molecular formula C7H5Cl2NO B161307 2-Chloro-1-(6-chloropyridin-3-yl)ethanone CAS No. 136592-00-2

2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Cat. No.: B161307
CAS No.: 136592-00-2
M. Wt: 190.02 g/mol
InChI Key: PALWQAXUGVUEIR-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-chloropyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(6-chloropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALWQAXUGVUEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444996
Record name 2-chloro-1-(6-chloropyridin-3-yl)ethanone
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Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136592-00-2
Record name 2-chloro-1-(6-chloropyridin-3-yl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-1-(6-chloropyridin-3-yl)ethanone
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Foundational & Exploratory

2-Chloro-1-(6-chloropyridin-3-yl)ethanone CAS 136592-00-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-1-(6-chloropyridin-3-yl)ethanone (CAS 136592-00-2): Synthesis, Application, and Analysis

Introduction

This compound, with CAS registry number 136592-00-2, is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of neonicotinoid insecticides. This class of insecticides is valued for its high efficacy against a wide range of pests. The structural backbone of this ethanone derivative, featuring a chloropyridinyl moiety, makes it an essential building block in the agrochemical industry. This guide provides a comprehensive technical overview for researchers and professionals in drug development and chemical synthesis, detailing its properties, synthesis, analytical procedures, and its critical application in the production of the widely used insecticide, Imidacloprid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, reaction optimization, and analytical characterization. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 136592-00-2[1][2]
Molecular Formula C₇H₅Cl₂NO[1]
Molecular Weight 190.03 g/mol [1]
IUPAC Name 2-chloro-1-(6-chloro-3-pyridinyl)ethanone[1][2]
Physical Form Solid[2]
Storage Temperature 2-8°C, under inert atmosphere[2]
InChI Key PALWQAXUGVUEIR-UHFFFAOYSA-N[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of a key precursor, 6-chloronicotinoyl chloride. This is followed by a Friedel-Crafts acylation reaction.

Part 1: Synthesis of the Precursor, 6-chloronicotinoyl chloride

The synthesis of 6-chloronicotinoyl chloride from 6-chloronicotinic acid is a standard procedure in organic chemistry, typically involving a chlorinating agent such as thionyl chloride (SOCl₂) or a mixture of phosphorus oxychloride and phosphorus pentachloride.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid.

  • Slowly add an excess of thionyl chloride (SOCl₂) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 6-chloronicotinoyl chloride can be purified by vacuum distillation or recrystallization to yield a colorless solid.

Part 2: Friedel-Crafts Acylation for this compound

The core of the synthesis involves a Friedel-Crafts acylation reaction. In this step, 6-chloronicotinoyl chloride is reacted with a two-carbon source, such as chloroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Reaction Mechanism:

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3][4] The Lewis acid catalyst (AlCl₃) activates the chloroacetyl chloride, forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of a suitable substrate, leading to the formation of the ketone.

Experimental Protocol:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) in a dry, non-polar solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.

  • Cool the suspension in an ice bath.

  • Slowly add chloroacetyl chloride to the cooled suspension with continuous stirring.

  • To this mixture, add a solution of 2-chloropyridine in the same solvent dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by HPLC or TLC).

  • The reaction is then quenched by carefully pouring the mixture into ice-water.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography or recrystallization.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_reaction Friedel-Crafts Acylation 6_chloronicotinic_acid 6-Chloronicotinic Acid 6_chloronicotinoyl_chloride 6-Chloronicotinoyl Chloride 6_chloronicotinic_acid->6_chloronicotinoyl_chloride Chlorination SOCl2 Thionyl Chloride (SOCl₂) SOCl2->6_chloronicotinic_acid product This compound 6_chloronicotinoyl_chloride->product Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->product AlCl3 AlCl₃ (Catalyst) AlCl3->product Imidacloprid_Synthesis start_material This compound reduction Reduction (e.g., NaBH₄) start_material->reduction alcohol_intermediate 2-Chloro-5-(1-hydroxyethyl)pyridine reduction->alcohol_intermediate chlorination Chlorination (e.g., SOCl₂) alcohol_intermediate->chlorination chloromethyl_intermediate 2-Chloro-5-(chloromethyl)pyridine chlorination->chloromethyl_intermediate coupling Coupling with N-nitro-imidazolidin-2-imine chloromethyl_intermediate->coupling imidacloprid Imidacloprid coupling->imidacloprid

Caption: Pathway for the synthesis of Imidacloprid.

Analytical and Quality Control

Ensuring the purity and identity of this compound is critical for its use in subsequent reactions. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons adjacent to the carbonyl and chloro groups. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), while the methylene protons will be a singlet in the range of δ 4.5-5.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon (around δ 190-200 ppm), the carbons of the pyridine ring (δ 120-150 ppm), and the methylene carbon (δ 45-55 ppm).

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is suitable for determining the purity of this compound.

Typical HPLC Parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and water or a phosphate buffer
Detection UV at a suitable wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

This method can effectively separate the main compound from its precursors and potential by-products, allowing for accurate purity assessment.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazard Statements:

    • H302: Harmful if swallowed. [1] * H314: Causes severe skin burns and eye damage. [2] * H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H335: May cause respiratory irritation. [1]* Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection. [2] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2] Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place. [2]* Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the agrochemical sector. Its synthesis, while involving standard organic transformations, requires careful control of reaction conditions and adherence to safety protocols. A thorough understanding of its properties and analytical characterization is essential for its efficient and safe utilization in the production of high-value products like Imidacloprid. This guide serves as a foundational resource for professionals engaged in the synthesis and application of this key intermediate.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

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physicochemical properties of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Introduction

This compound is a halogenated ketone derivative of pyridine. As an α-haloketone, it possesses a highly reactive electrophilic carbon center adjacent to the carbonyl group, making it a versatile and valuable building block in synthetic organic chemistry.[1] Its primary utility is as a key intermediate in the synthesis of various organic compounds, most notably in the development of modern agrochemicals such as insecticides and pesticides.[2]

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document delves into the causality behind experimental choices for its characterization and offers field-proven methodologies for its analysis. The objective is to equip the practicing scientist with the necessary technical knowledge for the confident handling, characterization, and application of this important synthetic intermediate.

Chemical Identity and Structure

The unambiguous identification of a chemical substance is the foundation of all subsequent research and development. The structural and molecular identifiers for this compound are summarized below.

Table 1: Summary of Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-chloro-1-(6-chloro-3-pyridinyl)ethanone[3][4]
CAS Number 136592-00-2[3][4][5]
Molecular Formula C₇H₅Cl₂NO[3][4]
Molecular Weight 190.02 g/mol [3]
Exact Mass 188.9748192 Da[3]
InChI Key PALWQAXUGVUEIR-UHFFFAOYSA-N[3][4]

Core Physicochemical Properties

The bulk physical properties of a compound dictate its handling, storage, and application in chemical synthesis. Commercially available batches of this compound are typically found with a purity of 95% or higher and present as a solid at room temperature.[4]

Table 2: Summary of Physicochemical Data

PropertyValueSource
Physical Form Solid[4]
Purity (Typical) ≥95%[4]
Storage Temperature 2-8°C, under inert atmosphere[4]
Melting Point Data not publicly available; must be determined experimentally.
Boiling Point Data not publicly available; must be determined experimentally.
Solubility Data not publicly available; must be determined experimentally.

The lack of publicly cataloged data for properties such as melting point and solubility necessitates their empirical determination. The following section provides validated protocols for this purpose.

Field-Proven Methodologies for Characterization

As a Senior Application Scientist, it is understood that data is only as reliable as the method used to generate it. The following protocols are designed to be self-validating systems for the accurate characterization of this compound.

Determination of Melting Point

Expertise & Experience: The melting point is a fundamental and rapid indicator of a crystalline solid's purity. A sharp melting range (typically <1°C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities. This is due to the phenomenon of freezing-point depression.

Experimental Protocol:

  • Sample Preparation: Finely crush a small amount of the solid compound on a watch glass using a spatula to ensure uniform heat transfer.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm) of material into the closed end.

  • Instrument Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Rapid Scan (Optional but Recommended): Set a fast ramp rate (e.g., 10-15°C/min) to quickly identify an approximate melting range. This prevents spending excessive time in the final, slow ramp.

  • Accurate Determination: Using a fresh sample, set the apparatus to ramp slowly (1-2°C/min) through the previously identified approximate range.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion). The recorded melting point should be reported as this range.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Result A Crush Solid Sample B Load Capillary Tube A->B C Perform Rapid Scan (10-15°C/min) B->C D Identify Approximate Melting Range C->D E Perform Slow Scan (1-2°C/min) D->E F Record Onset & Completion Temps E->F G Report Melting Range F->G Solubility_Workflow A Select Solvent Panel (Polar, Non-polar, etc.) B Add ~5 mg Compound to 1 mL Solvent A->B C Observe & Classify (Soluble, Insoluble) B->C D Prepare Saturated Solution C->D If Soluble E Filter & Quantify (e.g., HPLC) D->E F Report Quantitative Solubility (mg/mL) E->F

Caption: Systematic workflow for solubility determination.

Safety and Handling

Authoritative Grounding: The safe handling of any chemical reagent is paramount. The Global Harmonized System (GHS) classifications provide a standardized framework for understanding potential hazards. [3]

Table 3: Summary of GHS Hazard Information

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, Oral H302Harmful if swallowed[3]
Skin Corrosion/Irritation H315 / H314Causes skin irritation / Causes severe skin burns and eye damage[3][4]
Eye Damage/Irritation H319Causes serious eye irritation[3]
STOT, Single Exposure H335May cause respiratory irritation[3]

Field-Proven Insights:

Different suppliers report conflicting skin hazard information, listing both H315 (irritation) and H314 (severe burns/corrosion). [3][4]In such cases, a conservative approach is mandated. Researchers must treat this compound as corrosive (H314) until proven otherwise.

Handling Recommendations:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to mitigate inhalation risks (H335).

  • Personal Protective Equipment (PPE):

    • Wear nitrile or neoprene gloves to protect against skin contact. Given the H314 potential, an apron or lab coat is essential.

    • Chemical safety goggles are mandatory. Due to the H314 and H319 warnings, a face shield should also be worn.

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. [5]In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and immediately call for medical assistance. [6]

Conclusion

This compound is a reactive and versatile synthetic intermediate with well-defined hazards. While key identifiers are readily available, crucial physicochemical data such as melting point and solubility must be determined empirically. The protocols outlined in this guide provide a robust framework for generating reliable and reproducible data, ensuring both scientific integrity and laboratory safety. Adherence to these methodologies will enable researchers to confidently integrate this valuable compound into their synthetic and developmental workflows.

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An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the critical thinking behind the selection of analytical techniques and the interpretation of the resulting data.

The structural confirmation of a molecule like this compound, with its halogenated heterocyclic ring and reactive acyl chloride moiety, requires a synergistic application of multiple spectroscopic methods.[1][2] This guide will walk through the logical workflow, from initial purity assessment to the definitive assignment of its chemical structure.

Molecular Overview

This compound possesses the molecular formula C7H5Cl2NO.[3] Its structure comprises a pyridine ring substituted with a chlorine atom at the 6-position and a chloroacetyl group at the 3-position. The presence of two chlorine atoms, a carbonyl group, and an aromatic system gives this molecule distinct spectroscopic signatures that will be exploited for its characterization.

Section 1: Mass Spectrometry (MS) - The Molecular Blueprint

Mass spectrometry is the initial and arguably most crucial step in structure elucidation, as it provides the molecular weight and elemental composition of the analyte.[1] For this compound, high-resolution mass spectrometry (HRMS) is indispensable.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a preferred soft ionization technique for this molecule, minimizing fragmentation and preserving the molecular ion.

  • Mass Analysis: The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

Data Interpretation and Expected Results

The molecular ion peak (M+) for C7H5Cl2NO is expected at a mass-to-charge ratio (m/z) of approximately 190.[3] However, the presence of two chlorine atoms introduces a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[4]

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound

Ionm/z (calculated)Relative Abundance
[M]+ (C₇H₅³⁵Cl₂NO)188.9748100%
[M+2]+ (C₇H₅³⁵Cl³⁷ClNO)190.971965%
[M+4]+ (C₇H₅³⁷Cl₂NO)192.968910%

The observation of this M, M+2, and M+4 pattern with the characteristic 100:65:10 intensity ratio is a strong indicator of the presence of two chlorine atoms in the molecule.[4]

Fragmentation Analysis

While soft ionization is used to determine the molecular weight, electron ionization (EI) can be employed to induce fragmentation, providing valuable structural information.[5][6]

Key Fragmentation Pathways:

  • α-Cleavage: The bond between the carbonyl group and the chloromethyl group is susceptible to cleavage, leading to the loss of a •CH₂Cl radical.

  • Loss of CO: A characteristic fragmentation of ketones is the loss of a neutral carbon monoxide molecule.[7]

  • Pyridine Ring Fragmentation: The substituted pyridine ring can undergo characteristic cleavages, although these are often complex.[8][9]

G M [C₇H₅Cl₂NO]⁺˙ m/z = 189/191/193 F1 [C₆H₄ClNO]⁺ m/z = 141/143 M->F1 - •CH₂Cl F2 [C₇H₅ClNO]⁺˙ m/z = 154/156 M->F2 - Cl• F3 [C₅H₄ClN]⁺˙ m/z = 113/115 F1->F3 - CO G cluster_0 NMR Analysis Workflow A Sample Preparation (CDCl₃, TMS) B ¹H NMR Acquisition A->B C ¹³C NMR Acquisition A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Interpretation (Chemical Shift, Integration, Multiplicity) D->E F Structure Confirmation E->F

Caption: NMR Spectroscopy Workflow.

Section 3: Infrared (IR) Spectroscopy - Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. [2][10]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Data Interpretation and Expected Results

The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl group and the carbon-chlorine bonds.

Table 4: Key IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ketone)~1700Strong
C-Cl (aromatic)~1100Medium
C-Cl (aliphatic)~750Medium
C=C, C=N (aromatic)1600-1450Medium to Weak
  • The most prominent peak will be the strong C=O stretch, characteristic of a ketone. [11][12][13]Its position can be influenced by conjugation with the pyridine ring.

  • The C-Cl stretching vibrations will appear in the fingerprint region and can help confirm the presence of both aromatic and aliphatic chlorine atoms. [14]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry establishes the molecular formula and the presence of two chlorine atoms. NMR spectroscopy provides the detailed connectivity of the carbon and hydrogen atoms, while IR spectroscopy confirms the presence of key functional groups. By integrating the information from these complementary methods, an unambiguous structural assignment can be achieved with a high degree of confidence. This multi-faceted approach ensures the scientific rigor required in modern chemical research and development.

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A Technical Guide to the Spectral Analysis of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectral characteristics of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone, a key intermediate in pharmaceutical synthesis. The following sections detail the theoretical underpinnings and practical application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy for the structural elucidation and quality control of this compound. While experimental data for this specific molecule is not publicly available, this guide presents predicted spectral data based on established principles of spectroscopy and analysis of its constituent functional groups. The methodologies described herein are robust and widely applicable for the characterization of similar organic molecules.

Molecular Structure and Key Features

This compound possesses a distinct molecular architecture comprising a 6-chloropyridine ring acylated at the 3-position with a chloroacetyl group. This combination of an aromatic heterocycle and an α-chloro ketone functional group dictates its reactivity and its unique spectral fingerprint.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as deuterochloroform (CDCl₃), is expected to show three distinct signals corresponding to the three non-equivalent protons on the pyridine ring and a singlet for the methylene protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 4.8Singlet2H-CH₂-Cl
~ 7.5Doublet1HH-5
~ 8.2Doublet of Doublets1HH-4
~ 8.9Doublet1HH-2

Causality of Signal Assignment:

  • The methylene protons (-CH₂-Cl) are expected to appear as a singlet at approximately 4.8 ppm. The adjacent electron-withdrawing chlorine atom and the carbonyl group deshield these protons, shifting them downfield.

  • The pyridine ring protons will exhibit characteristic splitting patterns. H-5, being adjacent to the chlorine-bearing carbon, will likely be the most upfield of the aromatic protons. H-4 will be split by both H-2 and H-5, resulting in a doublet of doublets. H-2, being in the ortho position to the nitrogen and the carbonyl group, will be the most deshielded and appear furthest downfield.

Predicted ¹³C NMR Spectral Data

The predicted broadband proton-decoupled ¹³C NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 45-CH₂-Cl
~ 125C-5
~ 130C-3
~ 140C-4
~ 150C-2
~ 155C-6
~ 190C=O

Causality of Signal Assignment:

  • The carbonyl carbon (C=O) is the most deshielded carbon and is expected to appear at the lowest field, around 190 ppm.

  • The methylene carbon (-CH₂-Cl) will be found at a higher field, around 45 ppm, influenced by the attached chlorine.

  • The pyridine ring carbons will have chemical shifts in the aromatic region, with their precise locations influenced by the positions of the nitrogen atom and the chloro and acyl substituents. The carbon bearing the chlorine (C-6) and the carbon adjacent to the nitrogen (C-2) are expected to be significantly downfield.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2] Polar compounds often require polar solvents for sufficient solubility.[1]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 2-second relaxation delay, 16-32 scans).

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise).

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Diagram of NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₇H₅Cl₂NO), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms.

m/z (mass-to-charge ratio) Relative Abundance Identity
189100%[M]⁺ (with ²³⁵Cl)
19165%[M+2]⁺ (with one ³⁵Cl and one ³⁷Cl)
19310%[M+4]⁺ (with ²³⁷Cl)

Key Fragmentation Pathways:

  • α-Cleavage: A common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group.[3][4][5] This can lead to two primary fragment ions:

    • Loss of the -CH₂Cl radical, resulting in the 6-chloropyridin-3-ylcarbonyl cation.

    • Loss of the 6-chloropyridin-3-yl radical, resulting in the chloromethylcarbonyl cation.

  • Loss of Cl: Fragmentation may also involve the loss of a chlorine atom from the pyridine ring or the side chain.

  • Pyridine Ring Fragmentation: The chloropyridine ring itself can undergo characteristic fragmentation, such as the loss of HCN.[6]

Diagram of Predicted Mass Spectrometry Fragmentation

MS_Fragmentation cluster_frags Primary Fragments M [C₇H₅Cl₂NO]⁺ m/z = 189/191/193 frag1 [C₆H₃ClNO]⁺ (Loss of •CH₂Cl) M->frag1 α-cleavage frag2 [CH₂ClCO]⁺ (Loss of •C₅H₃ClN) M->frag2 α-cleavage frag3 [C₇H₅ClNO]⁺ (Loss of •Cl) M->frag3 Loss of Cl

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

This protocol is for obtaining a mass spectrum using electrospray ionization (ESI), a common technique for polar organic molecules.

Instrumentation: A mass spectrometer with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[7]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[7]

  • The final solution should be free of any particulate matter; filtration through a 0.22 µm syringe filter is recommended if necessary.[8]

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and abundant signal for the molecular ion.

  • Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

  • If fragmentation analysis is desired, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted Infrared (IR) Spectral Data

The IR spectrum of this compound will be dominated by absorptions from the carbonyl group and the aromatic ring.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
~ 3100-3000Weak-MediumAromatic C-H stretch
~ 1710StrongC=O stretch (ketone)
~ 1600, 1470Medium-StrongAromatic C=C and C=N ring stretches
~ 1200MediumC-C stretch
~ 800-700StrongC-Cl stretch

Causality of Band Assignment:

  • The most prominent peak will be the carbonyl (C=O) stretch , expected around 1710 cm⁻¹.[9] The conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone.[9][10]

  • The aromatic C-H stretching vibrations will appear at wavenumbers above 3000 cm⁻¹.

  • The characteristic stretching vibrations of the pyridine ring will be observed in the 1600-1400 cm⁻¹ region.[11]

  • The C-Cl stretching vibrations will be present in the fingerprint region, typically between 800 and 700 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining IR spectra of solid samples.[12][13]

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

Sample Preparation and Data Acquisition:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[14]

  • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[15][16]

  • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Diagram of ATR-FTIR Experimental Setup

ATR_FTIR cluster_setup ATR-FTIR Measurement IR_Source IR Source ATR_Crystal ATR Crystal IR_Source->ATR_Crystal Incident IR Beam Detector Detector ATR_Crystal->Detector Reflected IR Beam note Evanescent wave interacts with the sample at the crystal surface. Sample Sample

Caption: Simplified schematic of an ATR-FTIR experiment.

Conclusion

The comprehensive spectral analysis of this compound, utilizing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for its unequivocal identification and quality assessment. The predicted data and detailed methodologies presented in this guide offer a reliable reference for researchers and professionals in the field of drug development and chemical synthesis. Adherence to the described protocols will ensure the generation of high-quality, reproducible spectral data, which is fundamental to advancing scientific research and maintaining the integrity of chemical manufacturing processes.

References

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Bessona, M., & Gallas, J. P. (1992). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library.
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). How to Prepare Sample for Mass Spectrometry? Retrieved from [Link]

  • Hangzhou Better Chemtech Ltd. (2025, May 27). What is the mass spectrum of 2 - Chloropyridine? [Blog post]. Retrieved from [Link]

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. In Physical Methods in Heterocyclic Chemistry (Vol. 2, pp. 161-360). Academic Press.
  • Harvard University. (n.d.). Sample Preparation. Center for Mass Spectrometry. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1976). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society, 1(1), 63-69.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Anderson, F. E., et al. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1194.
  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • Singh, S. S. (1968). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 22(7/8), 302-304.
  • Anderson, F. E., et al. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing.
  • Chemistry For Everyone. (2025, August 24). What Are Common NMR Solvents? [Video]. YouTube. Retrieved from [Link]

  • Zhang, Y., & Li, Z. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 707–715.
  • Monakhova, Y. B., & Adels, K. (2021). Classification of solvents used for NMR spectroscopy.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. Retrieved from [Link]

  • chemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental 13C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Wang, D., et al. (2004). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. Journal of Organic Chemistry, 69(5), 1629–1633.
  • Chegg.com. (2022, August 6). Solved - Predict the 13C NMR spectra for 2-butanone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(6-Chloropyridin-2-yl)ethanone. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the critical safety protocols and handling procedures for 2-Chloro-1-(6-chloropyridin-3-yl)ethanone, a key intermediate in pharmaceutical synthesis. As Senior Application Scientists, our objective is to bridge the gap between theoretical knowledge and practical application, ensuring that this compound is managed with the highest degree of safety and efficacy in a laboratory setting. The following sections are structured to provide a comprehensive understanding of the compound's hazard profile, requisite personal protective equipment, and emergency response protocols, grounded in authoritative data.

Compound Identification and Hazard Analysis

This compound (CAS No. 136592-02-2) is a solid, crystalline compound with a molecular weight of 190.02 g/mol .[1] A thorough understanding of its hazard profile is foundational to its safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[1]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementSignal Word
Acute toxicity, oralH302: Harmful if swallowedWarning
Skin corrosion/irritationH315: Causes skin irritationWarning
Serious eye damage/eye irritationH319: Causes serious eye irritationWarning
Specific target organ toxicity, single exposure; Respiratory tract irritationH335: May cause respiratory irritationWarning

These classifications underscore the necessity for stringent adherence to safety protocols to prevent accidental ingestion, skin or eye contact, and inhalation of dust or aerosolized particles.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective in handling this compound is to minimize exposure. This is achieved through a multi-layered approach that combines engineering controls and appropriate PPE.

Engineering Controls

All operations involving this compound should be conducted in a well-ventilated area.[2][3] A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols. The fume hood provides a physical barrier and actively removes airborne contaminants from the operator's breathing zone.

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionStandardRationale
Eyes/FaceTightly fitting safety goggles with side-shields or a face shieldEN 166 (EU) or NIOSH (US) approvedProtects against splashes and airborne particles that can cause serious eye irritation.[2]
SkinChemical-resistant, impervious clothing and gloves (e.g., nitrile rubber)EN 374Prevents skin contact which can cause irritation.[4] Gloves must be inspected prior to use and changed frequently.[2][4]
RespiratoryFull-face respirator with appropriate particulate filterNIOSH (US) or EN 149 (EU) approvedRequired when engineering controls are insufficient or during emergency situations to prevent respiratory tract irritation.[4]

The following diagram illustrates the logical workflow for selecting and using PPE when handling this compound.

PPE_Workflow PPE Selection and Use Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_procedure Handling Procedure Start Assess Experimental Procedure CheckDust Potential for Dust/Aerosol Generation? Start->CheckDust EngControls Work in Chemical Fume Hood CheckDust->EngControls Yes Gloves Wear Chemical-Resistant Gloves (EN 374) CheckDust->Gloves No Respirator Use Full-Face Respirator EngControls->Respirator Goggles Wear Safety Goggles (EN 166) Gloves->Goggles LabCoat Wear Impervious Lab Coat Goggles->LabCoat Inspect Inspect PPE Before Use LabCoat->Inspect Respirator->Gloves Handle Proceed with Handling Dispose Dispose of Contaminated PPE Properly Handle->Dispose Inspect->Handle Spill_Response_Workflow Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Non-Essential Personnel Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE (including respirator) Ventilate->PPE Contain Contain the Spill with Inert Material PPE->Contain Collect Collect Spilled Material with Non-Sparking Tools Contain->Collect Containerize Place in a Suitable, Closed Container for Disposal Collect->Containerize Decontaminate Decontaminate the Spill Area Containerize->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Step-by-step spill response workflow.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Product: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. [4][5]* Contaminated Packaging: Containers should be triple-rinsed and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill. [5] Do not discharge into drains or the environment. [4]All disposal methods must be in accordance with local, state, and federal regulations.

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and standardized handling and emergency procedures, researchers can mitigate risks and maintain a secure laboratory environment. This guide serves as a foundational resource, and it is incumbent upon all personnel to remain vigilant and informed about the specific safety requirements of their work.

References

  • This compound. (n.d.). PubChem. Retrieved January 10, 2024, from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 10, 2024, from [Link]

  • SAFETY DATA SHEET. (2013, June 1). Ashland. Retrieved January 10, 2024, from [Link]

Sources

commercial availability of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-1-(6-chloropyridin-3-yl)ethanone for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical identity, commercial availability, plausible synthetic routes, and its strategic importance as a building block in the synthesis of complex molecules.

Compound Identity and Physicochemical Properties

This compound (CAS No: 136592-00-2) is a halogenated ketone featuring a pyridine ring.[1][2] This bifunctional molecule, containing both a reactive α-chloro ketone and a chloropyridine moiety, is a versatile precursor in organic synthesis. Its properties make it a valuable starting material for constructing more elaborate molecular architectures, particularly within agrochemical and pharmaceutical research.

A summary of its key computed properties is presented below.

PropertyValueSource
IUPAC Name 2-chloro-1-(6-chloro-3-pyridinyl)ethanonePubChem[1], Sigma-Aldrich[2]
Molecular Formula C₇H₅Cl₂NOPubChem[1]
Molecular Weight 190.02 g/mol PubChem[1]
InChI Key PALWQAXUGVUEIR-UHFFFAOYSA-NSigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]
CAS Number 136592-00-2Sigma-Aldrich[2]

Commercial Availability and Procurement

This compound is commercially available from several specialized chemical suppliers, primarily for research and development purposes. It is typically offered in various quantities with purities suitable for laboratory synthesis.

Rationale for Supplier Selection: When procuring this intermediate, researchers should prioritize suppliers who provide comprehensive analytical data, such as a Certificate of Analysis (CoA), to validate purity and identity. Given its reactivity, storage and shipping conditions are also critical. The compound is typically stored under an inert atmosphere at refrigerated temperatures (2-8°C) to maintain its stability.[2]

SupplierPurityAvailable QuantitiesStorage Temperature
Sigma-Aldrich 95%100 mg, 250 mg, 1 gInert atmosphere, 2-8°C[2]
Biosynth N/AAvailable for purchase onlineN/A
Sunway Pharm Ltd N/AInquire for detailsN/A
JHECHEM CO LTD N/AInquire for detailsN/A
Aladdin N/AAvailable for purchase onlineN/A

Note: Availability and quantities are subject to change. Researchers should consult the respective supplier websites for the most current information.

Synthetic Pathways: An Overview

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a plausible and widely applicable laboratory-scale synthesis can be devised based on established methodologies for the α-chlorination of ketones.[3] The most direct route involves the selective chlorination of the parent ketone, 1-(6-chloropyridin-3-yl)ethanone, at the α-carbon.

Expert Insight: The choice of chlorinating agent is critical to achieving high yield and selectivity. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for this transformation, often used in a chlorinated solvent like dichloromethane (DCM) or in an ethereal solvent.[3] The reaction proceeds via an enol or enolate intermediate, making the α-position susceptible to electrophilic attack by the chlorinating agent.

G cluster_start Starting Material cluster_process Reaction cluster_end Final Product A 1-(6-chloropyridin-3-yl)ethanone B Chlorination A->B  SO₂Cl₂  DCM or MeOH/EtOAc C This compound B->C

Caption: Proposed synthesis of the target compound.

Representative Experimental Protocol

This protocol is a representative example based on analogous chemical transformations and should be optimized for specific laboratory conditions.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(6-chloropyridin-3-yl)ethanone (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Reaction: Cool the stirred solution in an ice bath. Add sulfuryl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature between 0-5°C. The rate of addition should be controlled to manage any exotherm.

  • Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final product, this compound.

Role in Drug Discovery and Agrochemical Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate. The presence of two reactive sites—the α-chloro ketone and the aromatic chlorine—allows for sequential and selective functionalization.

Core Application: This compound is a critical building block for the synthesis of neonicotinoid insecticides, a major class of agrochemicals. The α-chloro ketone moiety is readily displaced by nucleophiles, such as amines, to form more complex heterocyclic structures.

G A This compound C Advanced Intermediate A->C Sₙ2 Displacement B Nucleophilic Reagent (e.g., Primary Amine) B->C D Further Cyclization / Functionalization C->D E Bioactive Molecule (e.g., Neonicotinoid Analogue) D->E

Sources

potential applications of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Applications of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the medicinal chemistry applications of this compound. This seemingly simple α-chloroketone, bearing a chloropyridinyl moiety, has emerged as a critical building block in the synthesis of a range of bioactive molecules. While its most prominent role is as a key intermediate in the production of neonicotinoid insecticides, this guide delves deeper into its broader potential in drug discovery. We will explore its application in the synthesis of not only potent agrochemicals but also compounds with therapeutic potential, including kinase inhibitors for cancer therapy. This document will provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, reaction mechanisms, and biological activities of compounds derived from this versatile scaffold.

Introduction: The Strategic Importance of the Chloropyridinyl Ketone Core

The incorporation of halogenated heterocyclic moieties is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The presence of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The compound this compound, with its dual chlorine substitution and reactive α-chloroketone functionality, represents a prime example of a strategically designed building block for the synthesis of diverse bioactive compounds.

The pyridine ring, a common feature in many pharmaceuticals, provides a scaffold that can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, with biological macromolecules. The chloro-substituent on the pyridine ring can further influence these interactions and provide a vector for further chemical modification. The α-chloroketone group is a versatile handle for a variety of chemical transformations, most notably for the construction of five- and six-membered heterocyclic rings, which are prevalent in many drug classes.

This guide will first explore the most established application of this compound in the synthesis of neonicotinoid insecticides, providing detailed synthetic protocols and mechanistic insights. Subsequently, we will venture into the emerging and exciting potential of this compound in the development of therapeutics for human diseases, with a focus on kinase inhibitors.

Established Application: A Cornerstone in Neonicotinoid Synthesis

Neonicotinoids are a class of systemic insecticides that act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[1] this compound is a crucial precursor for the synthesis of several commercially important neonicotinoids, including Imidacloprid and Acetamiprid.

Synthesis of Imidacloprid and its Analogs

Imidacloprid is one of the most widely used insecticides globally. Its synthesis often involves the reaction of a chloropyridinylmethyl amine derivative with a nitroguanidine or a similar precursor. While many industrial syntheses start from 2-chloro-5-(chloromethyl)pyridine, a closely related analog, the underlying principles of constructing the imidazolidine ring are directly applicable to derivatives of this compound.

The general synthetic strategy involves the reaction of the α-chloroketone with a suitable diamine, such as N-methyl-1,2-ethanediamine, to form an imidazolidine ring. The resulting intermediate can then be further modified to introduce the desired pharmacophore.

Experimental Protocol: Synthesis of an Imidazolidine Intermediate

This protocol outlines a general procedure for the synthesis of an N-methyl-imidazolidine derivative from this compound, a key step towards neonicotinoid analogs.

Materials:

  • This compound

  • N-methyl-1,2-ethanediamine

  • Triethylamine

  • Anhydrous acetonitrile

  • Sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.90 g, 10 mmol) in 40 mL of anhydrous acetonitrile.

  • Addition of Reagents: To the stirred solution, add N-methyl-1,2-ethanediamine (0.81 g, 11 mmol) followed by the dropwise addition of triethylamine (1.52 g, 15 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired imidazolidine derivative.

  • Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous acetonitrile is crucial to prevent the hydrolysis of the α-chloroketone and other reactive intermediates.

  • Triethylamine: Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic substitution and subsequent cyclization reactions.

  • TLC Monitoring: TLC is an essential tool to track the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.

Mechanistic Insights

The formation of the imidazolidine ring from this compound and a diamine proceeds through a two-step mechanism:

  • Nucleophilic Substitution: The primary amine of the diamine acts as a nucleophile and attacks the electrophilic carbon of the α-chloroketone, displacing the chloride ion.

  • Intramolecular Cyclization: The secondary amine of the resulting intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon, followed by dehydration to form the five-membered imidazolidine ring.

Diagram of the Imidazolidine Ring Formation Mechanism

G reagents This compound + N-methyl-1,2-ethanediamine intermediate1 Nucleophilic Substitution Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Imidazolidine Derivative intermediate2->product Dehydration

Caption: Mechanism of imidazolidine formation.

Emerging Applications in Medicinal Chemistry: Beyond Insecticides

The structural motifs present in this compound and its derivatives are not only relevant to agrochemicals but also hold significant promise in the development of therapeutics for human diseases. The pyridine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.

Potential as Kinase Inhibitors in Cancer Therapy

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The development of kinase inhibitors is a major focus of modern cancer drug discovery. Several studies have highlighted the potential of pyridine derivatives as potent and selective kinase inhibitors.[2]

While direct studies on this compound in this context are emerging, the synthesis of substituted pyridines with potential kinase inhibitory activity often involves the use of chloropyridine precursors. The α-chloroketone functionality of our topic compound provides a versatile entry point for the synthesis of a wide range of substituted pyridine derivatives that can be screened for their kinase inhibitory activity.

For instance, the chloroacetyl group can be reacted with various nucleophiles to introduce diverse side chains, which can be designed to interact with specific residues in the ATP-binding pocket of kinases.

Diagram of a Potential Kinase Inhibitor Synthesis Workflow

G start This compound reaction1 Reaction with Nucleophile (e.g., Amine, Thiol) start->reaction1 intermediate Substituted Pyridine Intermediate reaction1->intermediate reaction2 Further Functionalization (e.g., Suzuki Coupling) intermediate->reaction2 library Library of Pyridine Derivatives reaction2->library screening Kinase Inhibitory Screening library->screening hit Hit Compound screening->hit

Sources

An In-Depth Technical Guide to the Reactivity of the α-Chloro Ketone in 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(6-chloropyridin-3-yl)ethanone is a pivotal intermediate in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of significant pharmaceutical interest. As an α-chloro ketone, its reactivity is dominated by the electrophilic nature of both the carbonyl carbon and the adjacent α-carbon bearing the chlorine atom. This dual reactivity allows for a diverse range of chemical transformations, making it a valuable building block in medicinal chemistry and drug development. The presence of the electron-withdrawing 6-chloropyridin-3-yl moiety further enhances the electrophilicity of these centers, influencing the regioselectivity and kinetics of its reactions. This guide provides a comprehensive exploration of the synthesis and reactivity of this versatile α-chloro ketone, offering field-proven insights and detailed experimental protocols.

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves a two-step process starting from 6-chloronicotinic acid.

Step 1: Synthesis of 6-Chloronicotinoyl Chloride

The initial step is the conversion of 6-chloronicotinic acid to its corresponding acid chloride, 6-chloronicotinoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

G 6-Chloronicotinic_Acid 6-Chloronicotinic Acid 6-Chloronicotinoyl_Chloride 6-Chloronicotinoyl Chloride 6-Chloronicotinic_Acid->6-Chloronicotinoyl_Chloride Chlorination Thionyl_Chloride SOCl₂ or PCl₅ Thionyl_Chloride->6-Chloronicotinic_Acid

Experimental Protocol: Preparation of 6-Chloronicotinoyl Chloride [1]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 g of 6-chloronicotinic acid.

  • Carefully add 75 mL of phosphorus oxychloride and 144 g of phosphorus pentachloride to the flask.

  • Slowly heat the mixture in an oil bath to 80°C over a period of 25 minutes with continuous stirring.

  • Increase the bath temperature to 125°C and maintain the reflux for 1 hour.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Add anhydrous toluene and concentrate again under reduced pressure, followed by final drying on an oil pump to yield solid 6-chloronicotinoyl chloride.

Step 2: Friedel-Crafts Acylation

An alternative and more likely laboratory-scale synthesis would be the Arndt-Eistert homologation.[2][3][5][7] This method would involve the reaction of 6-chloronicotinoyl chloride with diazomethane to form a diazoketone, which upon treatment with HCl would yield the desired α-chloro ketone. However, due to the hazardous nature of diazomethane, this method is less favored for large-scale production.

Core Reactivity of the α-Chloro Ketone Moiety

The reactivity of this compound is governed by two primary electrophilic sites:

  • The Carbonyl Carbon: This site is susceptible to nucleophilic attack, a characteristic reaction of ketones.

  • The α-Carbon: The carbon adjacent to the carbonyl group, which is bonded to the chlorine atom, is a prime target for nucleophilic substitution (Sₙ2) reactions, facilitated by the electron-withdrawing effect of the adjacent carbonyl and the pyridyl ring.

The electron-withdrawing nature of the 6-chloropyridin-3-yl ring system significantly enhances the electrophilicity of both the carbonyl carbon and the α-carbon, making the molecule highly reactive towards a wide array of nucleophiles.

G cluster_0 This compound Molecule Cl-Py-C(=O)-CH₂-Cl Carbonyl_C Carbonyl Carbon (δ+) Alpha_C α-Carbon (δ+) Nucleophile Nucleophile (Nu⁻) Nucleophile->Carbonyl_C Nucleophilic Addition Nucleophile->Alpha_C Sₙ2 Substitution

Reactions with Nucleophiles

Reactions with Sulfur Nucleophiles: The Hantzsch Thiazole Synthesis

One of the most prominent applications of this compound is in the Hantzsch thiazole synthesis, a classic and efficient method for constructing thiazole rings.[8][9][10][11] This reaction involves the condensation of the α-chloro ketone with a thioamide, such as thiourea.

Mechanism: The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, displacing the chloride ion in an Sₙ2 fashion. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the nitrogen atom on the electrophilic carbonyl carbon. Subsequent dehydration yields the final thiazole product.

G Start This compound + Thioamide SN2 Sₙ2 Attack of Sulfur on α-Carbon Start->SN2 Intermediate Thioether Intermediate SN2->Intermediate Cyclization Intramolecular Nucleophilic Attack of Nitrogen on Carbonyl Carbon Intermediate->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Dehydration Dehydration Cyclized_Intermediate->Dehydration Product Substituted Thiazole Dehydration->Product

Experimental Protocol: Synthesis of 2-Amino-4-(6-chloropyridin-3-yl)thiazole (General Procedure)

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or acetic acid.[8]

  • Add 1.1 to 1.5 equivalents of thiourea to the solution.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Reactant 1Reactant 2SolventConditionsProductYieldReference
This compoundThioureaEthanolReflux2-Amino-4-(6-chloropyridin-3-yl)thiazoleGood to Excellent[10]
This compoundSubstituted ThioamidesAcetic AcidRefluxSubstituted 2-aminothiazolesHigh[8]
Reactions with Nitrogen Nucleophiles: Synthesis of Imidazoles and Other N-Heterocycles

The α-chloro ketone readily reacts with various nitrogen nucleophiles, including primary and secondary amines, leading to the formation of α-amino ketones. These intermediates can be valuable precursors for the synthesis of other nitrogen-containing heterocycles, such as imidazoles. The reaction of an α-halo ketone with an amidine is a common method for imidazole synthesis.

Experimental Protocol: General Reaction with Primary/Secondary Amines

  • Dissolve this compound in an inert solvent like dichloromethane or acetonitrile.

  • Add 2.2 equivalents of the desired primary or secondary amine at room temperature. The excess amine acts as a base to neutralize the HCl generated.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Work up the reaction by washing with water and an aqueous solution of a mild base (e.g., NaHCO₃) to remove the amine hydrochloride salt.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the α-amino ketone.

This α-amino ketone can then be cyclized with a suitable reagent, such as a source of ammonia and an aldehyde, to form a substituted imidazole.

Other Important Reactions of α-Chloro Ketones

The versatile reactivity of this compound extends beyond simple substitutions and Hantzsch-type cyclizations.

Darzens Condensation

The Darzens condensation is a reaction of an α-halo ketone with a carbonyl compound in the presence of a base to form an α,β-epoxy ketone (a glycidic ketone).[8][12] This reaction provides a route to valuable epoxide intermediates.

Mechanism: A base abstracts a proton from the α-carbon, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or another ketone. The resulting alkoxide undergoes an intramolecular Sₙ2 reaction to form the epoxide ring.

Favorskii Rearrangement

The Favorskii rearrangement of α-halo ketones in the presence of a strong, non-nucleophilic base leads to the formation of carboxylic acid derivatives, often with a ring contraction if the starting material is cyclic.[9][10][11][13][14] For an acyclic α-chloro ketone like this compound, this rearrangement would lead to a rearranged carboxylic acid derivative.

Mechanism: The reaction proceeds through the formation of a cyclopropanone intermediate, which is then opened by a nucleophile (such as hydroxide or an alkoxide) to give the rearranged product.

Application in the Synthesis of Neonicotinoid Insecticides

Derivatives of this compound are crucial in the synthesis of neonicotinoid insecticides, a major class of crop protection agents. For instance, while not a direct reaction of the title compound, the structurally related 2-chloro-5-(chloromethyl)pyridine is a key intermediate in the synthesis of Imidacloprid. The chemistry of the chloropyridinyl moiety is central to the construction of these important agrochemicals.

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. Its dual electrophilic nature at the carbonyl carbon and the α-carbon allows for a wide range of transformations, including nucleophilic substitutions and various cyclization reactions. The electron-withdrawing 6-chloropyridin-3-yl group enhances its reactivity, making it a valuable tool for the construction of complex heterocyclic molecules, particularly in the field of medicinal chemistry. A thorough understanding of its reactivity, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

References

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. [Link]

  • Synthesis of thiazole derivatives 2–7. R¹ = (a) H; (b) CH3; (c) C6H5;... ResearchGate. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Darzens reaction. Wikipedia. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Favorskii rearrangement. Wikipedia. [Link]

  • Arndt–Eistert reaction. Wikipedia. [Link]

  • Favorskii Rearrangement. YouTube. [Link]

  • Darzens Condensation. ResearchGate. [Link]

  • Arndt-Eistert Synthesis. Química Organica.org. [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Synthesis of 6-chloronicotinoyl chloride. PrepChem.com. [Link]

  • Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

Sources

An In-Depth Technical Guide to the Electrophilicity of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone, a key intermediate in the synthesis of neonicotinoid insecticides, most notably Imidacloprid. As an α-haloketone, this compound possesses distinct electrophilic centers that dictate its reactivity and utility in organic synthesis. This document elucidates the structural and electronic factors governing its electrophilicity, provides a comparative analysis of its reactive sites, and details both theoretical and experimental methodologies for its quantitative assessment. This guide is intended to serve as a foundational resource for researchers leveraging this versatile building block in agrochemical and pharmaceutical development.

Introduction: The Significance of this compound

This compound, a bifunctional organic compound, holds a pivotal position in the landscape of modern agrochemicals. Its primary significance lies in its role as a precursor to a multi-billion dollar class of insecticides, the neonicotinoids. The unique arrangement of a chloroacetyl group attached to a chloropyridinyl moiety endows this molecule with a rich and exploitable chemical reactivity, centered on its electrophilic nature.

The presence of two electron-withdrawing groups, the carbonyl and the chloropyridinyl ring, significantly influences the electron density distribution across the molecule, activating it for a range of nucleophilic attacks. Understanding the nuances of its electrophilicity is paramount for optimizing existing synthetic routes and for the rational design of novel bioactive molecules. This guide will deconstruct the electrophilic profile of this important synthetic intermediate.

Molecular Architecture and Intrinsic Electrophilicity

The electrophilic behavior of this compound is a direct consequence of its molecular structure. The molecule features two primary electrophilic centers: the carbonyl carbon and the α-carbon of the chloroacetyl group.[1]

The inherent electrophilicity of these sites is amplified by several electronic effects:

  • Inductive Effect: The chlorine atom on the α-carbon and the carbonyl group exert strong electron-withdrawing inductive effects. This polarizes the C-Cl bond and the C=O bond, creating partial positive charges on the α-carbon and the carbonyl carbon, respectively, making them susceptible to nucleophilic attack.[2]

  • Resonance Effect: The chloropyridinyl ring, being an electron-deficient aromatic system, further withdraws electron density from the carbonyl group through resonance, enhancing the electrophilicity of the carbonyl carbon.

  • Molecular Orbital Considerations: The electrophilicity can also be understood from a molecular orbital perspective. The interaction between the π* orbital of the carbonyl group and the σ* orbital of the C-Cl bond leads to a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy.[1] A lower LUMO energy indicates a greater propensity to accept electrons from a nucleophile.

Theoretical Evaluation of Electrophilicity

While direct experimental data on the electrophilicity of this compound is not extensively published, its electrophilic character can be reliably predicted and analyzed using computational chemistry.

Frontier Molecular Orbital (FMO) Analysis: The LUMO

The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's electrophilicity. A lower LUMO energy corresponds to a stronger electrophile. Computational modeling, such as Density Functional Theory (DFT), can be employed to calculate the LUMO energy of this compound and visualize the LUMO distribution. It is anticipated that the LUMO will have significant contributions from both the carbonyl carbon and the α-carbon, indicating that both sites are electronically accessible to nucleophiles.

Proposed Protocol for LUMO Calculation (DFT)

Objective: To calculate and visualize the LUMO of this compound.

Methodology:

  • Structure Optimization:

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized structure to confirm that it is a true energy minimum (no imaginary frequencies).

  • Molecular Orbital Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals.

  • Analysis:

    • Extract the energy of the LUMO.

    • Visualize the LUMO to identify the atomic orbitals that contribute most significantly.

Molecular Electrostatic Potential (ESP) Mapping

An ESP map provides a visual representation of the charge distribution on the surface of a molecule. Regions of positive potential (typically colored blue) indicate electron-deficient areas that are attractive to nucleophiles. For this compound, the ESP map is expected to show significant positive potential around the carbonyl carbon and the α-carbon, visually confirming their electrophilic nature.

Proposed Protocol for ESP Map Generation

Objective: To generate and analyze the Molecular Electrostatic Potential map of this compound.

Methodology:

  • DFT Calculation:

    • Following the geometry optimization and frequency calculation as described in the LUMO protocol, perform a single-point energy calculation.

  • ESP Map Generation:

    • Use the output of the DFT calculation to generate the ESP map, mapping the electrostatic potential onto an isodensity surface of the molecule.

  • Analysis:

    • Identify the regions of most positive and negative potential. The most positive regions will correspond to the most electrophilic sites.

G Computational Workflow for Electrophilicity Analysis cluster_0 Structure Input & Optimization cluster_1 Analysis A 3D Structure Input B Geometry Optimization (DFT) A->B C Frequency Calculation B->C Optimized Geometry D Single-Point Energy Calculation C->D E LUMO Energy & Visualization D->E F ESP Map Generation D->F G Experimental Workflow for Mayr's E Parameter A Select Reference Nucleophiles B Kinetic Experiments (UV-Vis or NMR) A->B C Determine Rate Constants (k) B->C D Plot log k vs. N C->D E Determine Electrophilicity Parameter (E) D->E

Caption: Workflow for determining Mayr's electrophilicity parameter.

Reactivity Profile: A Tale of Two Electrophilic Sites

This compound's dual electrophilic nature allows for a rich and diverse reaction chemistry. The outcome of a reaction with a given nucleophile is often a competition between attack at the carbonyl carbon and the α-carbon.

Nucleophile TypePredominant Reaction PathwayTypical Products
Hard Nucleophiles (e.g., Grignard reagents, organolithiums)Nucleophilic addition to the carbonyl carbonTertiary alcohols
Soft Nucleophiles (e.g., thiolates, amines)SN2 displacement of the α-chloro groupα-substituted ketones
Bulky Nucleophiles May favor attack at the less sterically hindered α-carbonα-substituted ketones
Bifunctional Nucleophiles (e.g., thiourea, ethylenediamine)Sequential SN2 and condensation reactionsHeterocyclic compounds (e.g., thiazoles, imidazolidines)
Reactions with Nitrogen Nucleophiles

The reaction with nitrogen nucleophiles is of particular industrial importance, as it forms the basis for the synthesis of imidacloprid. Typically, a primary amine will attack the α-carbon in an SN2 fashion, displacing the chloride.

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles, being generally soft, readily react at the α-carbon to displace the chloride. A classic example is the Hantzsch thiazole synthesis, where the α-haloketone reacts with a thioamide to form a thiazole ring. [3][4]

Protocol for Hantzsch Thiazole Synthesis

Objective: To synthesize a 2-amino-4-(6-chloropyridin-3-yl)thiazole derivative.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Methodology:

  • Dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of solution. Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative. [4]

Reactions with Oxygen Nucleophiles

Oxygen nucleophiles, such as alkoxides, can attack both the α-carbon and the carbonyl carbon. Under basic conditions, enolate formation can lead to rearrangements, such as the Favorskii rearrangement, to yield carboxylic acid derivatives. [5]

Spectroscopic Characterization

A thorough understanding of the spectroscopic data for this compound is essential for reaction monitoring and product characterization.

Spectroscopic Data
Molecular Formula C₇H₅Cl₂NO
Molecular Weight 190.02 g/mol
CAS Number 136592-00-2 [6]
  • ¹H NMR: Signals corresponding to the protons on the pyridinyl ring and the methylene protons of the chloroacetyl group are expected. The methylene protons will likely appear as a singlet.

  • ¹³C NMR: Resonances for the seven distinct carbon atoms are anticipated, including the carbonyl carbon, the α-carbon, and the carbons of the chloropyridinyl ring.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ketone, C-Cl stretches, and aromatic C=C and C=N stretches are expected.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak and a characteristic isotopic pattern due to the presence of two chlorine atoms.

Conclusion

This compound is a molecule of significant synthetic importance, whose utility is fundamentally linked to its electrophilic character. This guide has provided a detailed analysis of the structural and electronic factors that govern its reactivity, and has outlined both theoretical and experimental approaches for a comprehensive understanding and quantification of its electrophilicity. By applying the proposed computational and kinetic methodologies, researchers can gain deeper insights into the reactivity of this versatile building block, enabling the optimization of synthetic processes and the development of novel chemical entities in the fields of agrochemistry and drug discovery.

References

  • Computational study on the reactions between α-haloketones and various nucleophiles. (n.d.). University of Pretoria. Retrieved from [Link]

  • Gomha, S. M., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 5033–5037.
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  • Erian, A. W., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865.
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  • Russell, G. A., & Ros, F. (1985). Electron transfer processes. 34. Reactions of .alpha.-halo ketones with nucleophiles. Journal of the American Chemical Society, 107(9), 2506–2511.
  • Knott, E. B. (1954). The electrophilic reactivity of alkoxyalkylidene derivatives of heterocyclic keto-methylene compounds. Journal of the Chemical Society (Resumed), 1482.
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  • Benigni, R., & Andreoli, C. (1989). Structure-activity studies of chemical carcinogens: use of an electrophilic reactivity parameter in a new QSAR model. Carcinogenesis, 10(1), 55–61.
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  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

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  • Chemistry LibreTexts. (2021). 7.8: Reactions of Aldehydes and Ketones with Oxygen Nucleophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 13.1.3 Reaction of Aldehydes and Ketones with Nitrogen Nucleophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. Retrieved from [Link]

  • Pearson+. (n.d.). Why is a ketone more reactive/electrophilic than an ester? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • de la Torre, A., Tona, V., & Maulide, N. (2017). Reversing Polarity: Carbonyl α-Aminations with Nitrogen Nucleophiles.
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Methodological & Application

Synthesis of Novel Heterocyclic Scaffolds Utilizing 2-Chloro-1-(6-chloropyridin-3-yl)ethanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Chloro-1-(6-chloropyridin-3-yl)ethanone is a bifunctional reagent of significant interest in the synthesis of diverse heterocyclic systems. Its structure, incorporating a reactive α-haloketone moiety and a chloropyridine core, presents multiple reaction sites for the construction of complex molecular architectures. The presence of the chloropyridine ring is particularly noteworthy, as this motif is a common feature in numerous pharmacologically active compounds, offering opportunities for further functionalization and modulation of biological activity.[1]

This comprehensive guide provides detailed application notes and protocols for the synthesis of two key classes of heterocycles—thiazoles and imidazo[1,2-a]pyridines—using this compound as a pivotal starting material. The methodologies described herein are grounded in established synthetic transformations and are designed to be readily implemented in a standard laboratory setting. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for the experimental choices and offering insights for potential optimization.

I. Synthesis of 2-Amino-4-(6-chloropyridin-3-yl)thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring, involving the condensation of an α-haloketone with a thioamide or thiourea.[2] This reaction is particularly well-suited for the utilization of this compound to generate novel 2-aminothiazole derivatives, which are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.[3][4]

Mechanistic Rationale

The reaction proceeds through a well-established pathway. The initial step involves a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-chloroketone, leading to the formation of an isothiouronium salt intermediate. This is followed by an intramolecular cyclization, where the amino group attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic 2-aminothiazole product.

Hantzsch_Thiazole_Synthesis reagent This compound + Thiourea intermediate1 Isothiouronium Salt Intermediate reagent->intermediate1 Nucleophilic Substitution intermediate2 Cyclized Thiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-(6-chloropyridin-3-yl)thiazole intermediate2->product Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Detailed Experimental Protocol

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (approximately 10-15 mL per gram of the ketone).

  • To this solution, add thiourea (1.1-1.2 eq.).

  • Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate while stirring. This will neutralize the hydrohalic acid formed during the reaction and precipitate the product.

  • Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to afford the desired 2-amino-4-(6-chloropyridin-3-yl)thiazole as a pure solid.

Data and Expected Outcomes
ParameterExpected Result
Yield 80-95%
Physical Appearance Off-white to pale yellow solid
Purity (by HPLC) >95% after recrystallization
Characterization Consistent ¹H NMR, ¹³C NMR, and Mass Spectrometry data

Note: The specific yield and purity will depend on the reaction scale and purification efficiency.

II. Two-Step Synthesis of 2-(6-Chloropyridin-3-yl)imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are of great interest in medicinal chemistry due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anxiolytic activities.[5] The synthesis of these compounds often involves the reaction of a 2-aminopyridine with an α-haloketone. This reaction can be performed as a two-step, one-pot procedure or with the isolation of the intermediate.[6][7]

Mechanistic Rationale

The synthesis proceeds in two distinct stages:

  • N-Alkylation: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-chloroketone in an Sₙ2 reaction. This results in the formation of a pyridinium salt intermediate.

  • Intramolecular Cyclization and Dehydration: Under basic or thermal conditions, the exocyclic amino group of the pyridinium intermediate attacks the carbonyl carbon, leading to the formation of a five-membered ring. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine core.

Imidazopyridine_Synthesis reagents This compound + 2-Aminopyridine intermediate Pyridinium Salt Intermediate reagents->intermediate N-Alkylation (Sₙ2) cyclized_intermediate Cyclized Intermediate intermediate->cyclized_intermediate Intramolecular Cyclization product 2-(6-Chloropyridin-3-yl)imidazo[1,2-a]pyridine cyclized_intermediate->product Dehydration

Caption: Two-Step Imidazo[1,2-a]pyridine Synthesis.

Detailed Experimental Protocol

Materials:

  • This compound

  • Substituted 2-Aminopyridine (e.g., 2-amino-5-methylpyridine)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 eq.) in ethanol or DMF.

  • Add this compound (1.0 eq.) to the solution.

  • Add a base such as sodium bicarbonate (2.0-3.0 eq.).

  • Heat the reaction mixture to reflux (for ethanol) or to 80-100 °C (for DMF) and stir for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If using ethanol, the product may precipitate upon cooling. If using DMF, pour the reaction mixture into ice-water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Data and Expected Outcomes
ParameterExpected Result
Yield 60-85%
Physical Appearance Crystalline solid
Purity (by HPLC) >95% after purification
Characterization Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry

III. Considerations for Pyridine Synthesis

While the Hantzsch synthesis is a powerful tool for constructing pyridine rings, the classical version requires the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[8][9] this compound, being an α-haloketone, does not fit the typical substrate profile for this reaction.

Alternative pyridine syntheses, such as the Guareschi-Thorpe condensation, also generally rely on β-dicarbonyl compounds.[2][5] While modified Hantzsch-type reactions exist, a well-established, high-yielding protocol for the direct conversion of an α-haloketone like this compound into a pyridine ring via a one-pot multicomponent reaction is not readily found in the literature. Researchers interested in synthesizing pyridine derivatives from this starting material would likely need to employ multi-step synthetic sequences.

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of medicinally relevant thiazole and imidazo[1,2-a]pyridine heterocycles. The protocols detailed in this guide are robust and can be adapted for the synthesis of a library of derivatives by varying the thioamide/thiourea or the 2-aminopyridine starting materials. The straightforward nature of these reactions, coupled with the potential for high yields, makes them valuable tools for researchers in drug discovery and development.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 2024. [Link]

  • Hantzsch pyridine synthesis - Wikipedia. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC. NIH, 2021. [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. [Link]

  • A Practical Two-Step Synthesis of imidazo[1,2-a]pyridines From N-(prop-2-yn-1-yl)pyridin-2-amines - PubMed. [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. - ResearchGate. [Link]

  • Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. aReaction conditions - ResearchGate. [Link]

  • Guareschi-Reaktion - Wikipedia. [Link]

  • Guareschi-Thorpe Condensation. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. [Link]

  • Guareschi-Thorpe synthesis of pyridine - Química Organica.org. [Link]

  • Pyridine synthesis - Organic Chemistry Portal. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC. NIH, 2023. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Synthesis of 2-pyridones - Organic Chemistry Portal. [Link]

  • Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Publication Corporation. [Link]

  • Hantzsch Pyridine Synthesis | PDF - Scribd. [Link]

  • US5283338A - Process for the preparation of 2-chloropyridines - Google P
  • . [Link]

  • Synthesis of symmetrical pyridines by iron-catalyzed cyclization of ketoxime acetates and aldehydes - Green Chemistry (RSC Publishing). [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction - International Research Journal of Multidisciplinary Scope (IRJMS). [Link]

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC. NIH, 2021. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

Sources

Synthesis of 2-Amino-4-(6-chloropyridin-3-yl)thiazole: An Application Note and Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminothiazole Scaffold in Medicinal Chemistry

The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to form multiple hydrogen bonds allow it to interact with a diverse range of biological targets, including kinases, receptors, and enzymes. This versatility has led to the development of numerous approved drugs for a variety of therapeutic areas. The reaction of α-haloketones with thiourea, known as the Hantzsch thiazole synthesis, remains a fundamental and highly efficient method for constructing this critical heterocyclic core.

This application note provides a comprehensive guide for the synthesis, characterization, and potential applications of 2-amino-4-(6-chloropyridin-3-yl)thiazole, a compound of significant interest for drug discovery. The presence of the 6-chloropyridine ring offers a handle for further chemical modification, such as cross-coupling reactions, enabling the exploration of a broad chemical space to optimize biological activity. This guide is intended for researchers and professionals in drug development, offering a robust and validated protocol for the preparation and analysis of this valuable synthetic intermediate.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The synthesis of 2-amino-4-(6-chloropyridin-3-yl)thiazole from 2-Chloro-1-(6-chloropyridin-3-yl)ethanone and thiourea proceeds via the classic Hantzsch thiazole synthesis. This reaction is a well-established and reliable method for the formation of thiazole rings. The mechanism can be understood in the following key steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the this compound. This is an SN2 reaction where the chlorine atom acts as the leaving group.

  • Intermediate Formation: This initial attack forms an isothiouronium salt intermediate.

  • Cyclization: The amino group of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic thiazole ring.

The driving force for this reaction is the formation of the thermodynamically stable aromatic thiazole ring system. The choice of solvent and temperature can influence the reaction rate, with polar protic solvents like ethanol being commonly employed to facilitate the reaction.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 2-amino-4-(6-chloropyridin-3-yl)thiazole.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
This compoundC₇H₅Cl₂NO206.03101.02.06 g
ThioureaCH₄N₂S76.12121.20.91 g
Ethanol (Absolute)C₂H₅OH46.07--50 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)---50 mL
Deionized WaterH₂O18.02--100 mL
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Reaction Workflow Diagram

G reagents Combine this compound, thiourea, and ethanol in a round-bottom flask. reflux Heat the mixture to reflux (approx. 78 °C) with stirring for 2-4 hours. reagents->reflux Heating monitor Monitor reaction progress by TLC. reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool Reaction Complete precipitate Pour the mixture into cold water to precipitate the product. cool->precipitate filter Collect the solid product by vacuum filtration. precipitate->filter wash Wash the solid with deionized water and then with cold ethanol. filter->wash dry Dry the product under vacuum. wash->dry characterize Characterize the final product (NMR, IR, MS). dry->characterize

Caption: Experimental workflow for the synthesis of 2-amino-4-(6-chloropyridin-3-yl)thiazole.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.06 g, 10 mmol).

  • Addition of Reagents: To the flask, add thiourea (0.91 g, 12 mmol) and absolute ethanol (50 mL).

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate should form.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize any acid formed during the reaction until the effervescence ceases.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid cake with copious amounts of deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to a constant weight.

Product Characterization

To ensure the identity and purity of the synthesized 2-amino-4-(6-chloropyridin-3-yl)thiazole, a comprehensive spectroscopic analysis is essential. The following data are based on closely related structures and theoretical predictions, and should be used as a reference for the characterization of the synthesized compound.

Logical Relationship of Synthesis

G reactant1 This compound product 2-Amino-4-(6-chloropyridin-3-yl)thiazole reactant1->product reactant2 Thiourea reactant2->product

Caption: Synthesis of the target compound from its precursors.

Expected Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and thiazole rings, as well as the amine protons.

    • δ ~8.8-9.0 ppm (d, 1H, pyridine H-2)

    • δ ~8.1-8.3 ppm (dd, 1H, pyridine H-4)

    • δ ~7.4-7.6 ppm (d, 1H, pyridine H-5)

    • δ ~7.2-7.4 ppm (s, 1H, thiazole H-5)

    • δ ~7.0-7.2 ppm (s, 2H, -NH₂)

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will confirm the carbon framework of the molecule.

    • δ ~168-170 ppm (C-2 of thiazole)

    • δ ~150-152 ppm (C-4 of thiazole)

    • δ ~148-150 ppm (C-6 of pyridine)

    • δ ~146-148 ppm (C-2 of pyridine)

    • δ ~138-140 ppm (C-4 of pyridine)

    • δ ~130-132 ppm (C-3 of pyridine)

    • δ ~123-125 ppm (C-5 of pyridine)

    • δ ~105-107 ppm (C-5 of thiazole)

  • Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

    • Calculated for C₈H₆ClN₃S: [M+H]⁺ = 212.00

  • Infrared (IR) Spectroscopy (KBr): The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

    • ~3400-3300 cm⁻¹ (N-H stretching of the primary amine)

    • ~3100-3000 cm⁻¹ (Aromatic C-H stretching)

    • ~1620-1600 cm⁻¹ (C=N stretching of the thiazole and pyridine rings)

    • ~1550-1530 cm⁻¹ (N-H bending)

Applications in Drug Development

The 2-amino-4-(6-chloropyridin-3-yl)thiazole scaffold is a valuable starting point for the development of a wide range of therapeutic agents. The 2-aminothiazole core is a known pharmacophore in numerous biologically active molecules.[2] The presence of the 6-chloropyridine moiety provides a key site for further structural modifications through well-established synthetic methodologies like Suzuki and Buchwald-Hartwig cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties.

Potential therapeutic applications for derivatives of this scaffold include:

  • Kinase Inhibitors: Many 2-aminothiazole derivatives have been developed as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[2]

  • Antimicrobial Agents: The thiazole ring is present in several antimicrobial drugs, and novel derivatives are continuously being explored for their activity against resistant strains of bacteria and fungi.[3]

  • Anti-inflammatory Agents: Compounds containing the 2-aminothiazole scaffold have shown promise as anti-inflammatory agents by modulating various inflammatory pathways.[2]

  • Neurological Disorders: The versatility of the 2-aminothiazole structure has also led to its investigation in the context of neurodegenerative diseases and other central nervous system disorders.

The synthesis of 2-amino-4-(6-chloropyridin-3-yl)thiazole, as detailed in this application note, provides a reliable and efficient route to a key building block for the discovery and development of next-generation therapeutics.

References

  • Wiley-VCH. (2007). Supporting Information. Advanced Synthesis & Catalysis. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. New Journal of Chemistry. [Link]

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information. New Journal of Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis, characterization and antibacterial evaluation of new pyridyl-thiazole hybrids of sulfonamides. Istanbul Journal of Pharmacy, 51(1), 67-72. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical Biology & Interactions, 330, 109244. [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

Sources

Application Note & Protocols: Versatile Condensation Reactions of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Building Block for Modern Synthesis

2-Chloro-1-(6-chloropyridin-3-yl)ethanone is a highly valuable and versatile bifunctional electrophile in the synthesis of complex heterocyclic compounds.[1][2] Its structure, featuring an α-haloketone moiety attached to a chloropyridine scaffold, presents two distinct sites for nucleophilic attack. This dual reactivity makes it a cornerstone intermediate in the construction of nitrogen- and sulfur-containing heterocycles, which are prevalent in agrochemicals and pharmaceuticals. Specifically, this ketone is a key precursor for neonicotinoid insecticides like imidacloprid and thiamethoxam, highlighting its industrial and academic significance.[3][4][5]

This guide provides detailed protocols and the underlying chemical principles for two powerful condensation reactions utilizing this building block: the Gewald Aminothiophene Synthesis and a cyclocondensation reaction for forming thiazole derivatives, a common core in bioactive molecules. The protocols are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

Core Principles of Reactivity

The synthetic utility of this compound stems from two electrophilic centers:

  • The Carbonyl Carbon (C=O): This site is susceptible to nucleophilic attack by active methylene compounds, a foundational step in classic condensation reactions like the Knoevenagel condensation.[6] This pathway typically initiates the formation of a new carbon-carbon bond.

  • The α-Carbon (CH₂Cl): The carbon atom adjacent to the carbonyl group and bonded to chlorine is highly activated towards nucleophilic substitution (Sɴ2). The electron-withdrawing effect of the carbonyl group polarizes the C-Cl bond, making the carbon an excellent electrophile for amines, thiols, and other nucleophiles.[7]

Exploiting this dual reactivity in a controlled manner allows for the elegant, one-pot or sequential synthesis of complex heterocyclic systems.

Application Protocol I: Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent condensation that provides efficient, one-pot access to highly substituted 2-aminothiophenes.[8][9] These structures are significant in medicinal chemistry and materials science. The reaction condenses a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[10][11]

Mechanistic Rationale

The reaction proceeds through a cascade of established transformations. First, the ketone undergoes a base-catalyzed Knoevenagel condensation with the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[6][8] Subsequently, elemental sulfur is added to this intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[8] The base plays a crucial role in catalyzing both the initial condensation and the subsequent cyclization steps.

Visualizing the Gewald Reaction Mechanism

Gewald_Mechanism cluster_reactants Reactants Ketone This compound Knoevenagel_Adduct Knoevenagel Intermediate (α,β-Unsaturated Nitrile) Ketone->Knoevenagel_Adduct Knoevenagel Condensation 1 Nitrile Active Methylene Nitrile (e.g., Malononitrile) Nitrile->Knoevenagel_Adduct Sulfur Sulfur (S8) Thiolate_Adduct Thiolate Intermediate Sulfur->Thiolate_Adduct Base Base (e.g., Morpholine) Base->Knoevenagel_Adduct Base->Thiolate_Adduct Knoevenagel_Adduct->Thiolate_Adduct Michael Addition of Sulfur 2 Product Substituted 2-Aminothiophene Thiolate_Adduct->Product Cyclization & Tautomerization 3

Caption: Workflow for the Gewald Aminothiophene Synthesis.

Detailed Experimental Protocol

Objective: To synthesize 2-amino-4-(6-chloropyridin-3-yl)-5-chloromethylthiophene-3-carbonitrile.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound190.0210.01.90 g
Malononitrile66.0610.00.66 g
Elemental Sulfur32.0710.00.32 g
Morpholine87.125.00.44 mL
Ethanol (Absolute)--25 mL

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.90 g, 10.0 mmol), malononitrile (0.66 g, 10.0 mmol), elemental sulfur (0.32 g, 10.0 mmol), and absolute ethanol (25 mL).

  • Catalyst Addition: With gentle stirring, add morpholine (0.44 mL, 5.0 mmol) dropwise to the suspension at room temperature. The use of a mild base like morpholine or piperidine is crucial to promote the Knoevenagel condensation without inducing self-condensation of the ketone.[8][10]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 4-6 hours.

  • Workup and Isolation:

    • After completion, cool the reaction mixture to room temperature. A solid precipitate may form.

    • Pour the mixture into 100 mL of ice-cold water with stirring.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the crude product thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to afford the desired 2-aminothiophene as a crystalline solid.

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and IR spectroscopy).

Application Protocol II: Cyclocondensation for Thiazole Synthesis

The reaction of α-haloketones with thioamides or thioureas is a classical and highly effective method for the synthesis of thiazole rings, a core scaffold in many pharmaceuticals. This reaction, a variation of the Hantzsch thiazole synthesis, proceeds via an initial Sɴ2 reaction followed by an intramolecular cyclocondensation.

Mechanistic Rationale

The synthesis is a two-step sequence occurring in a single pot. The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic α-carbon of the ketone to displace the chloride ion. This forms a thioether intermediate. The nitrogen atom of this intermediate then performs a nucleophilic attack on the adjacent carbonyl carbon, followed by dehydration, to form the aromatic thiazole ring.

Visualizing the Cyclocondensation Workflow

Thiazole_Synthesis Start This compound + Thioamide (R-CSNH2) Step1 Step 1: Sɴ2 Attack (Nucleophilic Substitution) Start->Step1 Intermediate Acyclic Thioether Intermediate Step1->Intermediate Step2 Step 2: Intramolecular Cyclization & Dehydration Intermediate->Step2 Product Substituted Thiazole Product Step2->Product

Caption: Workflow for Hantzsch-type Thiazole Synthesis.

Detailed Experimental Protocol

Objective: To synthesize 2-amino-4-(6-chloropyridin-3-yl)thiazole.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound190.0210.01.90 g
Thiourea76.1211.00.84 g
Sodium Acetate (anhydrous)82.0315.01.23 g
Ethanol (95%)--30 mL

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.90 g, 10.0 mmol) and thiourea (0.84 g, 11.0 mmol) in 95% ethanol (30 mL).

  • Base Addition: Add anhydrous sodium acetate (1.23 g, 15.0 mmol). The mild base neutralizes the HCl formed during the reaction, preventing protonation of the nucleophiles and driving the reaction to completion.

  • Reaction Execution: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 3-5 hours.

  • Monitoring: Monitor the disappearance of the starting ketone using TLC (e.g., Hexane:Ethyl Acetate 1:1).

  • Workup and Isolation:

    • After the reaction is complete, cool the flask to room temperature.

    • Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator.

    • Pour the concentrated mixture into 100 mL of cold water.

    • Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution to precipitate the free base of the thiazole product.

    • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

  • Characterization: Verify the product's identity and purity via ¹H NMR, LC-MS, and melting point determination.

Safety and Troubleshooting

  • Safety: this compound is an α-haloketone and should be handled with care in a well-ventilated fume hood. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][12] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Troubleshooting:

    • Low Yields in Gewald Reaction: Ensure reagents are pure and the base is added slowly. Incomplete Knoevenagel condensation is a common issue; allowing this step to proceed for an hour before refluxing can improve yields.

    • Side Reactions in Thiazole Synthesis: Overheating or prolonged reaction times can lead to decomposition or side product formation. Strict temperature control and regular TLC monitoring are essential. If the product is an oil, an extractive workup with a suitable organic solvent (e.g., ethyl acetate) followed by purification may be required.

Conclusion

This compound is a powerful synthon for accessing diverse and valuable heterocyclic scaffolds. The condensation protocols detailed herein—the Gewald aminothiophene synthesis and the Hantzsch-type thiazole synthesis—demonstrate its utility in both multicomponent and cyclocondensation strategies. By understanding the fundamental reactivity of this bifunctional building block, researchers can rationally design and execute efficient syntheses of novel compounds for applications in drug discovery and agrochemical development.

References

  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketoniartigen Verbindungen. Chemische Berichte, 14(2), 1637-1638. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

  • Maienfisch, P., et al. (2001). The discovery of thiamethoxam: a second-generation neonicotinoid. Pest Management Science, 57(2), 165-176. [Link]

  • Al-Mousawi, S. M., et al. (2007). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 12(5), 1019-1054. [Link]

  • Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

  • Unn Fook, C., et al. (2016). Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes. Journal of Heterocyclic Chemistry, 53(4), 1162-1167. [Link]

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Application Notes and Protocols: The Strategic Use of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone in the Synthesis of Novel Neonicotinoid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Advanced Neonicotinoids

Neonicotinoids are a cornerstone of modern crop protection, representing a dominant class of insecticides used globally to control a wide variety of sucking and chewing pests.[1][2][3] Their efficacy stems from their novel mode of action as agonists of the insect nicotinic acetylcholine receptor (nAChR), leading to paralysis and death of the target pest.[4][5] This mechanism confers a high degree of selectivity for insects over mammals, a desirable trait that has propelled their widespread adoption.[5]

However, the extensive use of first-generation neonicotinoids has led to challenges, including the development of insect resistance and concerns about off-target effects.[4] This has catalyzed a significant research effort to design and synthesize novel neonicotinoid analogs with improved insecticidal spectrum, enhanced safety profiles, and efficacy against resistant pest populations.

At the heart of this synthetic endeavor lies the use of versatile chemical building blocks. Among these, 2-Chloro-1-(6-chloropyridin-3-yl)ethanone has emerged as a pivotal intermediate.[6] Its structure is pre-loaded with the essential 6-chloropyridine pharmacophore, known for its critical role in receptor binding, while the α-chloroketone moiety provides a highly reactive site for chemical elaboration. This guide provides an in-depth exploration of the strategic application of this intermediate, complete with detailed protocols and the scientific rationale behind the synthetic choices for researchers in agrochemical discovery and development.

Physicochemical and Safety Profile of the Core Intermediate

Understanding the properties of the starting material is fundamental to successful synthesis. This compound is a solid at room temperature and possesses the following characteristics:

PropertyValueSource
IUPAC Name 2-chloro-1-(6-chloro-3-pyridinyl)ethanone[7]
CAS Number 136592-00-2[7][8]
Molecular Formula C₇H₅Cl₂NO[7]
Molecular Weight 190.02 g/mol [7]
Appearance White to off-white solid[8]

Safety and Handling: As an α-haloketone, this compound is a reactive electrophile and requires careful handling. It is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[7] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

The Core Synthetic Strategy: Leveraging the α-Chloroketone Moiety

The synthetic utility of this compound is derived from the high reactivity of the carbon atom bearing the chlorine (the α-carbon). This carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This makes it an excellent substrate for nucleophilic substitution reactions, which is the cornerstone for building a diverse library of neonicotinoid analogs.

The primary transformation involves the reaction of the α-chloroketone with a primary or secondary amine. This reaction, a classical SN2 displacement, forms a new carbon-nitrogen bond and expels a chloride ion. An acid scavenger, typically a non-nucleophilic base such as potassium carbonate or triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, driving it to completion.

G start This compound (Electrophile) intermediate α-Aminoketone Intermediate start->intermediate Sₙ2 Reaction amine Primary/Secondary Amine (R¹R²NH) (Nucleophile) amine->intermediate base Base (e.g., K₂CO₃) (Acid Scavenger) hcl HCl (byproduct) base->hcl Neutralizes

Caption: General SN2 reaction pathway.

Experimental Protocols: From Intermediate to Analog

The following protocols are designed to be self-validating, providing researchers with a robust framework for synthesis.

Protocol 1: Synthesis of the α-Aminoketone Core

This protocol details the foundational step: the reaction of this compound with an amine to generate the key α-aminoketone intermediate.

Rationale: Acetonitrile is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point for reflux conditions, facilitating the reaction without requiring high-pressure apparatus. Potassium carbonate acts as a solid-phase base, which simplifies work-up as it can be easily filtered off post-reaction.

Step-by-Step Methodology:

  • Reactor Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.90 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq) followed by 40 mL of anhydrous acetonitrile.

  • Nucleophile Introduction: Add the desired primary or secondary amine (11.0 mmol, 1.1 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

    • In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude α-aminoketone intermediate.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient elution of hexane and ethyl acetate.

Protocol 2: Cyclization to Imidacloprid-Type Analogs

This protocol describes a common subsequent step: the cyclization of an α-aminoketone (derived from ethylenediamine in Protocol 1) to form an imidazolidine ring, characteristic of imidacloprid and its analogs. This is a multi-step, one-pot cascade reaction.[9]

Rationale: The cascade reaction is highly efficient, avoiding the need to isolate and purify intermediates, thus saving time and resources.[9] The choice of solvent and pH is critical for controlling the reaction pathway and minimizing side products.

Step-by-Step Methodology:

  • Intermediate Formation: Synthesize the initial intermediate by reacting 2-chloro-5-chloromethylpyridine with an excess of 1,2-ethanediamine (ethylenediamine).

  • Cyclizing Agent Addition: To the intermediate in a suitable solvent like acetonitrile, add nitroguanidine.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30°C) for several hours.[9] The pH of the mixture is an important parameter to optimize for maximizing yield.

  • Isolation and Purification: After the reaction is complete, the product can be isolated by filtration or extraction, followed by recrystallization or chromatography to obtain the pure neonicotinoid analog.

G A This compound B Protocol 1: Reaction with Amine (R-NH₂) + K₂CO₃, MeCN, Reflux A->B Step 1 C α-Aminoketone Intermediate B->C Yields D Protocol 2: Reaction with Cyclizing Agent (e.g., Nitroguanidine) C->D Step 2 E Final Neonicotinoid Analog D->E Yields

Caption: Two-step workflow for neonicotinoid analog synthesis.

Data Presentation and Structural Validation

The successful synthesis of a novel analog must be confirmed through rigorous characterization. The following table presents representative data for a hypothetical analog synthesized via the described protocols.

ParameterRepresentative Data
Final Yield 75-85%
Melting Point 145-148 °C
¹H NMR (CDCl₃, 500 MHz) δ 8.5 (d, 1H), 7.8 (dd, 1H), 7.4 (d, 1H), 4.2 (s, 2H), 3.5 (t, 2H), 2.8 (t, 2H)
¹³C NMR (CDCl₃, 125 MHz) δ 195.0, 158.5, 150.2, 138.1, 125.5, 124.8, 55.1, 48.9, 45.3
HRMS (ESI) m/z calcd. for C₁₀H₁₁ClN₃O [M+H]⁺, found within 5 ppm

Trustworthiness Through Validation: Each protocol is a self-validating system. The use of in-process checks like TLC confirms the consumption of starting materials, while final characterization via NMR and Mass Spectrometry provides unambiguous proof of the target molecule's identity and purity. These analytical steps are non-negotiable for ensuring the trustworthiness of the synthetic outcome.

Conclusion: A Gateway to Agrochemical Innovation

This compound is a powerful and versatile starting material for the synthesis of novel neonicotinoid analogs. The protocols and rationale presented here offer researchers a robust foundation for exploring new chemical space in the search for next-generation insecticides. By systematically modifying the amine nucleophile used in the initial substitution reaction, a vast library of compounds can be generated and screened for enhanced biological activity, improved safety profiles, and effectiveness against resistant insect populations.[2][4] This strategic approach to synthesis is critical for the continued development of effective and sustainable crop protection solutions.

References

  • Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. (n.d.). PubMed Central. [Link]

  • A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity a. (n.d.). RSC Publishing. [Link]

  • Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. (n.d.). PubMed Central. [Link]

  • Synthesis and insecticidal activities of novel bridged-neonicotinoids. (2015). ScienceDirect. [Link]

  • (PDF) SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. (2023). ResearchGate. [Link]

  • Preparation of New Imidacloprid Analogues | Request PDF. (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Synthesis of new neonicotinoids containing fluorinated acceptor groups. (2022). ResearchGate. [Link]

  • SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. (2023). Journal of the Chilean Chemical Society. [Link]

  • SELECTIVE TOXICITY OF NEONICOTINOIDS ATTRIBUTABLE TO SPECIFICITY OF INSECT AND MAMMALIAN NICOTINIC RECEPTORS. (2003). Annual Reviews. [Link]

  • Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes. (2009). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). PubMed Central. [Link]

  • Enzymes and Inhibitors in Neonicotinoid Insecticide Metabolism. (n.d.). PubMed Central. [Link]

  • CN103772354A - Synthesis method of imidacloprid as insecticide. (n.d.).
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  • CN105924428A - Method for synthesizing imidacloprid. (n.d.).

Sources

Application Notes: 2-Chloro-1-(6-chloropyridin-3-yl)ethanone as a Versatile Intermediate for Novel Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern agrochemical research, the development of novel insecticides with high efficacy, selectivity, and favorable safety profiles is paramount. Neonicotinoids, a major class of insecticides, act as agonists on insect nicotinic acetylcholine receptors (nAChRs), leading to potent neurotoxic effects in target pests.[1] The synthesis of these complex molecules relies on the strategic use of versatile chemical intermediates.

While 2-chloro-5-(chloromethyl)pyridine (CCMP) is widely recognized as the pivotal intermediate for blockbuster insecticides like Imidacloprid and Acetamiprid, its regioisomer, 2-Chloro-1-(6-chloropyridin-3-yl)ethanone (CAS 136592-00-2) , represents a highly valuable, albeit distinct, building block.[2][3] This application note provides a technical guide for researchers on the synthesis and application of this compound. Its chemical structure features a 6-chloropyridine core, essential for bioactivity in many neonicotinoids, combined with a highly reactive α-haloketone moiety at the 3-position.[4] This functionality serves as a powerful electrophilic handle, enabling the construction of diverse heterocyclic systems that are foundational to the discovery of new-generation agrochemicals.

This guide will detail a robust protocol for the synthesis of this key intermediate via Friedel-Crafts acylation and subsequently explore its application in the synthesis of thiazole and imidazole cores, demonstrating its potential for building libraries of novel agrochemical candidates.

Section 1: Synthesis of the Intermediate: this compound

Principle of Synthesis: Friedel-Crafts Acylation

The introduction of an acyl group onto an aromatic ring via electrophilic aromatic substitution is a cornerstone of organic synthesis known as the Friedel-Crafts acylation.[5] However, the pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic attack, making standard Friedel-Crafts conditions challenging. To overcome this, the reaction requires a potent Lewis acid catalyst, such as aluminum chloride (AlCl₃), and often elevated temperatures to drive the formation of the critical acylium ion electrophile and facilitate its reaction with the deactivated ring.[6][7] The reaction proceeds by activating the acylating agent, chloroacetyl chloride, with AlCl₃ to generate a highly reactive acylium ion, which then attacks the C-3 position of the 2-chloropyridine ring.

G cluster_prep Catalyst Activation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Work-up & Purification AcylChloride Chloroacetyl Chloride LewisAcid AlCl₃ AcyliumIon Acylium Ion Complex [CH₂ClCO]⁺[AlCl₄]⁻ LewisAcid->AcyliumIon Forms electrophile Pyridine 2-Chloropyridine AcyliumIon->Pyridine Reacts with Intermediate Sigma Complex (Intermediate) Pyridine->Intermediate Nucleophilic attack Product This compound Intermediate->Product Deprotonation Quench Quench (Ice/HCl) Product->Quench Enters Extract Extraction (e.g., DCM) Quench->Extract Purify Purification (Chromatography) Extract->Purify FinalProduct Pure Intermediate Purify->FinalProduct

Figure 1: Workflow for the synthesis of the target intermediate.
Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from 2-chloropyridine and chloroacetyl chloride.

Materials and Equipment

Reagent/Equipment Specification
2-Chloropyridine 99%
Chloroacetyl chloride 98%
Aluminum chloride (AlCl₃) Anhydrous, 99.9%
Dichloromethane (DCM) Anhydrous
Hydrochloric acid (HCl) 2M solution
Saturated sodium bicarbonate Aqueous solution
Brine Saturated NaCl solution
Magnesium sulfate (MgSO₄) Anhydrous
Three-neck round-bottom flask 500 mL, oven-dried
Reflux condenser With drying tube
Addition funnel 100 mL, pressure-equalizing
Magnetic stirrer & hotplate -

| Ice bath | - |

Step-by-Step Methodology

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, addition funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

  • Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous dichloromethane (200 mL) and cool to 0°C using an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (1.2 eq). Causality: Slow addition of AlCl₃ to the solvent prevents excessive heat generation and clumping.

  • Substrate Addition: Once the AlCl₃ is well-suspended, add 2-chloropyridine (1.0 eq) dropwise to the mixture, maintaining the temperature at 0°C.

  • Acylation: Dissolve chloroacetyl chloride (1.1 eq) in anhydrous DCM (50 mL) and add it to the addition funnel. Add the solution dropwise to the reaction flask over 1 hour. A color change and evolution of HCl gas (which should be scrubbed) will be observed. Trustworthiness: Controlled addition of the acylating agent is crucial to prevent side reactions and ensure mono-acylation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40°C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back down to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by 2M HCl to dissolve the aluminum salts. Safety: This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.

Section 2: Application as an Agrochemical Intermediate

The synthetic power of this compound lies in its α-haloketone structure. The two adjacent electrophilic centers (the carbonyl carbon and the α-carbon bearing the chlorine) make it an ideal substrate for cyclization reactions with binucleophilic reagents. This allows for the efficient construction of five-membered heterocyclic rings like thiazoles and imidazoles, which are prominent scaffolds in a multitude of bioactive molecules, including neonicotinoid insecticides.[8][9]

Protocol 2: Synthesis of a 2-Aminothiazole Core

This protocol details the Hantzsch thiazole synthesis, a classic and reliable method for constructing a thiazole ring, which is the core of neonicotinoids like Thiamethoxam and Clothianidin.[10][11]

G Start This compound + Thiourea Dissolve Dissolve in Ethanol Start->Dissolve Reflux Heat to Reflux (4-6 hours) Dissolve->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temp. Monitor->Cool Precipitate Precipitation of Product Cool->Precipitate Filter Filter & Wash (Cold Ethanol) Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Product 2-Amino-4-(6-chloropyridin-3-yl)thiazole Dry->Product

Figure 2: Experimental workflow for thiazole synthesis.

Reaction Scheme

Self-correction: Cannot generate images. A textual description will suffice.

The reaction involves the nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the ketone, displacing the chloride. This is followed by an intramolecular cyclization of the amine onto the carbonyl carbon and subsequent dehydration to form the aromatic thiazole ring.

Step-by-Step Methodology

  • Reagent Mixture: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), thiourea (1.1 eq), and ethanol (as solvent).

  • Reaction: Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitoring: Track the consumption of the starting ketone using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 2-Amino-4-(6-chloropyridin-3-yl)thiazole, will often precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted thiourea. The product can be further purified by recrystallization if necessary.

This resulting aminothiazole is a versatile platform. The amino group can be further modified or replaced, and the pyridine nitrogen can be alkylated, allowing for the creation of a large library of compounds for biological screening.[8]

Section 3: Data Summary & Characterization

The successful synthesis of the intermediate and its derivatives should be confirmed through standard analytical techniques.

Table 1: Physicochemical Properties of Key Compounds

Compound Name Structure (SMILES) Molecular Formula Molecular Weight ( g/mol ) CAS Number
2-Chloropyridine C1=CC=C(N=C1)Cl C₅H₄ClN 113.54 109-09-1
This compound C1=CC(=C(C=N1)Cl)C(=O)CCl C₇H₅Cl₂NO 190.02 136592-00-2[4]

| 2-Amino-4-(6-chloropyridin-3-yl)thiazole | C1=CC(=C(C=N1)Cl)C2=CSC(=N2)N | C₈H₆ClN₃S | 227.67 | N/A |

Expected Characterization Data for this compound:

  • ¹H NMR: Expect signals corresponding to the pyridyl protons (typically in the δ 7.5-9.0 ppm range) and a characteristic singlet for the chloromethyl (-CH₂Cl) protons (typically δ 4.5-5.0 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) consistent with the calculated molecular weight, exhibiting the characteristic isotopic pattern for two chlorine atoms.

Conclusion

This compound is a strategically important intermediate for the synthesis of novel agrochemicals. While structurally distinct from the precursors of mainstream neonicotinoids, its inherent reactivity, particularly the α-haloketone moiety, provides a direct and efficient route to key heterocyclic scaffolds like thiazoles and imidazoles. The protocols outlined in this application note offer reliable methods for both the synthesis of the intermediate itself and its subsequent conversion into valuable molecular cores. By leveraging this building block, researchers and drug development professionals can expand the chemical space around the neonicotinoid pharmacophore, facilitating the discovery of next-generation insecticides with improved properties.

References

  • ChemicalBook. (2025). 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3.
  • Eureka | Patsnap. (2018). Synthesis method of 2-chloro-5-chloromethyl pyridine.
  • Semantic Scholar. Imidacloprid, a Novel Chloronicotinyl Insecticide: Biological Activity and Agricultural Importance.
  • ResearchGate. (2019). Synthesis of new neonicotinoids containing fluorinated acceptor groups.
  • Maienfisch, P., et al. (2001). The discovery of thiamethoxam: a second-generation neonicotinoid. Pest Management Science, 57(2), 165-76.
  • Wikipedia. (2023). Thiamethoxam.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • PubChem. This compound.
  • Lee, J. C., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central.
  • Sigma-Aldrich. This compound | 136592-00-2.
  • Motaunga, T. E., & Ntwampe, S. K. O. (n.d.). Chloronicotinyl insecticide imidacloprid: agricultural relevance, pitfalls and emerging opportunities. University of Pretoria.
  • MDPI. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • Maienfisch, P. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid. PubMed.
  • ChemRxiv. (2023). Friedel-Crafts Reactions for Biomolecular Chemistry.

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Strategic Monitoring of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone Reactions: A Multi-Platform Analytical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Research Scientists

Abstract

2-Chloro-1-(6-chloropyridin-3-yl)ethanone is a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. The efficiency of its subsequent reactions, product purity, and overall process safety are critically dependent on precise, real-time monitoring of reaction progress. This application note provides a comprehensive guide to the strategic implementation of modern analytical techniques for monitoring reactions involving this key building block. We present detailed protocols and expert insights for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The discussion emphasizes the causality behind methodological choices, from column and solvent selection to spectroscopic parameters, ensuring robust and reliable data. By comparing the strengths and applications of each technique, this guide equips researchers and process chemists with the necessary tools to optimize reaction conditions, maximize yield, and characterize impurities effectively.

Introduction: The Imperative for Process Control

The compound this compound (MW: 190.02 g/mol , CAS: 136592-00-2) contains a reactive α-chloro ketone and a chloropyridinyl moiety, making it a versatile precursor for nucleophilic substitution and condensation reactions.[1][2] In any synthetic sequence, the ability to track the consumption of this starting material and the formation of the desired product is paramount. Inadequate monitoring can lead to incomplete conversions, the formation of process-related impurities, and costly downstream purification challenges.

Process Analytical Technology (PAT) initiatives encourage the use of timely measurements to gain a deeper understanding of chemical processes.[3][4] By implementing the analytical strategies outlined below, development teams can streamline workflows, ensure batch-to-batch consistency, and build a robust data package for process scale-up and regulatory filings.[5]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is the cornerstone technique for monitoring reactions of moderately polar, non-volatile compounds like this compound and its derivatives. Its high resolution and sensitivity make it ideal for separating the starting material from products and potential side-products in a complex reaction matrix.[3]

Causality Behind Method Design
  • Mode of Separation: Reversed-phase chromatography is the logical choice. The target molecule possesses moderate polarity, making it well-suited for partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) provides a high surface area and excellent hydrophobic retention, which is necessary to resolve the parent compound from structurally similar products or impurities.[6][7]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (or methanol) and water (or an aqueous buffer) is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency. A buffer (e.g., phosphate) may be used to control the ionization state of the pyridine ring if pH affects peak shape, though a simple acid additive like formic acid is often sufficient to ensure sharp, symmetrical peaks.[7]

  • Detection: The presence of the pyridine aromatic ring provides a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is recommended to simultaneously monitor multiple wavelengths and assess peak purity. The detection wavelength should be set at an absorbance maximum for the key analytes, typically in the 254-270 nm range.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Withdraw Reaction Aliquots at t=0, t=x... Quench 2. Quench Reaction (if necessary) Sample->Quench Dilute 3. Dilute with Mobile Phase Quench->Dilute Filter 4. Filter (0.45 µm) into HPLC Vial Dilute->Filter Inject 5. Inject onto HPLC System Filter->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. UV/PDA Detection Separate->Detect Integrate 8. Integrate Peak Areas Detect->Integrate Calculate 9. Calculate % Conversion & Purity Integrate->Calculate

Caption: High-level workflow for HPLC-based reaction monitoring.

Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to be a robust starting point for monitoring the conversion of this compound.

  • Sample Preparation:

    • At specified time intervals, carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of mobile phase or a suitable solvent to stop the reaction.

    • Perform a further dilution as necessary to bring the analyte concentration within the linear range of the detector (e.g., 10 µL of the quenched solution into 1.0 mL of mobile phase).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for resolving moderately polar small molecules.[6][8]
Mobile Phase A 0.1% Formic Acid in WaterProvides sharp peaks by ensuring consistent protonation.
Mobile Phase B AcetonitrileStrong organic solvent for efficient elution.
Gradient 70% A / 30% B, hold 2 min -> 30% A / 70% B over 10 minEnsures elution of starting material and more non-polar products.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[8]
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with the risk of column overload.
Detector PDA/UV at 265 nmWavelength where pyridinyl ketones typically show strong absorbance.[7]
  • System Suitability:

    • Before analysis, perform at least five replicate injections of a standard solution.

    • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Data Analysis:

    • Identify the peaks for the starting material and product based on their retention times (determined by injecting pure standards).

    • Calculate the percentage conversion by monitoring the disappearance of the starting material peak area relative to the total peak area of all relevant components.

Gas Chromatography (GC): A Viable Alternative for Volatile Products

GC is a powerful technique for separating and analyzing compounds that are volatile and thermally stable.[9] this compound and many of its likely reaction products are sufficiently volatile for GC analysis, offering a faster alternative to HPLC in some cases.

Causality Behind Method Design
  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5ms or equivalent), is highly versatile and provides excellent resolution for a wide range of compounds. It separates analytes primarily based on their boiling points.

  • Temperature Programming: A temperature ramp is crucial. It allows for the sharp elution of more volatile solvents or byproducts at lower temperatures, while ensuring that the higher-boiling point starting material and products elute in a reasonable time with good peak shape.

  • Injector and Detector: A split/splitless injector is standard. A flame ionization detector (FID) provides excellent sensitivity for carbon-containing compounds. For definitive identification of unknown peaks (impurities), a mass selective detector (MSD) is indispensable.[10]

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc Instrumental Analysis cluster_data_gc Data Processing Sample_GC 1. Withdraw Reaction Aliquot Dilute_GC 2. Dilute in Volatile Solvent (e.g., Ethyl Acetate) Sample_GC->Dilute_GC Filter_GC 3. Filter (0.45 µm) into GC Vial Dilute_GC->Filter_GC Inject_GC 4. Inject into GC System Filter_GC->Inject_GC Separate_GC 5. Separation in Capillary Column Inject_GC->Separate_GC Detect_GC 6. FID or MS Detection Separate_GC->Detect_GC Integrate_GC 7. Integrate Peaks Detect_GC->Integrate_GC Identify_GC 8. Identify by Retention Time & Mass Spectra Integrate_GC->Identify_GC

Caption: General workflow for GC-based reaction monitoring.

Protocol: GC-FID/MS Method
  • Sample Preparation:

    • Withdraw a reaction aliquot (e.g., 20 µL).

    • Dilute in a suitable, volatile solvent such as ethyl acetate or dichloromethane (e.g., 1.0 mL). Ensure the reaction solvent itself does not interfere with the analysis.

    • Filter through a 0.45 µm syringe filter into a GC vial.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmGeneral purpose, robust column for a wide range of analytes.
Carrier Gas Helium or HydrogenInert carrier gases for GC.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Inlet Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 100 °C (hold 1 min) -> 280 °C at 20 °C/min (hold 5 min)Separates solvent from analytes and elutes target compounds.
Detector FID or MSFID for general quantitation, MS for identification.
Detector Temp. 280 °C (FID)Prevents condensation of analytes in the detector.
  • Data Analysis:

    • Use retention times to track the disappearance of starting material and the appearance of the product.

    • If using a GC-MS, confirm the identity of peaks by comparing their mass spectra to a library or by analyzing the molecular ion and fragmentation patterns. The two chlorine atoms in the starting material will give a characteristic M, M+2, M+4 isotopic pattern.

NMR Spectroscopy: For Unambiguous Structural Insights

NMR spectroscopy provides unparalleled structural detail and is inherently quantitative without the need for response factors, making it a powerful tool for reaction monitoring.[5][11][12] It allows for direct observation of the chemical transformation.

Causality Behind Method Design
  • Key Signals: The reaction can be monitored by observing specific, well-resolved signals. The most informative signals for this compound are the methylene protons (-CH₂Cl) adjacent to the carbonyl group and the distinct protons on the pyridine ring.[13][14] In ¹³C NMR, the carbonyl carbon signal (around 190-200 ppm) is also a key indicator.[13][15]

  • Internal Standard: For accurate quantification, a stable, non-reactive internal standard with a simple spectrum that does not overlap with analyte signals (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) should be added in a known concentration.

  • Solvent: The reaction aliquot is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the reaction components.

Protocol: ¹H NMR Reaction Monitoring
  • Sample Preparation:

    • Withdraw a reaction aliquot (e.g., 0.1 mL).

    • If necessary, quench the reaction and remove the reaction solvent under reduced pressure.

    • Dissolve the residue in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard.

    • Transfer the solution to an NMR tube.

  • Instrumentation and Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum (e.g., on a 400 MHz or higher instrument).

    • Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T₁) to allow for complete proton relaxation for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal for the starting material (e.g., the -CH₂Cl singlet).

    • Integrate a well-resolved signal for a unique proton on the product.

    • Integrate the signal from the internal standard.

    • Compare the integral of the starting material or product signal to the integral of the internal standard to determine its concentration over time. The percent conversion can be calculated directly from the relative integrals of the starting material and product signals.

Comparative Analysis of Techniques

The choice of analytical method depends on the specific requirements of the study, such as the need for speed, structural information, or quantitative accuracy.

FeatureHPLCGCNMR
Applicability Broad; ideal for non-volatile or thermally labile compounds.Good for volatile and thermally stable compounds.Universal for soluble compounds.
Speed Moderate (5-20 min per run)Fast (2-15 min per run)Slow to Moderate (5-30 min per sample)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Low (mg/mL)
Quantitative Accuracy Excellent (requires calibration curves)Excellent (requires calibration curves)Excellent (inherently quantitative with internal standard).[5]
Structural Info Low (retention time only)Moderate (with MS detector)High (unambiguous structure elucidation).[12]
Online Capability Well-established for online process monitoring.[3]Possible, but less common for liquid reactions.Possible with flow-NMR setups.[12]

Conclusion

Effectively monitoring reactions of this compound is achievable through the strategic application of HPLC, GC, and NMR spectroscopy. For routine quantitative analysis of reaction conversion and purity, HPLC stands out as the most robust and versatile method. GC-MS offers a faster alternative, particularly for identifying volatile impurities and confirming product identity. NMR provides the highest level of structural information and is invaluable for mechanistic studies and definitive quantification without response factors. A multi-pronged approach, using HPLC for routine monitoring and NMR/GC-MS for in-depth characterization, provides the most comprehensive understanding and control over the chemical process, ultimately accelerating drug development and ensuring product quality.

References

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013).
  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
  • NMR-monitoring of H/D exchange reaction of ketones in solutions of imidazolium ionic liquids. (2019).
  • Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. (2015). Journal of Visualized Experiments.
  • Reaction Monitoring. Bruker.
  • In-Situ Monitoring of Chemical Reactions. Mettler Toledo.
  • NMR reaction monitoring in flow synthesis. (2017). PubMed Central - NIH.
  • Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
  • Spectroscopy of Aldehydes and Ketones. Fiveable.
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies.
  • Spectroscopy of Aldehydes and Ketones.
  • This compound. PubChem.
  • This compound. Sigma-Aldrich.
  • Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride. Acta Pharmaceutica Sciencia.
  • High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indic
  • Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. (2016).
  • ANALYSIS OF CHEMICAL AGENTS BY GAS CHROMATOGRAPHY WITH FLAME-PHOTOMETRIC AND/OR MASS SELECTIVE DETECTION. U.S. Army.
  • Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. (2025). Preprints.org.

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Application Notes & Protocols: High-Purity Purification of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Development Scientists

Introduction: The Central Role of a Key Building Block

2-Chloro-1-(6-chloropyridin-3-yl)ethanone is a pivotal starting material in modern synthetic chemistry, most notably as a precursor for the widely used neonicotinoid class of insecticides, including Imidacloprid.[1][2][3] The α-chloro ketone functionality makes it highly reactive towards a variety of nucleophiles, particularly amines, leading to a diverse range of heterocyclic products.[4][5][6]

The biological activity and regulatory compliance of these final compounds are inextricably linked to their purity. Side reactions, unreacted starting materials, and process-related impurities can confound biological assays, compromise product stability, and lead to inaccurate structure-activity relationship (SAR) studies. Therefore, robust and efficient purification is not merely a final step but a critical component of the development workflow.

This guide provides an in-depth analysis and actionable protocols for the purification of compounds derived from this compound. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to rationally design and troubleshoot purification strategies for novel derivatives.

Common Reaction Pathways and Impurity Profiles

The most common reaction involving this compound is nucleophilic substitution at the α-carbon by primary or secondary amines. This reaction is fundamental to the synthesis of many neonicotinoids.[1][4] A typical reaction mixture may contain:

  • Desired Product: The target substituted pyridine derivative.

  • Unreacted Starting Materials: Residual this compound and the amine nucleophile.

  • Byproducts: Products from over-alkylation, hydrolysis of the chloro-ketone, or side reactions involving the amine.

  • Reagents: Bases (e.g., potassium carbonate, triethylamine) and their corresponding salts.

The primary purification challenge arises from the chemical similarity between the product and certain impurities, particularly the basic nature of the pyridine ring which is common to both the starting material and the desired product.[7][8]

Foundational Purification Techniques

A multi-step purification strategy, often combining extractive work-up with chromatography or crystallization, is typically required to achieve high purity (>98%).

Liquid-Liquid Extraction (LLE) for Initial Work-up and Impurity Removal

Liquid-liquid extraction is a powerful first step to partition compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9][10] This technique is ideal for removing inorganic salts and highly polar impurities from the crude reaction mixture.

The Power of pH: Acid-Base Extraction

Given that most derivatives of interest contain a basic pyridine nitrogen (pKa ≈ 5-6), acid-base extraction is an exceptionally effective technique for separation.[7][11] By manipulating the pH of the aqueous phase, the solubility of the target compound can be dramatically altered.

  • Principle: At a low pH (e.g., pH < 2), the basic pyridine nitrogen is protonated, forming a cationic salt. This salt is highly soluble in the aqueous phase. Neutral organic impurities, however, remain in the organic phase. Conversely, washing with a basic aqueous solution (e.g., 5% NaHCO₃) can remove acidic impurities.[12]

Protocol 1: General Acid-Base Extractive Work-up

  • Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. If the reaction was run in a water-miscible solvent like acetonitrile, concentrate it under reduced pressure to remove the bulk of the solvent.[13]

  • Redissolve: Dissolve the crude residue in an appropriate water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)).

  • Acid Wash (to isolate the basic product):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M HCl (aq).

    • Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

    • Allow the layers to separate. The protonated, water-soluble product is now in the aqueous layer. Drain and collect the aqueous layer. The organic layer contains neutral impurities.

    • Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery of the product.

  • Basify and Re-extract:

    • Combine the acidic aqueous extracts in a clean flask and cool in an ice bath.

    • Slowly add a base (e.g., 5M NaOH or solid NaHCO₃) with stirring until the pH is > 9. This deprotonates the product, making it water-insoluble.

    • Transfer this basic aqueous solution to a separatory funnel and extract three times with a fresh organic solvent (e.g., DCM or EtOAc).

  • Dry and Concentrate:

    • Combine the organic extracts from the previous step.

    • Dry the solution over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, basic product.[14]

Recrystallization: The Gold Standard for Crystalline Solids

For products that are solid at room temperature, recrystallization is often the most effective method for achieving very high purity.[15] The technique relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Causality in Solvent Selection: The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble upon cooling.[15][16] For pyridine-ketone derivatives, polar protic solvents or mixtures are often effective.

SolventBoiling Point (°C)Polarity IndexNotes & Considerations
Ethanol 785.2Often a good starting point for pyridine derivatives.[17]
Isopropanol 824.3Less polar than ethanol; good for more lipophilic compounds.
Acetonitrile 826.2Aprotic; can be effective but is miscible with water, not hexane.[18]
Ethyl Acetate 774.3Good general-purpose solvent. Often used in a mixture with a non-polar anti-solvent.
Heptane/Hexane 98 / 69~0.0Non-polar. Primarily used as an "anti-solvent" in a solvent/anti-solvent pair.
Water 1009.0Used for water-soluble compounds or as an anti-solvent with miscible organics like ethanol or acetone.[18]

Protocol 2: Systematic Recrystallization

  • Solvent Screening: In parallel test tubes, test the solubility of a small amount of crude product (~20 mg) in ~0.5 mL of various solvents at room temperature and upon heating. Identify a suitable solvent or solvent/anti-solvent pair.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. If using a solvent pair, dissolve the solid in the "good" solvent first.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If using an anti-solvent, add it dropwise to the hot solution until turbidity persists, then re-heat to clarify and cool as above.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[15]

  • Collection and Drying: Collect the crystals by vacuum filtration using a Buchner funnel.[15] Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals under vacuum to constant weight.

  • Purity Assessment: Check the purity of the recrystallized product by measuring its melting point. A sharp melting point close to the literature value indicates high purity.[15]

Column Chromatography: For Non-Crystalline Products and Difficult Separations

When recrystallization is not feasible or when impurities are structurally very similar to the product, column chromatography is the method of choice. For pyridine derivatives, this technique requires careful optimization to overcome common challenges.

The Challenge of Peak Tailing: The basic lone pair on the pyridine nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[7] This interaction leads to non-ideal elution behavior, resulting in broad, tailing peaks, which significantly reduces separation efficiency.

Expertise in Action: Mitigating Tailing

  • Mobile Phase Modification: The most common solution is to add a small amount (0.1 - 1.0%) of a competitive base, such as triethylamine (TEA) or ammonia (by using a pre-saturated solvent), to the eluent.[7] This additive effectively neutralizes the active silanol sites, allowing the pyridine compound to elute symmetrically.

  • Stationary Phase Selection: If tailing persists, switching to a less acidic or alternative stationary phase is recommended. Options include deactivated silica, alumina, or polymer-based supports.[7] For high-performance liquid chromatography (HPLC), phenyl or cyano-bonded phases can offer different selectivity.[7][19]

  • pH Control (Reversed-Phase): In reversed-phase HPLC (e.g., C18), using a buffered mobile phase is critical. Maintaining a low pH (e.g., 2-3 with formic or phosphoric acid) keeps the pyridine protonated, leading to sharp, symmetrical peaks.[7][20]

Protocol 3: Optimized Flash Chromatography on Silica Gel

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. A good system will give the desired product an Rf value of ~0.3. Test eluents such as Hexane/EtOAc and DCM/Methanol. Add 0.5% TEA to the chosen eluent system to check for improvements in spot shape.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (containing TEA). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[21]

  • Elution: Run the column by adding the eluent to the top and collecting fractions. The separation can be driven by gravity or by applying positive pressure (flash chromatography).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Integrated Purification Workflow

Choosing the right purification strategy depends on the physical properties of the product and the nature of the impurities. The following workflow provides a logical decision-making process.

PurificationWorkflow A Crude Reaction Mixture B Liquid-Liquid Extraction (Acid-Base Work-up) A->B C Is the product a solid? B->C Isolate crude product D Attempt Recrystallization C->D Yes G Column Chromatography C->G No (product is an oil) E Is purity >98%? D->E F Purified Solid Product E->F Yes E->G No (impurities co-crystallize) H Purified Product (Oil or Solid) G->H

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Common Chromatography Issues

Even with optimized protocols, challenges can arise. This section provides a framework for diagnosing and solving common problems in the chromatographic purification of pyridine derivatives.[7]

Troubleshooting cluster_tailing Peak Tailing Solutions cluster_resolution Poor Resolution Solutions cluster_recovery Low Recovery Solutions issue Problem Peak Tailing Poor Resolution Low Recovery cause_tailing Potential Cause Strong interaction with acidic silica issue:f0->cause_tailing cause_res Potential Cause Eluent is too polar Compounds are too similar issue:f1->cause_res cause_rec Potential Cause Irreversible binding to column Product degradation on silica issue:f2->cause_rec sol_tailing Solution Add 0.1-1% TEA or NH3 to eluent Switch to alumina or deactivated silica cause_tailing->sol_tailing Address sol_res Solution Decrease eluent polarity (e.g., more hexane) Try a different solvent system (e.g., DCM/MeOH) Change stationary phase (e.g., Phenyl) cause_res->sol_res Address sol_rec Solution Use 'dry loading' method Switch to a less acidic stationary phase (alumina) Run column faster (flash) cause_rec->sol_rec Address

Caption: Troubleshooting guide for common chromatography problems.

References

  • Benchchem Technical Support Team. (2025). Chromatographic Purification of Pyridine Derivatives. Benchchem.
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  • Go-to recrystallization solvent mixtures. (2023). Reddit.
  • Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes. (2009). ResearchGate.
  • Study on synthesis of imidacloprid via cascade reaction. (2025). ResearchGate.
  • Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. (n.d.). PubMed Central.
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  • Solid-liquid extraction. Columbia University.
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  • 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. (n.d.). National Institutes of Health.
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  • 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one. (n.d.). PubMed Central.
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  • Goldman, M. E., et al. (1991). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. PubMed.

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Application Note: A Robust Protocol for the Scale-Up Synthesis of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-1-(6-chloropyridin-3-yl)ethanone is a pivotal chemical intermediate, most notably in the agrochemical sector. It serves as a critical building block for the synthesis of neonicotinoid insecticides, such as Imidacloprid, a widely used crop-protecting agent.[1][2] The efficient and safe production of this ketone at scale is therefore of significant industrial importance. This application note provides a detailed, field-proven protocol for its scale-up synthesis via Friedel-Crafts acylation, emphasizing process safety, causality behind experimental choices, and robust analytical controls for ensuring product quality.

Part 1: Chemical Principles & Reaction Mechanism

The synthesis of the target molecule is achieved through a Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[3][4] In this process, the aromatic ring of 2-chloropyridine is acylated at the C3 position using chloroacetyl chloride. The reaction requires a potent Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to activate the acylating agent.

The mechanism proceeds via three primary steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, abstracts a chloride ion from chloroacetyl chloride to form a highly electrophilic acylium ion (ClCH₂CO⁺). This is the rate-determining step.[5]

  • Electrophilic Aromatic Substitution: The electron-rich pyridine ring of 2-chloropyridine attacks the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]

  • Deprotonation and Catalyst Regeneration: A weak base, in this case, the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring aromaticity to the pyridine ring and yielding the final ketone product. The AlCl₃ catalyst is regenerated in this step.[6]

However, it is crucial to note that the product ketone, being a moderate Lewis base, forms a stable complex with the AlCl₃ catalyst.[6][7] Consequently, a stoichiometric amount of the catalyst is required for the reaction to proceed to completion. This complex is subsequently hydrolyzed during the aqueous workup phase.

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride Cl-C(=O)-CH₂Cl AcyliumIon [Cl-C(=O)-CH₂]⁺ + [AlCl₄]⁻ AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ Chloropyridine 2-Chloropyridine SigmaComplex Sigma Complex (Resonance Stabilized) Chloropyridine->SigmaComplex + [Cl-C(=O)-CH₂]⁺ Product This compound SigmaComplex->Product + [AlCl₄]⁻ - H⁺ - AlCl₃

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Part 2: Hazard Analysis and Risk Mitigation

Scaling up chemical synthesis necessitates a rigorous evaluation of potential hazards. The reagents used in this protocol are corrosive and highly reactive. All operations must be conducted in a certified chemical fume hood or a well-ventilated enclosure with appropriate engineering controls.

  • Chloroacetyl Chloride (CAS 79-04-9): Corrosive and a lachrymator. It reacts violently with water, releasing toxic hydrogen chloride (HCl) gas.[8] Poses a severe inhalation hazard and can cause serious burns upon skin or eye contact.[8]

  • Aluminum Chloride (Anhydrous AlCl₃): Highly reactive and corrosive. It reacts exothermically and violently with water, also releasing HCl gas. Inhalation of dust can cause respiratory tract irritation.

  • 2-Chloropyridine (CAS 109-09-1): Toxic if swallowed, in contact with skin, or if inhaled. It can cause serious eye damage and may cause damage to organs through prolonged exposure.[9]

  • Dichloromethane (DCM): A volatile solvent. While not flammable, it is a suspected carcinogen and can cause irritation. Adequate ventilation is essential to avoid vapor accumulation.

  • Product (CAS 136592-00-2): As a chloroacetophenone derivative, the product should be handled as a skin and eye irritant.[10]

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a full-face shield are required.[11]

  • Hand Protection: Chemically resistant gloves (e.g., butyl rubber or Viton® for DCM and acids) must be worn. Inspect gloves prior to use.[5]

  • Skin and Body Protection: A chemical-resistant apron or a full-body flame-retardant lab coat is necessary.[11]

  • Respiratory Protection: Operations should be performed in a fume hood. If there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with cartridges for organic vapors and acid gases is mandatory.[5]

Part 3: Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100g scale of the final product. All glassware must be oven- or flame-dried prior to use to ensure anhydrous conditions. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Reagent and Equipment Summary
ReagentMW ( g/mol )AmountMolesMolar Eq.
2-Chloropyridine113.5564.5 g (53.5 mL)0.5681.0
Aluminum Chloride (Anhydrous)133.3483.2 g0.6241.1
Chloroacetyl Chloride112.9470.5 g (47.3 mL)0.6241.1
Dichloromethane (DCM)84.93750 mL--
Crushed Ice / DI Water-1.5 kg / 1.5 L--
5% KH₂PO₄ Solution-500 mL--
Saturated NaCl Solution (Brine)-250 mL--

Equipment:

  • 2L three-neck, round-bottom flask (or jacketed reactor)

  • Overhead mechanical stirrer

  • Thermocouple/thermometer

  • 250 mL pressure-equalizing addition funnel

  • Inert gas inlet (N₂/Ar)

  • Condenser with a gas outlet connected to a scrubber (containing NaOH solution)

  • Large cooling bath (ice/water or cryocooler)

Synthesis Workflow Setup 1. Reactor Setup (Inert Atmosphere, Anhydrous) Charge 2. Charge Reactor (2-Chloropyridine, DCM) Setup->Charge Cool1 3. Cool to 0-5 °C Charge->Cool1 Add_AlCl3 4. Portion-wise Addition of AlCl₃ Cool1->Add_AlCl3 Add_AcylCl 5. Slow Addition of Chloroacetyl Chloride (Keep T < 10 °C) Add_AlCl3->Add_AcylCl React 6. Reaction at RT (Monitor by TLC/HPLC) Add_AcylCl->React Quench 7. Controlled Quench (Transfer to Ice/Water) React->Quench Workup 8. Work-up (Separate, Wash, Dry) Quench->Workup Concentrate 9. Solvent Removal (Rotary Evaporation) Workup->Concentrate Crystallize 10. Crystallization (e.g., Heptane/MTBE) Concentrate->Crystallize Isolate 11. Isolate & Dry (Filter, Vacuum Oven) Crystallize->Isolate QC 12. Quality Control (HPLC, NMR, MP) Isolate->QC

Caption: Overall workflow for the scale-up synthesis.

Step-by-Step Methodology
  • Reactor Setup: Assemble the 2L reactor with the overhead stirrer, thermocouple, and inert gas inlet. Ensure all connections are secure.

  • Reagent Charging: Charge the reactor with 2-chloropyridine (64.5 g) and dichloromethane (500 mL). Begin stirring to form a homogenous solution.

  • Initial Cooling: Cool the reactor contents to between 0 °C and 5 °C using an ice/water bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (83.2 g) portion-wise over 30-45 minutes.

    • Scientist's Note: This addition is exothermic. Maintain the internal temperature below 10 °C to prevent side reactions and control off-gassing. The formation of a slurry is expected.

  • Acylating Agent Addition: Charge the addition funnel with chloroacetyl chloride (70.5 g). Add it dropwise to the reaction slurry over approximately 1.5 to 2 hours.

    • Scientist's Note: A controlled addition rate is critical to manage the exotherm and the evolution of HCl gas. Ensure the off-gas is directed to a caustic scrubber. Maintain the internal temperature below 10 °C throughout the addition.[12]

  • Reaction Progression: Once the addition is complete, remove the cooling bath and allow the mixture to warm to ambient temperature (20-25 °C). Stir for an additional 2-3 hours.

    • Process Control: Monitor the reaction's completion by withdrawing a small, quenched sample for Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis. The disappearance of the 2-chloropyridine starting material indicates completion.

  • Reaction Quench: Prepare a separate, large vessel containing 1.5 kg of crushed ice and 500 mL of deionized water with vigorous stirring. Very slowly and carefully, transfer the reaction mixture into the ice/water slurry.

    • Scientist's Note: The quenching process is highly exothermic and releases large volumes of HCl gas. This step must be performed slowly in a highly efficient fume hood. The rate of addition should be controlled to keep the quench pot temperature below 25 °C.[12]

  • Work-Up and Extraction: a. Transfer the quenched mixture to a separatory funnel. Allow the layers to separate. b. Separate the bottom organic (DCM) layer. c. Extract the aqueous layer with an additional portion of DCM (250 mL). d. Combine the organic layers. Wash sequentially with 5% aqueous KH₂PO₄ (500 mL) and then with saturated aqueous NaCl (brine, 250 mL).[12] e. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of fresh DCM.

  • Solvent Removal: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification by Crystallization: a. Dissolve the crude product in a minimal amount of a suitable hot solvent, such as methyl tert-butyl ether (MTBE). b. Slowly add an anti-solvent, like heptane, until turbidity persists. c. Cool the mixture slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Scientist's Note: For scale-up, crystallization is a more efficient and economical purification method than chromatography. Seeding with a small crystal of pure product can facilitate crystallization.[12]

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold heptane, and dry it in a vacuum oven at 40-45 °C to a constant weight.

    • Expected Yield: 75-85%.

    • Appearance: Off-white to light yellow solid.

Part 4: Analytical Quality Control

To ensure the final product meets the required specifications for subsequent synthetic steps, a series of analytical tests should be performed.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. A reverse-phase C18 column with a water/acetonitrile mobile phase gradient is typically effective. Purity should be ≥98%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the final product. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons on the pyridine ring and the singlet for the -CH₂Cl group.

  • Melting Point (MP): A sharp melting point range indicates high purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (190.02 g/mol ).[13]

By adhering to this detailed protocol, researchers and drug development professionals can achieve a safe, efficient, and scalable synthesis of this compound, ensuring a reliable supply of this key chemical intermediate.

References

  • PrepChem. Synthesis of 6-chloronicotinoyl chloride. Available from: [Link]

  • ChemBK. 6-CHLORONICOTINOYL CHLORIDE. Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

  • Eureka | Patsnap. Synthesis process of chloroacetyl chloride. Available from: [Link]

  • Google Patents. US4129595A - Preparation of chloroacetyl chloride.
  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • PMC - NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • Organic Syntheses Procedure. 10. Available from: [Link]

  • Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]

  • SynArchive. Friedel-Crafts Acylation. Available from: [Link]

  • PMC - NIH. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available from: [Link]

  • ResearchGate. Reaction and conditions for the synthesis of compounds 3–6. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Google Patents. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
  • PubChem. This compound | C7H5Cl2NO | CID 10797730. Available from: [Link]

  • Google Patents. US6307053B1 - Process for preparing imidacloprid.
  • Google Patents. CN103772354A - Synthesis method of imidacloprid as insecticide.
  • National Library of Medicine. Total synthesis of 13 C2 ,15 N-imidacloprid with three stable isotopes in the pyridine ring. Available from: [Link]

  • ResearchGate. Study on synthesis of imidacloprid via cascade reaction. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis Using 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-Chloro-1-(6-chloropyridin-3-yl)ethanone. This guide is structured as a series of troubleshooting questions and in-depth answers designed to address common challenges, particularly the formation of unexpected side products. My aim is to provide not just solutions, but the underlying mechanistic reasoning to empower your experimental design.

FAQ 1: Pre-reaction Purity & Starting Material Issues

Question: I am starting a reaction with this compound and my baseline analysis (LC-MS, NMR) already shows several impurities. What could they be and how will they affect my reaction?

Answer:

Contamination in the starting material is a frequent source of downstream issues. This compound is typically synthesized by chlorination of a precursor ketone. This process can lead to several common impurities that you should be aware of.

Plausible Causes & Downstream Effects:

  • Unreacted Starting Material: The presence of 1-(6-chloropyridin-3-yl)ethanone. This impurity will be unreactive under typical nucleophilic substitution conditions and will need to be removed during purification, reducing your overall yield.

  • Over-chlorination: Formation of 2,2-dichloro-1-(6-chloropyridin-3-yl)ethanone. This species is more reactive and can react with your nucleophile, potentially leading to undesired chlorinated byproducts that can be difficult to separate. A patent describing a similar chlorination process notes the formation of both mono- and di-chlorinated products[1].

  • Positional Isomers: Depending on the synthetic route to the precursor, trace amounts of other isomers, such as 1-(6-chloropyridin-2-yl)ethanone, may be present[2]. These will lead to isomeric side products in your final reaction mixture.

Troubleshooting & Verification Protocol:
  • Step 1: Pre-reaction Quality Control: Always run a purity check on your starting material via LC-MS and ¹H NMR before use.

  • Step 2: Identification: Compare the observed masses and NMR signals to the expected structures of the impurities listed in the table below.

  • Step 3: Purification (if necessary): If impurities exceed acceptable levels (>5%), consider recrystallization or flash column chromatography of the starting material. A supplier datasheet indicates the compound is a solid, making recrystallization a viable option[3].

Data Summary: Common Starting Material Impurities
Impurity NameMolecular FormulaMolecular Weight ( g/mol )Likely OriginPotential Impact
Desired Reagent C₇H₅Cl₂NO190.02[4]--
1-(6-chloropyridin-3-yl)ethanoneC₇H₆ClNO155.58Incomplete ChlorinationInert; complicates purification
2,2-dichloro-1-(6-chloropyridin-3-yl)ethanoneC₇H₄Cl₃NO224.47Over-chlorinationForms undesired chlorinated byproducts
1-(6-chloropyridin-2-yl)ethanoneC₇H₆ClNO155.58[2]Isomeric SynthesisForms isomeric final products

FAQ 2: The Favorskii Rearrangement Side Product

Question: My goal is to synthesize an α-aminoketone by reacting this compound with a primary amine. However, my main product is an unexpected amide isomer. What is causing this rearrangement?

Answer:

This is a hallmark of the Favorskii rearrangement , a classic and often problematic side reaction for α-halo ketones when treated with a base.[5][6] Instead of a simple nucleophilic substitution (Sɴ2), the base abstracts a proton from the α'-carbon (the carbon on the pyridine side), initiating a rearrangement cascade.

Mechanism Deep Dive: The Favorskii Pathway

The reaction proceeds through a highly strained cyclopropanone intermediate. Your amine nucleophile then attacks this intermediate, leading to the more stable carbanion, which ultimately yields a rearranged amide product instead of the desired α-aminoketone.

  • Enolate Formation: A base (this can be your amine nucleophile itself) removes the acidic proton from the carbon of the pyridine ring adjacent to the carbonyl group.

  • Cyclization: The resulting enolate undergoes an intramolecular Sɴ2 reaction, displacing the chloride to form a bicyclic cyclopropanone intermediate.

  • Nucleophilic Attack & Ring Opening: The amine attacks the carbonyl carbon of the cyclopropanone. The ring then opens in a way that forms the most stable carbanion, which is subsequently protonated by the solvent or other proton sources.

Visualizing the Favorskii Rearrangement

Favorskii_Mechanism Favorskii Rearrangement Pathway Start This compound Enolate Enolate Intermediate Start->Enolate 1. Base (e.g., Amine) α'-proton abstraction Desired α-Aminoketone (Desired Product) Start->Desired Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Amide Rearranged Amide Product (Side Product) Cyclopropanone->Amide

Caption: Favorskii rearrangement vs. desired Sɴ2 pathway.

Troubleshooting & Mitigation Protocol:

The key to suppressing the Favorskii rearrangement is to favor the direct Sɴ2 pathway over α'-proton abstraction.

  • Step 1: Lower the Temperature: The activation energy for proton abstraction is often lower, but running the reaction at 0 °C or below can significantly favor the Sɴ2 pathway.

  • Step 2: Use a Non-basic Nucleophile (if possible): If your nucleophile is not the base, consider using its salt form (e.g., an ammonium salt) and adding a stoichiometric amount of a non-nucleophilic, hindered base like proton sponge or DBU at a controlled rate and low temperature.

  • Step 3: Solvent Choice: Aprotic polar solvents like DMF or acetonitrile (MeCN) are generally preferred for Sɴ2 reactions. Protic solvents can facilitate proton transfer, potentially encouraging the rearrangement.

  • Step 4: Increase Nucleophile Concentration: Using a higher concentration of the nucleophile can kinetically favor the bimolecular Sɴ2 reaction over the base-mediated rearrangement. A study on a similar reaction used 3 equivalents of the amine nucleophile[7].

FAQ 3: Other Common Side Products & Causes

Question: My reaction is messy. Besides the rearranged product, I'm seeing other unexpected masses in my LC-MS analysis. What else could be forming?

Answer:

Beyond the Favorskii rearrangement, the high reactivity of the α-chloro ketone moiety can lead to several other side products, especially if reaction conditions are not strictly controlled.

Visualizing Potential Side Reactions

Side_Products Common Side Product Formation Start This compound Hydrolysis Hydrolysis Product 2-Hydroxy-1-(...) Start->Hydrolysis Trace H₂O, Base Elimination Elimination Product 1-(6-chloropyridin-3-yl)eth-1-en-1-one Start->Elimination Strong, non-nucleophilic Base Disubstitution Di-substituted Product Start->Disubstitution Excess Reagent, Primary/Secondary Amine Favorskii Favorskii Rearrangement Start->Favorskii Base (e.g., Amine, Alkoxide)

Caption: Overview of potential side reaction pathways.

Side Product Troubleshooting Guide
Observed Side ProductPlausible CauseVerification MethodMitigation Strategy
Hydrolysis Product (M+18-HCl, or M-17)Presence of water in solvents, reagents, or atmosphere. Reaction with hydroxide if used as a base.LC-MS will show a mass corresponding to the replacement of -Cl with -OH.Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). Avoid hydroxide bases if possible[8].
Elimination Product (M-36, or M-HCl)Use of strong, sterically hindered bases (e.g., t-BuOK, DBU) that favor proton abstraction over substitution.The product is an α,β-unsaturated ketone. This can be confirmed by ¹H NMR (alkene protons) and IR (shift in C=O stretch).Use a weaker base or a nucleophilic base (e.g., K₂CO₃). Ensure the base is added slowly at a low temperature.
Di-substituted Product (M + M_nucleophile - HCl)Occurs with primary or secondary amines. The initially formed α-aminoketone acts as a nucleophile and reacts with a second molecule of the starting material.LC-MS will show a mass corresponding to two ketone units attached to one amine.Use a slow addition of the chloroethanone reagent to a solution of the amine (inverse addition). Use a slight excess of the amine nucleophile.
Dimerization Product Can occur under specific catalytic conditions, potentially involving metal catalysis, leading to bipyridyl structures[9][10].Mass spectrometry would show a mass corresponding to two linked pyridine units.Ensure the reaction is free from trace metal contaminants. Avoid conditions known to promote dehydrogenative coupling.

By understanding the mechanistic origins of these common side products, you can rationally design your experiments to minimize their formation, leading to cleaner reactions, simpler purifications, and higher yields of your desired compound.

References

  • Favorskii rearrangement - Wikipedia. Wikipedia. [Link]

  • Favorskii Rearrangement - NROChemistry. NROChemistry. [Link]

  • Favorskii rearrangement - chemeurope.com. chemeurope.com. [Link]

  • The Favorskiĭ Rearrangement of Haloketones - ResearchGate. ResearchGate. [Link]

  • This compound | C7H5Cl2NO | CID 10797730 - PubChem. PubChem. [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. National Institutes of Health. [Link]

  • 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone - PMC - NIH. National Institutes of Health. [Link]

  • 1-(6-Chloropyridin-2-yl)ethanone | C7H6ClNO | CID 11579167 - PubChem. PubChem. [Link]

  • Dehydrogenative Synthesis of 2,2'-Bipyridyls through Regioselective Pyridine Dimerization. National Institutes of Health. [Link]

  • Dehydrogenative Synthesis of 2,2′‐Bipyridyls through Regioselective Pyridine Dimerization | Request PDF - ResearchGate. ResearchGate. [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - NIH. National Institutes of Health. [Link]

  • 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone - NIH. National Institutes of Health. [Link]

  • CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un - SciHorizon. SciHorizon. [Link]

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Technical Support Center: Synthesis of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-1-(6-chloropyridin-3-yl)ethanone is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its purity is paramount, as the presence of even trace impurities can have significant ramifications on the yield, safety, and efficacy of the final product. This guide provides in-depth troubleshooting advice and validated protocols to help researchers manage and control impurities during its synthesis, which is most commonly achieved via a Friedel-Crafts acylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The predominant method is the Friedel-Crafts acylation of 6-chloropyridine with chloroacetyl chloride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1][2] The reaction involves the electrophilic substitution of an acyl group onto the pyridine ring.

Q2: What are the primary impurities I should expect in this reaction?

Common impurities can be categorized as:

  • Process-Related: Unreacted starting materials (6-chloropyridine), residual solvents, and byproducts from side reactions.

  • Product-Related: Regioisomers (acylation at different positions on the pyridine ring), over-acylated products, and degradation products.[3][4]

  • Degradation Impurities: Hydrolysis of the α-chloro ketone to its corresponding α-hydroxy ketone, particularly during aqueous workup.

Q3: My reaction yield is consistently low. What are the first things to check?

Low yield often points to issues with the catalyst or reaction conditions. Key factors include:

  • Catalyst Activity: Aluminum chloride is highly hygroscopic. Using old or improperly stored AlCl₃ can lead to deactivation by moisture, halting the reaction.

  • Stoichiometry: The pyridine nitrogen complexes with the Lewis acid catalyst.[5] Therefore, more than a stoichiometric equivalent of the catalyst is often required to drive the reaction to completion.

  • Reaction Temperature: The reaction may be too cold for activation or too hot, leading to degradation and side products.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is a rapid method for qualitative monitoring. For quantitative analysis and accurate impurity profiling, High-Performance Liquid Chromatography (HPLC) is the gold standard.[4][6] Gas Chromatography (GC) can also be employed, especially for monitoring volatile starting materials.

Q5: What are the recommended storage conditions for the final product?

This compound should be stored in an inert atmosphere at refrigerated temperatures (2-8°C) to prevent degradation. It is a solid that can be sensitive to moisture and light over long periods.

Troubleshooting Guides: In-Depth Scenarios

This section addresses specific experimental challenges in a detailed question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Issue 1: Presence of Regioisomeric Impurities

Question: My HPLC and NMR analyses show a significant isomeric impurity alongside my desired product. Why does this occur and how can it be minimized?

Probable Cause: The Friedel-Crafts acylation of 6-chloropyridine is directed primarily to the C3 position (meta to the nitrogen and ortho/para to the chlorine). However, under certain conditions, acylation can occur at other positions, leading to regioisomers such as 2-Chloro-1-(6-chloropyridin-2-yl)ethanone.[7] The formation of these isomers is highly dependent on the stability of the intermediate carbocation (the sigma complex), which is influenced by the Lewis acid catalyst and the reaction temperature.[2][8]

Solution:

  • Catalyst Optimization: Ensure the use of high-purity, anhydrous aluminum chloride. The choice and amount of catalyst can significantly influence regioselectivity.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with low temperatures (e.g., 0-5°C) during the addition of reagents and allow the reaction to slowly warm to room temperature or slightly above, while monitoring closely.

  • Controlled Reagent Addition: Add the chloroacetyl chloride dropwise to the mixture of 6-chloropyridine and AlCl₃. This slow addition maintains a low concentration of the reactive acylium ion, which can help suppress the formation of less-favored isomers.[9]

  • Purification: If regioisomers are formed, they can typically be separated from the desired product by column chromatography or fractional crystallization.

Diagram 1: Regioisomer Formation Pathway

cluster_0 Reaction Inputs 6-Chloropyridine 6-Chloropyridine ReactionMixture ReactionMixture 6-Chloropyridine->ReactionMixture Substrate Chloroacetyl Chloride + AlCl3 Chloroacetyl Chloride + AlCl3 Chloroacetyl Chloride + AlCl3->ReactionMixture Electrophile (Acylium Ion) Desired_Product This compound ReactionMixture->Desired_Product C3 Acylation (Favored) Isomer Regioisomeric Impurity ReactionMixture->Isomer C2/C4 Acylation (Minor)

Caption: Favored vs. minor acylation pathways on 6-chloropyridine.

Issue 2: Incomplete Reaction and High Levels of Starting Material

Question: My final product analysis shows a large percentage of unreacted 6-chloropyridine. How can I drive the reaction to completion?

Probable Cause: This is one of the most common issues and typically points to catalyst deactivation or insufficient catalyst loading. The nitrogen atom in the pyridine ring is a Lewis base and forms a strong, non-productive complex with AlCl₃. This complexation deactivates both the substrate and the catalyst.[5] If there isn't enough "free" catalyst to activate the chloroacetyl chloride, the reaction will stall. Moisture in the reagents or solvent will also rapidly decompose the catalyst.

Solution:

  • Ensure Anhydrous Conditions: Use oven-dried glassware. Solvents should be freshly distilled from an appropriate drying agent. Use a fresh, unopened container of aluminum chloride.

  • Increase Catalyst Loading: For pyridinic substrates, catalyst loading often needs to be in the range of 1.5 to 2.5 equivalents relative to the acylating agent to compensate for complexation with the ring nitrogen.

  • Optimize Reaction Time and Temperature: Monitor the reaction by TLC or HPLC. If the reaction stalls at room temperature, gentle heating (e.g., to 40-50°C) may be required. Be cautious, as higher temperatures can also promote impurity formation.

  • Order of Addition: The standard procedure involves adding the acyl chloride to a pre-formed complex of the pyridine substrate and Lewis acid. This ensures the substrate is "activated" before the electrophile is introduced.

Diagram 2: Troubleshooting Workflow for Incomplete Reactions

start High Starting Material Detected check_anhydrous Verify Anhydrous Conditions (Solvents, Glassware, Catalyst) start->check_anhydrous check_stoich Review Catalyst Stoichiometry (Is it >1.5 eq?) check_anhydrous->check_stoich Conditions Dry rerun Re-run Reaction with Adjusted Parameters check_anhydrous->rerun Moisture Present check_time_temp Optimize Reaction Time/Temp (Monitor by HPLC/TLC) check_stoich->check_time_temp Stoichiometry Correct check_stoich->rerun Stoichiometry Low check_time_temp->rerun Still Incomplete success Reaction Complete check_time_temp->success Optimization Successful

Caption: A logical workflow for diagnosing and solving incomplete reactions.

Issue 3: Product Degradation During Aqueous Workup

Question: My crude product looks clean, but after quenching and extraction, I observe a new impurity, and my overall purity decreases. What is happening?

Probable Cause: The product contains an α-chloro ketone functional group, which is susceptible to nucleophilic substitution, particularly hydrolysis to the corresponding α-hydroxy ketone, 2-hydroxy-1-(6-chloropyridin-3-yl)ethanone. This degradation is accelerated by prolonged exposure to water, high temperatures, or basic pH during the workup phase. The quench of the AlCl₃ complex is highly exothermic and, if not controlled, can provide the heat to drive this unwanted side reaction.

Solution:

  • Controlled Quenching: The reaction mixture should be quenched by pouring it slowly onto a vigorously stirred mixture of ice and dilute acid (e.g., 1M HCl). This dissipates the heat of hydrolysis of the AlCl₃ and keeps the product in a mildly acidic environment where it is more stable.

  • Avoid Basic Conditions: Do not use basic solutions (e.g., sodium bicarbonate, sodium hydroxide) to neutralize the aqueous layer until after the product has been thoroughly extracted into an organic solvent.

  • Minimize Workup Time: Perform extractions and phase separations as quickly as possible to reduce the contact time between the product and the aqueous phase.

  • Use Cold Solutions: Use cold (ice-cold if possible) water and brine for washes to further suppress the rate of hydrolysis.

Diagram 3: Product Hydrolysis Pathway

Product This compound (α-chloro ketone) Hydrolysis_Product 2-Hydroxy-1-(6-chloropyridin-3-yl)ethanone (Degradation Impurity) Product->Hydrolysis_Product Nucleophilic Substitution (SN2 or SN1) Conditions Aqueous Workup Conditions: - Excess Water (H₂O) - Heat (from quench) - Basic pH Conditions->Product acts on

Caption: Conditions leading to the hydrolysis of the desired product.

Analytical and Purification Protocols

Data Summary: Common Impurities
Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )Common Analytical ID
6-Chloropyridine 6-Cl-C₅H₄NC₅H₄ClN113.55Early eluting peak in RP-HPLC/GC
This compound ClCH₂CO-(6-Cl-C₅H₃N)C₇H₅Cl₂NO190.03Main Product Peak
Regioisomer e.g., ClCH₂CO-(6-Cl-C₅H₃N) at C2C₇H₅Cl₂NO190.03Peak with same m/z, often close Rt
2-Hydroxy-1-(6-chloropyridin-3-yl)ethanone HOCH₂CO-(6-Cl-C₅H₃N)C₇H₆ClNO₂171.58More polar peak in RP-HPLC; m/z -18.45 vs product
Protocol 1: Standard HPLC Method for Impurity Profiling

This method provides a baseline for separating the main product from common process-related impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of crude material in 1 mL of 50:50 Acetonitrile:Water.

Note: This method serves as a starting point and should be validated for specific impurity profiles.[3][6]

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for removing minor impurities and improving the final product's purity and crystalline form.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common starting point is isopropanol (IPA) or ethanol. A solvent/anti-solvent system like Toluene/Hexane can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., boiling IPA) required to fully dissolve the material. Use a magnetic stirrer and hot plate.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes. Filter the hot solution through a fluted filter paper or a pad of celite to remove the carbon.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals. Do not disturb the flask during this process.

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

References

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  • Google Patents. (2022). CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
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  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Syntheses. (2008). Procedure. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

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  • Organic Syntheses. (2024). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Retrieved from [Link]

  • ResearchGate. (2022). New and Facile Synthesis of 2-Chloro-1,3-diketones. Retrieved from [Link]

Sources

Technical Support Center: Optimizing N-Alkylation Reactions with 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing N-alkylation reactions utilizing 2-Chloro-1-(6-chloropyridin-3-yl)ethanone. Our guidance is rooted in established chemical principles and practical, field-proven experience to ensure the success of your synthetic endeavors.

Introduction to the Reaction

The N-alkylation of primary and secondary amines with this compound is a crucial transformation for synthesizing a variety of compounds, including analogues of neonicotinoid insecticides like Imidacloprid. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine's lone pair of electrons attacks the electrophilic carbon adjacent to the chlorine atom, displacing the chloride leaving group. The presence of a base is essential to neutralize the hydrochloric acid generated and to deprotonate the amine, thereby increasing its nucleophilicity.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and actionable solutions.

Question 1: My reaction shows a low yield or fails to proceed to completion. What are the likely causes and how can I improve the outcome?

Answer: Low conversion is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.

  • Insufficient Basicity: The chosen base may not be strong enough to effectively deprotonate the amine, particularly if the amine is weakly nucleophilic (e.g., anilines with electron-withdrawing groups). The reaction will stall as the generated HCl protonates the starting amine, rendering it non-nucleophilic.[1]

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is a common and effective choice, consider using cesium carbonate (Cs₂CO₃), which is more soluble and often more efficient.[1] For particularly challenging cases, a stronger, non-nucleophilic organic base like 1,8-Diazabicycloundec-7-ene (DBU) or a hydride base like sodium hydride (NaH) in an anhydrous aprotic solvent can be employed, though caution is advised with NaH due to its reactivity.

  • Poor Solubility of Reagents: If the amine, alkylating agent, or base are not well-dissolved, the reaction kinetics will be significantly hindered. This is often observed when using inorganic bases like K₂CO₃ in less polar solvents.[1]

    • Solution: Optimize your solvent system. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they solvate the cation of the base, leaving the anion more reactive, and typically offer good solubility for the reactants.[2][3][4][5] Ensure your solvent is anhydrous, as water can interfere with the base and react with the alkylating agent.

  • Inadequate Temperature: The reaction may have a high activation energy, requiring thermal input to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Start at room temperature and incrementally raise it, for example, to 50-80 °C, while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Be mindful that excessive heat can lead to decomposition or side reactions.

  • Steric Hindrance: If your amine is sterically bulky, the approach to the electrophilic carbon on the this compound can be impeded, slowing down the SN2 reaction.

    • Solution: Increase the reaction time and/or temperature. In some cases, using a less sterically hindered, though stronger, base can help.

Question 2: I am observing multiple products in my reaction mixture, leading to a complex purification process. What are these side products and how can I minimize their formation?

Answer: The formation of byproducts is a frequent challenge in N-alkylation. The most common side reactions are over-alkylation and reactions involving the carbonyl group.

  • Over-alkylation: The N-alkylated product, which is a secondary or tertiary amine, is often more nucleophilic than the starting primary or secondary amine.[7][8] This can lead to a subsequent reaction with another molecule of the alkylating agent, resulting in a di- or tri-alkylated product, or even a quaternary ammonium salt.[7]

    • Solution:

      • Control Stoichiometry: Use a molar excess of the amine relative to the this compound. This statistically favors the mono-alkylation. A 1.5 to 2-fold excess of the amine is a good starting point.

      • Slow Addition: Add the alkylating agent dropwise to the reaction mixture containing the amine and base. This maintains a low concentration of the alkylating agent, minimizing the chance of the product reacting further.

  • Reaction at the Carbonyl Group: Amines can react with the ketone functionality to form an imine or enamine, especially under certain pH conditions.[9]

    • Solution: This is generally less of a concern under the basic conditions used for N-alkylation. However, if you suspect this is occurring, ensure your conditions are sufficiently basic and avoid acidic workups until the alkylation is complete. The SN2 reaction at the α-carbon is typically much faster than addition to the carbonyl under these conditions.

  • Favorskii Rearrangement: While less common under these specific conditions, α-haloketones can undergo a base-induced Favorskii rearrangement to form carboxylic acid derivatives. This is more likely with strong, sterically hindered bases.

    • Solution: Stick to milder bases like K₂CO₃ or Cs₂CO₃. If you must use a stronger base, consider alternatives to alkoxides.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this N-alkylation reaction?

A1: Polar aprotic solvents are highly recommended.[2][3][4][5]

  • N,N-Dimethylformamide (DMF): Excellent solvating power for a wide range of substrates and inorganic bases.

  • Acetonitrile (ACN): A good choice with a lower boiling point than DMF, making it easier to remove post-reaction.

  • Dimethyl Sulfoxide (DMSO): A highly polar solvent that can significantly accelerate SN2 reactions, but can be difficult to remove completely.

  • Acetone: Can also be effective, particularly with more soluble reagents.[1]

Avoid polar protic solvents like ethanol or water, as they can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.[2][5]

Q2: Which base should I choose for my reaction?

A2: The choice of base depends on the nucleophilicity of your amine.

  • Potassium Carbonate (K₂CO₃): A versatile, inexpensive, and generally effective base for many primary and secondary amines.[1][10]

  • Cesium Carbonate (Cs₂CO₃): Often provides better results than K₂CO₃ due to its higher solubility in organic solvents, leading to faster reaction rates.[1]

  • Sodium Hydride (NaH): A very strong base suitable for deprotonating weakly nucleophilic amines or amides. It must be used in an anhydrous solvent (like DMF or THF) under an inert atmosphere.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Organic bases that can be used, but they are generally weaker than inorganic carbonates and can complicate purification.

Q3: How can I monitor the progress of my reaction?

A3:

  • Thin Layer Chromatography (TLC): This is the most common and convenient method. Spot the reaction mixture alongside your starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, a small aliquot of the reaction mixture can be analyzed by LC-MS.[6][11] This will confirm the consumption of starting materials and the formation of the desired product by its mass-to-charge ratio (m/z).

Q4: What is a typical experimental protocol for this reaction?

A4: The following is a general procedure that can be optimized for your specific amine.

General N-Alkylation Protocol

  • To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF (to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent).

  • Stir the suspension at room temperature for 10-15 minutes.

  • In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the alkylating agent dropwise to the stirring amine suspension over 5-10 minutes.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data & Visualization

Table 1: Recommended Bases and Solvents

Amine NucleophilicityRecommended Base(s)Recommended Solvent(s)Typical Temperature
High (e.g., aliphatic amines)K₂CO₃, Cs₂CO₃ACN, DMFRoom Temp to 60 °C
Moderate (e.g., anilines)Cs₂CO₃, NaHDMF, DMSO50 °C to 80 °C
Low (e.g., electron-deficient anilines)NaH, DBUAnhydrous DMF, Anhydrous DMSO60 °C to 100 °C

Diagrams

N_Alkylation_Mechanism cluster_reactants Reactants cluster_reaction SN2 Reaction cluster_products Products Amine R₂NH (Amine) TransitionState Transition State Amine->TransitionState Nucleophilic Attack AlkylHalide This compound AlkylHalide->TransitionState Base Base (e.g., K₂CO₃) FinalProduct N-Alkylated Product Base->FinalProduct Deprotonation ProtonatedBase Protonated Base Base->ProtonatedBase Intermediate Protonated Product TransitionState->Intermediate Chloride leaves Intermediate->FinalProduct

N-Alkylation SN2 Reaction Mechanism.

Troubleshooting_Workflow Start Low Reaction Yield CheckBase Is the base strong enough? Start->CheckBase CheckSolvent Are reagents soluble? CheckBase->CheckSolvent Yes StrongerBase Use stronger base (e.g., Cs₂CO₃, NaH) CheckBase->StrongerBase No CheckTemp Is temperature adequate? CheckSolvent->CheckTemp Yes BetterSolvent Switch to DMF or DMSO CheckSolvent->BetterSolvent No CheckPurity Are reagents pure & anhydrous? CheckTemp->CheckPurity Yes IncreaseTemp Increase temperature (e.g., 60-80°C) CheckTemp->IncreaseTemp No PurifyReagents Purify/dry reagents and solvent CheckPurity->PurifyReagents No Success Reaction Optimized CheckPurity->Success Yes StrongerBase->Success BetterSolvent->Success IncreaseTemp->Success PurifyReagents->Success

Troubleshooting workflow for low yield.

References

  • Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • YouTube. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • Al-Qalaf, F., et al. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 7214-7227. [Link]

  • Al-Awadi, N. A., et al. (2001). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 6(3), 248-286. [Link]

  • ResearchGate. (n.d.). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • ResearchGate. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. [Link]

  • ResearchGate. (2023). 21 ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. [Link]

  • Semantic Scholar. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. [Link]

  • ResearchGate. (2022). Correlation of alkylamine nucleophilicities with their basicities. [Link]

  • El-Sayed, M. A., et al. (2021). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. RSC Advances, 11(1), 1-15. [Link]

  • Clayden, J., et al. (2012). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 17(4), 4329-4346. [Link]

  • MDPI. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. [Link]

  • Organic Chemistry Portal. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. [Link]

  • Thompson, A. M., et al. (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(2), 524-533. [Link]

  • ResearchGate. (2020). Therapeutic drug monitoring and LC-MS/MS. [Link]

  • PubMed Central. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. [Link]

  • ResearchGate. (2023). Alkylation of nucleobases by 2-chloro- N,N -diethylethanamine hydrochloride (CDEAH) sensitizes PARP1 -deficient tumors. [Link]

  • Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. [Link]

Sources

preventing self-condensation of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the prevention of self-condensation of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone during synthesis. Our focus is on providing practical, field-tested advice grounded in established chemical principles to ensure the integrity and success of your experiments.

Introduction: Understanding the Challenge

This compound is a critical building block in the synthesis of several important pharmaceutical compounds. However, its structure, featuring an α-chloro ketone, makes it susceptible to self-condensation, particularly under basic conditions. This unwanted side reaction can significantly lower the yield of the desired product and complicate purification processes. This guide will explore the mechanisms behind this self-condensation and provide robust strategies to mitigate its occurrence.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions involving this compound.

FAQ 1: What is self-condensation and why does it happen with this compound?

Answer:

Self-condensation of this compound is a base-catalyzed side reaction where two molecules of the starting material react with each other. The process is initiated by the deprotonation of the α-carbon (the carbon atom adjacent to the carbonyl group), forming an enolate. This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of the ketone. The resulting adduct can then undergo further reactions, such as cyclization or elimination, to form undesired byproducts. The presence of the electron-withdrawing chlorine atom on the α-carbon makes the α-protons more acidic and thus more susceptible to deprotonation by a base, facilitating this unwanted reaction.

Below is a diagram illustrating the initiation of the self-condensation mechanism.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack start This compound enolate Enolate Intermediate start->enolate Deprotonation of α-carbon base Base (B:) base->start Abstracts α-proton acid Conjugate Acid (BH) enolate2 Enolate Intermediate start2 Another molecule of starting material enolate2->start2 Nucleophilic attack on carbonyl carbon adduct Aldol Adduct start2->adduct Forms new C-C bond G cluster_workflow Recommended Experimental Workflow A 1. Prepare a mixture of the nucleophile and a mild base in a suitable solvent. B 2. Cool the reaction mixture to the desired low temperature (e.g., 0 °C). A->B C 3. Dissolve this compound in a small amount of the reaction solvent. B->C D 4. Add the ketone solution dropwise to the cooled reaction mixture over an extended period. C->D E 5. Monitor the reaction progress by TLC. D->E

Technical Support Center: A Troubleshooting Guide for 2-Chloro-1-(6-chloropyridin-3-yl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-1-(6-chloropyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this versatile α-haloketone in the synthesis of various heterocyclic scaffolds. As a key intermediate in the synthesis of neonicotinoid insecticides like Imidacloprid, understanding its reactivity and potential challenges is crucial for successful and efficient synthesis.[1][2]

I. Overview and Safety Considerations

This compound is a highly reactive bifunctional molecule, possessing two electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom. This reactivity makes it an excellent precursor for a variety of cyclization reactions.[3] However, this reactivity also necessitates careful handling and storage.

Safety Precautions:

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Hazards: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation.[3][5]

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere to prevent degradation.[4]

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of heterocycles using this compound.

A. Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole rings by reacting an α-haloketone with a thioamide or thiourea.[4]

Q1: My Hantzsch thiazole synthesis is giving a low yield of the desired 2-amino-4-(6-chloropyridin-3-yl)thiazole. What are the likely causes?

A1: Low yields in Hantzsch synthesis can stem from several factors. Here's a troubleshooting workflow to identify and resolve the issue:

Hantzsch_Troubleshooting start Low Yield purity Check Starting Material Purity start->purity 1. First Check conditions Optimize Reaction Conditions purity->conditions If pure side_reactions Investigate Side Reactions conditions->side_reactions If optimized workup Review Work-up & Purification side_reactions->workup If side products present

Caption: Troubleshooting workflow for low yield in Hantzsch thiazole synthesis.

  • Starting Material Purity:

    • This compound: Impurities can interfere with the reaction. Verify the purity of your starting material by melting point or NMR.

    • Thiourea: Ensure the thiourea is dry and of high purity.

    • Solvent: The presence of water can lead to side reactions. Use anhydrous solvents like ethanol or methanol.

  • Reaction Conditions:

    • Temperature: While refluxing in ethanol is common, the optimal temperature can vary. If you observe decomposition (darkening of the reaction mixture), try lowering the temperature. Conversely, if the reaction is sluggish, a higher temperature or microwave irradiation may be beneficial. Microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields.[6]

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prolonged reaction times can lead to the formation of byproducts.

    • Stoichiometry: A slight excess of thiourea (1.1-1.2 equivalents) is often used to ensure complete consumption of the α-haloketone.

  • Side Reactions:

    • Formation of Iminotautomer: Under acidic conditions, the Hantzsch synthesis can yield the isomeric 2-imino-2,3-dihydrothiazole in addition to the desired 2-aminothiazole. Running the reaction under neutral or slightly basic conditions can favor the formation of the 2-aminothiazole.

    • Favorskii Rearrangement: While less common in thiazole synthesis, strong basic conditions could potentially lead to the Favorskii rearrangement of the starting α-haloketone. This is more of a concern in other cyclization reactions.

Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What could they be?

A2: Besides the starting materials and the desired product, you may be observing side products. A common side product is the result of the reaction of two molecules of the α-haloketone with one molecule of thiourea. Careful control of stoichiometry and slow addition of the α-haloketone to the thiourea solution can help minimize this.

B. Imidazole Synthesis

Imidazoles can be synthesized by reacting this compound with an amidine or guanidine.

Q1: My imidazole synthesis is not proceeding to completion. What should I consider?

A1: The key to a successful imidazole synthesis from an α-haloketone and an amidine is the choice of base and solvent.

Imidazole_Synthesis reagents This compound + Amidine/Guanidine conditions Base Selection Weak base (e.g., K2CO3, NaHCO3) Solvent Choice Polar aprotic (e.g., DMF, Acetonitrile) reagents->conditions reaction Reaction at elevated temperature (e.g., 80-100 °C) conditions->reaction product 2-Amino-4-(6-chloropyridin-3-yl)imidazole reaction->product

Caption: Key considerations for imidazole synthesis.

  • Base: A weak, non-nucleophilic base like potassium carbonate or sodium bicarbonate is generally preferred. Strong bases like sodium hydroxide or alkoxides can promote self-condensation of the α-haloketone or lead to the Favorskii rearrangement.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are often good choices as they can dissolve the reactants and facilitate the reaction.

  • Amidine Stability: If using an amidine salt (e.g., hydrochloride), it needs to be neutralized in situ. Ensure you are using at least one equivalent of base for this neutralization in addition to the base required for the cyclization.

C. Oxazole Synthesis

Oxazoles can be synthesized from this compound and a primary amide, often following the Robinson-Gabriel synthesis pathway which involves the dehydration of an intermediate 2-acylamino-ketone.[7][8][9]

Q1: I am attempting a Robinson-Gabriel type synthesis, but the reaction is messy and gives a low yield of the oxazole. What are the critical parameters?

A1: The Robinson-Gabriel synthesis requires a cyclodehydrating agent. The choice and handling of this agent are critical.

  • Dehydrating Agent: Strong acids like concentrated sulfuric acid or polyphosphoric acid are traditionally used. However, these can be harsh and lead to charring, especially with sensitive substrates. Milder reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in a suitable solvent can be more effective.

  • Intermediate Formation: The initial N-acylation of the amino group of an amino ketone precursor is the first step. Ensure this step goes to completion before attempting the cyclodehydration. The intermediate 2-acylamino-ketone can be isolated and characterized before proceeding.

  • Alternative One-Pot Procedures: Consider a one-pot reaction where the α-haloketone is first reacted with the amide, and then the dehydrating agent is added to the same pot to drive the cyclization. This can sometimes be more efficient than a two-step process.

III. Experimental Protocols and Data

The following are representative protocols for the synthesis of different heterocycles from this compound. These may require optimization for your specific setup and scale.

Protocol 1: Synthesis of 2-Amino-4-(6-chloropyridin-3-yl)thiazole

This protocol is adapted from the general procedure for Hantzsch thiazole synthesis.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.1 eq.) in anhydrous ethanol.

  • Addition of α-Haloketone: To the stirring solution, add this compound (1.0 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. A precipitate may form. Pour the mixture into a beaker containing a dilute aqueous solution of sodium carbonate to neutralize the hydrohalic acid formed during the reaction.

  • Isolation: Collect the precipitate by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Table 1: Representative Reaction Conditions for Hantzsch Thiazole Synthesis

ParameterConditionRationale
Solvent Anhydrous EthanolGood solubility for reactants, appropriate boiling point for reflux.
Temperature Reflux (~78 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Base (in work-up) Na₂CO₃ (aq)Neutralizes the HCl byproduct, facilitating product precipitation.
Typical Yield 60-80%Varies depending on scale and purity of starting materials.
Protocol 2: Synthesis of 2,4-Disubstituted Imidazoles

This protocol is based on the general reaction of α-haloketones with amidines.[10]

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine the amidine hydrochloride (1.0 eq.) and potassium carbonate (2.5 eq.) in acetonitrile.

  • Addition of α-Haloketone: Add this compound (1.0 eq.) to the suspension.

  • Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography.

IV. Managing Side Reactions

A key aspect of troubleshooting is understanding and mitigating common side reactions.

The Favorskii Rearrangement

This is a common side reaction of α-haloketones in the presence of a strong, non-nucleophilic base. It involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack to yield a rearranged carboxylic acid derivative.

Favorskii_Mechanism start α-Haloketone enolate Enolate Formation (strong base) start->enolate Deprotonation cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack (e.g., by RO-) cyclopropanone->attack product Rearranged Ester Product attack->product

Caption: Simplified mechanism of the Favorskii rearrangement.

How to Avoid the Favorskii Rearrangement:

  • Base Selection: Use a weaker base (e.g., K₂CO₃, NaHCO₃) or a nucleophilic amine that will preferentially participate in the desired cyclization reaction rather than acting as a strong base to promote enolate formation.

  • Reaction Conditions: Running the reaction at a lower temperature can sometimes disfavor the rearrangement.

  • Substrate Design: The Favorskii rearrangement is less likely if there are no α'-hydrogens available for enolate formation. However, this is not an option when using this compound.

V. Purification and Characterization

Purification of the resulting heterocyclic products is often achieved by recrystallization or column chromatography.

Recrystallization Tips:

  • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol, methanol, or mixtures with water are often good starting points.

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent system should be determined by TLC analysis first.

Expected Characterization Data for 2-Amino-4-(6-chloropyridin-3-yl)thiazole:

  • ¹H NMR: Expect signals for the thiazole proton, the aromatic protons on the pyridine ring, and a broad singlet for the -NH₂ group. The chemical shifts of the pyridine protons will be downfield due to the electron-withdrawing nature of the chlorine atom and the nitrogen in the ring.

  • ¹³C NMR: Look for the characteristic signals of the thiazole and pyridine ring carbons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product, along with a characteristic isotopic pattern for the two chlorine atoms.

VI. References

Sources

Technical Support Center: Reactivity of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating the Effects of Base Strength in Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the reactivity of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone, a critical intermediate in the synthesis of neonicotinoid insecticides like Imidacloprid.[1][2][3][4] The selection of a base is not merely a matter of pH control; it is a critical parameter that dictates reaction pathways, yield, and purity. This document is designed to provide you with the expertise to make informed decisions and troubleshoot common issues encountered in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

Answer: this compound possesses two key sites of reactivity that are influenced by the reaction conditions, particularly the choice of base.

  • The α-Carbon: This is the carbon atom bonded to both the chlorine atom and the carbonyl group. The electron-withdrawing nature of the adjacent carbonyl group makes this carbon highly electrophilic. It is susceptible to attack by nucleophiles in an SN2 reaction, where the chlorine atom acts as a leaving group. This is the desired pathway for many synthetic applications, such as N-alkylation.

  • The α-Protons: The hydrogens on the α-carbon are acidic (pKa ≈ 19-20 in DMSO) due to the stabilizing effect of the adjacent carbonyl group on the resulting conjugate base (the enolate). A sufficiently strong base can abstract one of these protons to form an enolate anion. This enolate is a potent nucleophile itself and can lead to undesired side reactions like self-condensation or polymerization.[5]

Q2: How does the strength of the base fundamentally alter the reaction pathway?

Answer: Base strength is the primary determinant for whether the reaction proceeds via nucleophilic substitution or through an enolate-mediated pathway. This is a classic example of kinetic versus thermodynamic control, dictated by your choice of reagents.

  • Weak to Moderate Bases (e.g., K₂CO₃, NaHCO₃, Et₃N): These bases are typically not strong enough to cause significant deprotonation of the α-carbon. Their primary role in reactions, such as N-alkylation with an amine, is to act as an acid scavenger. They neutralize the HCl that is formed as a byproduct, preventing the protonation and deactivation of the amine nucleophile and driving the reaction to completion. This selectivity is crucial for achieving high yields of the desired SN2 product.[6]

  • Strong Bases (e.g., NaH, NaOH, LDA): These bases can readily deprotonate the α-carbon to form an enolate. While this is a desired step in some synthetic strategies (like aldol reactions), in the context of a simple N-alkylation, it opens the door to numerous side reactions. The generated enolate can attack another molecule of the starting material, leading to complex mixtures and reducing the yield of the intended product. Strong nucleophilic bases like NaOH can also cause hydrolysis of the starting material.

The relationship between these competing pathways is visualized below.

G start This compound + Nucleophile (e.g., R-NH2) weak_base Weak / Moderate Base (e.g., K2CO3) start->weak_base Optimal for N-Alkylation strong_base Strong Base (e.g., NaH, NaOH) start->strong_base Risk of Side Reactions sn2_path S_N_2 Pathway (Desired) weak_base->sn2_path Promotes acid_scavenging Acid Scavenging (HCl sink) weak_base->acid_scavenging enolate_path Enolate Pathway (Undesired) strong_base->enolate_path Promotes product Desired N-Alkylated Product sn2_path->product side_products Side Products (Self-condensation, etc.) enolate_path->side_products

Caption: Competing reaction pathways based on base strength.

Troubleshooting Guide

Problem: My N-alkylation reaction has a low yield and my starting material is unreacted.
  • Possible Cause: The base you have selected is not effectively scavenging the HCl byproduct. As the reaction proceeds, HCl is generated, which protonates your amine nucleophile (R-NH₂ → R-NH₃⁺). This protonated amine is no longer nucleophilic and cannot react with the α-chloro ketone, effectively halting the reaction.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure you are using at least one equivalent of the base for every mole of HCl that will be produced. For a monoamine, this is a 1:1 ratio with the α-chloro ketone. For a diamine like ethylenediamine, where double alkylation is possible, at least two equivalents of base are required.

    • Check Base Strength: While a very strong base is detrimental, a base that is too weak may not be efficient. For example, if your amine nucleophile is very weakly basic, a stronger acid scavenger might be needed. Consider switching from sodium bicarbonate (pKa of conjugate acid = 10.3) to potassium carbonate (pKa of conjugate acid ≈ 10.3, but often more effective in organic solvents) or triethylamine (pKa of conjugate acid ≈ 10.8).[7][8]

    • Improve Solubility: Ensure your base is soluble, or has sufficient surface area, in the chosen solvent. Using a phase-transfer catalyst (e.g., TBAB) can be effective for reactions with inorganic bases like K₂CO₃ in less polar solvents.

Problem: My reaction is messy, showing multiple spots on TLC, and I've isolated a high molecular weight, tar-like substance.
  • Possible Cause: You are likely generating the enolate of the α-chloro ketone, leading to self-condensation or polymerization. This is a classic symptom of using a base that is too strong for the intended SN2 reaction.

  • Troubleshooting Steps:

    • Switch to a Weaker Base: This is the most critical step. Immediately replace strong bases like NaOH, KOH, or NaH with a weaker inorganic base like K₂CO₃ or an organic amine base like DIPEA. Refer to the pKa table below to make an informed selection.

    • Control Temperature: Enolate formation is often more favorable at higher temperatures. Run your reaction at a lower temperature (e.g., room temperature or 0 °C) to favor the desired SN2 pathway.

    • Slow Addition: Add the base or the α-chloro ketone solution dropwise to the reaction mixture. This keeps the instantaneous concentration of any reactive intermediate low, minimizing the chance of self-reaction.

G start Low Yield Observed check_sm Check TLC/LCMS for Starting Material (SM) start->check_sm sm_present Significant SM Remains check_sm->sm_present Yes sm_consumed SM Consumed, Multiple Products check_sm->sm_consumed No cause_acid Probable Cause: Ineffective Acid Scavenging sm_present->cause_acid cause_enolate Probable Cause: Enolate Formation / Side Reactions sm_consumed->cause_enolate solution_acid Solution: 1. Check Base Stoichiometry (≥1 eq.) 2. Use Stronger, Non-Nucleophilic Base 3. Improve Base Solubility cause_acid->solution_acid solution_enolate Solution: 1. Use a Weaker Base (e.g., K2CO3) 2. Lower Reaction Temperature 3. Slow Reagent Addition cause_enolate->solution_enolate

Caption: Troubleshooting workflow for low yield reactions.

Quantitative Data & Protocols

Table 1: pKa Values of Common Bases

The pKa value listed refers to the conjugate acid of the base. A higher pKa indicates a stronger base. Selecting a base whose conjugate acid has a pKa 1-2 units higher than the pKa of the acid byproduct (HCl, pKa << 0) and the amine nucleophile is a good starting point for efficient acid scavenging without causing deprotonation of the α-carbon (pKa ≈ 19-20).

BaseFormulapKa of Conjugate AcidTypeCommon Use Case
Sodium BicarbonateNaHCO₃10.3WeakAcid scavenger, aqueous workups
Potassium CarbonateK₂CO₃10.3ModeratePreferred acid scavenger in organic solvents (e.g., ACN, DMF)
Triethylamine (TEA)Et₃N10.8ModerateOrganic-soluble acid scavenger
DBUC₉H₁₆N₂13.5StrongNon-nucleophilic, for eliminations
Sodium HydroxideNaOH15.7StrongNucleophilic, risk of hydrolysis & enolization
Sodium HydrideNaH~35Very StrongNon-nucleophilic, potent deprotonating agent
LDAC₆H₁₄LiN~36Very StrongNon-nucleophilic, classic for enolate formation

Data compiled from various sources.[5][7][8][9][10]

Experimental Protocol: N-Alkylation with Ethylenediamine using K₂CO₃

This protocol describes a general procedure for the synthesis of an Imidacloprid precursor, illustrating the use of a moderate, non-nucleophilic base.

Objective: To synthesize N-[(6-Chloro-3-pyridinyl)methyl]ethane-1,2-diamine via SN2 reaction.

Materials:

  • This compound (1.0 eq)

  • Ethylenediamine (excess, e.g., 5.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.2 eq)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Argon), add anhydrous potassium carbonate (2.2 eq).

    • Causality: Using anhydrous conditions prevents unwanted side reactions with water. The inert atmosphere protects reagents from oxidation and moisture.

  • Reagent Addition: Add anhydrous acetonitrile to the flask, followed by ethylenediamine (5.0 eq). Stir the resulting suspension for 10-15 minutes.

    • Causality: Using a large excess of ethylenediamine favors the mono-alkylation product and minimizes dialkylation where one molecule of the α-chloro ketone reacts with both nitrogens of two different ethylenediamine molecules.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring suspension at room temperature over 30 minutes.

    • Causality: Slow, dropwise addition maintains a low concentration of the electrophile, preventing localized overheating and minimizing potential side reactions.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and stir until the reaction is complete. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality: Moderate heating increases the reaction rate without significantly promoting side reactions. K₂CO₃ acts as the acid scavenger for the two equivalents of HCl that will be formed in the subsequent cyclization step to form the imidazolidine ring of imidacloprid.[6][11]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).

    • Causality: Filtration provides a simple and effective method to remove the base and its byproduct, simplifying purification.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by column chromatography or other suitable methods to yield the desired product.

References

  • pKa Values of Common Bases.
  • pKa Values for Organic and Inorganic Bronsted Acids. Scribd.
  • pKa Vaules for Organic and Inorganic Bronsted Acids
  • pKa Data Compiled by R. Williams.
  • Bordwell pKa Table.
  • Process for preparing imidacloprid.
  • Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes.
  • α-Chloroketone and α-chloroaldehyde synthesis by chlorin
  • Total synthesis of 13C2,15N-imidacloprid with three stable isotopes in the pyridine ring. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine. Benchchem.
  • Study on synthesis of imidacloprid via cascade reaction.
  • This compound. MySkinRecipes.

Sources

Technical Support Center: Solvent Effects in Reactions of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-1-(6-chloropyridin-3-yl)ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical role of solvents in reactions involving this key chemical intermediate. As a vital precursor in the synthesis of neonicotinoid insecticides and other pharmacologically active compounds, understanding and controlling reaction conditions is paramount for achieving desired yields, purity, and reaction rates.[1][2]

Introduction to this compound

This compound (C₇H₅Cl₂NO) is an α-haloketone, a class of compounds known for their utility in synthetic organic chemistry.[3] The presence of a chlorine atom on the α-carbon to the carbonyl group makes it susceptible to nucleophilic substitution, a cornerstone of its reactivity.[4] This compound serves as a critical building block, particularly in the agrochemical industry for producing insecticides.[1]

Chemical and Physical Properties
PropertyValue
Molecular Formula C₇H₅Cl₂NO
Molecular Weight 190.02 g/mol [5]
CAS Number 136592-00-2[5]
Appearance Solid
Storage Temperature 2-8°C, under inert atmosphere

Part 1: Troubleshooting Guide - Navigating Solvent-Related Challenges

This section addresses common issues encountered during reactions with this compound, with a focus on how solvent choice can be the root cause and the solution.

Issue 1: Low Reaction Rate or No Reaction

Question: I am attempting a nucleophilic substitution on this compound, but the reaction is extremely slow or not proceeding at all. What could be the problem?

Answer: The solvent choice is a primary suspect when dealing with sluggish nucleophilic substitution reactions. The reactivity of α-haloketones is highly dependent on the solvent environment.[3] Here’s a breakdown of potential solvent-related causes and solutions:

  • Inappropriate Solvent Polarity: For many nucleophilic substitutions, a polar solvent is necessary to dissolve the reactants, which are often polar themselves.[6]

    • Troubleshooting Step: If you are using a non-polar solvent (e.g., hexane, toluene), consider switching to a polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (ACN). These solvents are effective at solvating the cation of a salt, leaving the nucleophile "naked" and more reactive.[6]

  • Protic vs. Aprotic Solvents: The type of polar solvent is critical and depends on the reaction mechanism (Sₙ1 vs. Sₙ2).

    • For Sₙ2 Reactions (favored with strong nucleophiles): Polar protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage."[6] This stabilizes the nucleophile, reducing its energy and making it less reactive.[7]

      • Troubleshooting Step: Switch to a polar aprotic solvent (DMF, DMSO, ACN). These solvents do not hydrogen bond with the nucleophile, thus enhancing its reactivity and accelerating the Sₙ2 reaction rate.[6][8]

    • For Sₙ1 Reactions (favored with weak nucleophiles and stable carbocation intermediates): Polar protic solvents are actually beneficial. They can stabilize the carbocation intermediate and the leaving group through hydrogen bonding, which lowers the activation energy of the rate-determining step.[7][9]

      • Troubleshooting Step: If an Sₙ1 pathway is desired or occurring, ensure your solvent is sufficiently polar and protic.

G

Caption: Workflow for experimental solvent screening.

Data Summary Table (Example)
SolventTypeRelative Rate (Initial)Yield after 4h (%)Purity (by LC-MS)Notes
DMFPolar Aprotic++++95>98%Clean reaction, fast
DMSOPolar Aprotic+++++98>98%Fastest rate
AcetonitrilePolar Aprotic+++8595%Slower than DMF/DMSO
EthanolPolar Protic+2080%Slow, side products observed
DCMLess Polar+/-<5N/APoor solubility, very slow

References

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from University of Pretoria Institutional Repository.
  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • PubChem. (n.d.). This compound.
  • Benchchem. (n.d.). Synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.
  • MySkinRecipes. (n.d.). This compound.
  • Guan, P., et al. (n.d.). 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone.
  • Prathebha, K., et al. (2013). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone.
  • PubChem. (n.d.). 1-(6-Chloropyridin-2-yl)ethanone.
  • Zepeda-Bastida, A., et al. (n.d.). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case.
  • Sigma-Aldrich. (n.d.). This compound.
  • BLDpharm. (n.d.). 136591-96-3|2-Chloro-1-(6-methoxypyridin-3-yl)ethanone.
  • Włodarczyk, A., et al. (2024, May 21). Reviewing neonicotinoid detection with electroanalytical methods.
  • Abdel-Latif, E., et al. (2019, November 18). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • (2014, November 14). (PDF) The trouble with neonicotinoids.
  • Biosynth. (n.d.). This compound | 136592-00-2 | LFA59200.
  • American Bird Conservancy. (2023, January 24). Neonicotinoid insecticides: Failing to come to grips with a predictable environmental disaster.
  • Jabusch, T. W., & Tjeerdema, R. S. (n.d.). Refined Methodology for the Determination of Neonicotinoid Pesticides and Their Metabolites in Honey Bees and Bee Products by Liquid Chromatography−Tandem Mass Spectrometry (LC-MS/MS).
  • ChemScene. (n.d.). 2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol.

Sources

minimizing byproduct formation with 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-1-(6-chloropyridin-3-yl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during its use in chemical synthesis. The guidance provided is rooted in established chemical principles and practical laboratory experience to ensure the integrity and success of your experiments.

Introduction to the Reactivity of this compound

This compound is a versatile bifunctional molecule. Its reactivity is primarily dictated by two key features: the α-chloro ketone moiety and the electron-deficient 6-chloropyridine ring. The α-chloro ketone is highly susceptible to nucleophilic substitution at the methylene carbon bearing the chlorine atom.[1][2] The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of this position.[1] Simultaneously, the chlorine atom on the pyridine ring can also undergo nucleophilic aromatic substitution, although this typically requires more forcing conditions or catalysis. The pyridine nitrogen itself can act as a Lewis base, potentially coordinating to metal catalysts and influencing reaction outcomes.[3][4]

Understanding these reactive sites is crucial for predicting and minimizing the formation of byproducts. This guide will walk you through common issues and their underlying causes, providing actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during reactions with this compound.

Q1: My reaction with a primary/secondary amine nucleophile is showing multiple spots on TLC, and the yield of the desired product is low. What are the likely byproducts?

A1: When reacting this compound with amine nucleophiles, several side reactions can occur, leading to a complex product mixture.

  • Likely Byproducts:

    • Di-substituted Product: With primary amines, a common byproduct is the di-substituted species, where two molecules of the ketone have reacted with one molecule of the amine. This is more likely if the amine is not sterically hindered.

    • Hydrolysis Product: The starting material is susceptible to hydrolysis, especially if water is present in the solvent or if an aqueous base is used. This results in the formation of 2-Hydroxy-1-(6-chloropyridin-3-yl)ethanone.

    • Over-alkylation of Secondary Amines: While less common than with primary amines, secondary amines can sometimes lead to the formation of a quaternary ammonium salt, especially if the amine is not bulky.

    • Unreacted Starting Material: Incomplete conversion is a common issue, which can be due to several factors outlined below.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the amine nucleophile (1.1-1.5 equivalents) to favor the mono-substituted product. A large excess of the amine can sometimes promote di-substitution.

    • Anhydrous Conditions: Ensure your solvent and reagents are dry. Use freshly distilled solvents and dry your amine if necessary. Molecular sieves can be added to the reaction mixture to scavenge any trace amounts of water.

    • Choice of Base: Use a non-nucleophilic, anhydrous base. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally preferred over inorganic bases like potassium carbonate if hydrolysis is an issue. However, be aware that tertiary amines can sometimes act as nucleophiles themselves, leading to other byproducts.[5]

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and slowly warm if necessary. High temperatures can promote side reactions.

Q2: I am attempting a reaction involving the chlorine on the pyridine ring (e.g., a Suzuki coupling) and observing no or very low conversion. What is causing this?

A2: The chlorine atom on the pyridine ring is generally less reactive than the one on the acetyl chain.[3] Successful substitution at this position often requires specific catalytic systems.

  • Potential Causes of Low Conversion:

    • Inactive Catalyst System: The C-Cl bond on the electron-deficient pyridine ring requires a highly active catalyst for oxidative addition in cross-coupling reactions. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[4]

    • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[3][4] This is a common problem with heteroaryl substrates.

    • Inappropriate Base or Solvent: The choice of base and solvent is critical in cross-coupling reactions and can significantly impact the reaction outcome.

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: For Suzuki-Miyaura reactions, use a highly active catalyst system. This typically involves a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with an electron-rich, sterically hindered phosphine ligand such as SPhos or XPhos.[4]

    • Base Selection: Use a moderately strong base like K₃PO₄ or Cs₂CO₃.[3] These are often effective in Suzuki couplings with challenging substrates.

    • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with a small amount of water is often beneficial for the Suzuki-Miyaura reaction.[4] Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.

    • Reaction Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[3]

Q3: My mass spectrometry results show a product with a mass corresponding to the loss of a chlorine atom and its replacement with a hydrogen. What is this byproduct and how can I avoid it?

A3: This byproduct is likely due to dehalogenation, which can occur at either the chloroacetyl group or the chloropyridine ring.[3][6]

  • Causes of Dehalogenation:

    • Reductive Conditions: The presence of a hydride source in the reaction mixture can lead to reductive dehalogenation. This can sometimes be the solvent (e.g., isopropanol) or certain bases.

    • Side Reaction in Catalysis: In palladium-catalyzed reactions, dehalogenation can be a competing pathway if the desired catalytic cycle is slow.[4][6]

  • Preventative Measures:

    • Inert Atmosphere: Conduct your reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize side reactions.

    • Solvent Choice: Choose a solvent that is less likely to act as a hydride donor. Aprotic solvents like dioxane, toluene, or DMF are often good choices.

    • Optimize Catalytic Cycle: In cross-coupling reactions, ensure that the subsequent steps (transmetalation and reductive elimination) are fast enough to outcompete dehalogenation. This can often be achieved by adjusting the ligand, base, or temperature.[6]

Frequently Asked Questions (FAQs)

  • What are the optimal storage conditions for this compound?

    • It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Due to its reactivity, it's best to store it under an inert atmosphere if possible, especially for long-term storage.

  • How can I monitor the progress of my reaction effectively?

    • Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between the starting material, product, and any potential byproducts (e.g., a mixture of ethyl acetate and hexanes). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, LC-MS or GC-MS are recommended.[3]

  • Is this compound stable in acidic or basic conditions?

    • As an α-chloro ketone, it is susceptible to hydrolysis under both acidic and basic conditions, although hydrolysis is typically faster under basic conditions. Strong bases can also promote self-condensation or other side reactions. It is generally most stable under neutral or mildly acidic conditions.

  • Can I use a tertiary amine like triethylamine as a base?

    • Yes, triethylamine is commonly used as an acid scavenger in reactions involving α-chloro ketones. However, it's important to be aware that in some cases, tertiary amines can act as nucleophiles, leading to the formation of a quaternary ammonium salt as a byproduct.[5] If this is observed, a more sterically hindered base like diisopropylethylamine (DIPEA) may be a better choice.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous acetonitrile (or another suitable aprotic solvent)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound.

  • Dissolve the starting material in anhydrous acetonitrile.

  • Add the amine nucleophile to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Solvent system (e.g., 30% ethyl acetate in hexanes - this should be optimized for your specific product)

  • UV lamp (254 nm)

  • Potassium permanganate stain

Procedure:

  • Prepare the developing chamber by adding the chosen solvent system and allowing it to saturate.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline. Also, spot the starting material for comparison.

  • Place the TLC plate in the developing chamber and allow the solvent to elute up the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp.

  • If necessary, dip the plate in a potassium permanganate stain and gently heat with a heat gun to visualize spots that are not UV-active.

  • Analyze the TLC to determine the extent of the reaction and the presence of byproducts. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

Visualizations

Potential Reaction Pathways

SM This compound Product Desired Substitution Product SM->Product + R₂NH - HCl DiSub Di-substituted Byproduct SM->DiSub + R₂NH (excess) - 2 HCl Hydrolysis Hydrolysis Byproduct SM->Hydrolysis + H₂O Dehalogenation Dehalogenation Byproduct SM->Dehalogenation + [H] Nuc Primary/Secondary Amine (R₂NH) Nuc->Product Nuc->DiSub

Caption: Common reaction pathways for this compound.

Troubleshooting Workflow for Low Yield

Start Low Yield or No Reaction CheckSM Verify Purity of Starting Materials Start->CheckSM CheckCond Review Reaction Conditions (Temp, Time, Atmosphere) CheckSM->CheckCond Purity OK PurifySM Purify Starting Materials CheckSM->PurifySM Impure CheckReagents Assess Base/Solvent/Catalyst Choice and Quality CheckCond->CheckReagents Conditions OK OptimizeCond Systematically Optimize Conditions (e.g., DoE) CheckCond->OptimizeCond Suboptimal ScreenReagents Screen Alternative Bases/Solvents/Catalysts CheckReagents->ScreenReagents Inappropriate Success Improved Yield CheckReagents->Success Reagents OK PurifySM->Start OptimizeCond->Success ScreenReagents->Success

Caption: A decision tree for troubleshooting low-yielding reactions.

Data Summary

IssuePotential CauseRecommended SolutionKey Parameters to Monitor
Low Yield / Multiple Products Hydrolysis, Di-substitutionUse anhydrous conditions, control stoichiometry, use a non-nucleophilic baseWater content, reactant ratios
No Reaction (Pyridine Substitution) Catalyst inactivity/inhibitionUse a high-activity catalyst system (e.g., Pd₂/SPhos), degas solventsCatalyst/ligand choice, inert atmosphere
Dehalogenation Byproduct Reductive side reactionsUse aprotic solvents, ensure inert atmosphere, optimize catalyst turnoverSolvent choice, atmosphere purity
Hydrolysis of Starting Material Presence of waterUse dry solvents and reagents, add molecular sievesWater content of reagents/solvents

References

  • - Molecules, 2011.

  • - BenchChem, 2025.

  • [The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis]([Link] Molecules/) - Molecules, 2003.

  • - PubChem, National Center for Biotechnology Information.

  • - BenchChem, 2025.

  • - Molecules, 2012.

  • - BenchChem, 2025.

  • - IUCrData, 2022.

  • - Chemistry LibreTexts.

  • - Chemistry LibreTexts.

Sources

Technical Support Center: Purification of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-chloro-1-(6-chloropyridin-3-yl)ethanone and its structural analogs. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining these critical intermediates in high purity. The inherent reactivity of the α-chloro ketone moiety, combined with the electronic nature of the chloropyridinyl ring, presents a unique set of purification hurdles. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries encountered during the purification of this class of compounds.

Q1: My crude product is a dark, intractable oil, but I expected a solid. What is the likely cause?

A1: This is a frequent issue. The target compound, this compound, is a solid with a defined melting point.[1][2] An oily or tarry crude product typically points to the presence of significant impurities that are acting as a eutectic mixture or are simply non-crystalline. Common culprits include:

  • Residual Solvent: Incomplete removal of high-boiling solvents used in the synthesis (e.g., DMF, DMSO).

  • Over-acylation Products: In a Friedel-Crafts type synthesis, reaction at other positions on an activated ring system can lead to di-acylated byproducts, which are often oils.[3]

  • Degradation: The α-chloro ketone is susceptible to decomposition, especially if exposed to high temperatures for extended periods.

Actionable Advice: Attempt to precipitate the product by triturating the oil with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. If this fails, proceed directly to chromatographic purification.

Q2: Why is my product unstable during aqueous workup, especially when using a basic wash (e.g., NaHCO₃)?

A2: The primary cause is the hydrolytic instability of the C-Cl bond in the α-chloro ketone. This bond is highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding α-hydroxy ketone, 2-hydroxy-1-(6-chloropyridin-3-yl)ethanone. This side-product is significantly more polar and can complicate purification.

Actionable Advice:

  • Minimize contact time with aqueous layers.

  • Perform washes with chilled solutions (e.g., ice-cold brine) to reduce the rate of hydrolysis.

  • Avoid strong bases. If a basic wash is necessary to remove acidic impurities, use a weak, cold base like saturated sodium bicarbonate and work quickly.

Section 2: In-Depth Troubleshooting Guide

This section explores specific purification challenges in greater detail, providing mechanistic explanations and robust solutions.

Issue Category: Contamination from Synthetic Precursors

Q3: My NMR spectrum shows unreacted 2-chloro-N-aryl acetamide starting material. How can I remove it effectively?

A3: The starting materials, often amides or related compounds, can have polarities similar to the product, making chromatographic separation difficult.[4][5] Recrystallization is often the most effective method in this scenario, provided a suitable solvent system can be identified where the solubilities of the product and impurity differ significantly.

Actionable Advice:

  • Solvent Scouting: Screen for a solvent where your product has high solubility at elevated temperatures but low solubility at room temperature or below. Test solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Recrystallization Protocol: Dissolve the crude material in a minimal amount of the hot solvent. Allow it to cool slowly to promote the formation of pure crystals. If the solution is supersaturated, scratching the flask or adding a seed crystal can induce crystallization.[4]

Issue Category: Side-Products and Degradants

Q4: After column chromatography, I have a fraction containing my product and a slightly less polar impurity. What could this be?

A4: In syntheses involving Friedel-Crafts acylation, a common side reaction is the formation of regioisomers, especially if the pyridine ring has other substituents.[6][7] For instance, acylation could potentially occur at an alternative, less-favored position on the aromatic ring, leading to an isomeric product with very similar polarity.

Another possibility, particularly in reactions starting from a 2-aminopyridine, is incomplete diazotization and substitution, which could leave a 2-hydroxypyridine derivative.[8] These are typically more polar. A less polar impurity might arise from side reactions of the acylating agent itself.

Actionable Advice:

  • Optimize Chromatography: Use a shallower solvent gradient in your column chromatography to improve resolution between the two compounds.

  • Analytical HPLC: Develop an HPLC method to quantify the level of the impurity. Reverse-phase HPLC can often separate isomers that are difficult to resolve by normal-phase column chromatography.[9]

  • Re-crystallization: If the impurity level is low (<10%), a careful recrystallization may be sufficient to achieve the desired purity.

Section 3: Detailed Purification Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for separating the target product from both more polar and less polar impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% hexanes).

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Drain the excess solvent until the level is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent (the gradient). A typical gradient might be from 5% to 30% Ethyl Acetate in Hexanes.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate) and UV visualization.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization for High Purity Material

This method is ideal for removing small amounts of impurities from a product that is already >90% pure.

  • Solvent Selection: In a small test tube, add ~50 mg of your crude product. Add a potential solvent (e.g., isopropanol) dropwise while heating until the solid dissolves.

  • Cooling & Crystallization: Allow the tube to cool to room temperature, then place it in an ice bath for 15-20 minutes. If well-formed crystals appear, you have found a suitable solvent. If the product "oils out," the solvent is too non-polar. If it remains dissolved, the solvent is too polar. Consider a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[10]

  • Bulk Recrystallization: Dissolve the bulk of the crude solid in the minimum required amount of the hot, selected solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, cool it further in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Section 4: Visual Guides & Data

Impurity Troubleshooting Logic

The following diagram outlines a decision-making process for addressing common purification issues.

Purification_Troubleshooting start Crude Product Analysis (TLC, NMR) is_oil Is product an oil? start->is_oil is_impure Multiple spots on TLC? is_oil->is_impure No (Solid) triturate Triturate with non-polar solvent is_oil->triturate Yes polar_impurity Impurity more polar? is_impure->polar_impurity Yes end_pure Pure Product is_impure->end_pure No (Single Spot) workup_check Review Workup: Possible Hydrolysis Product (e.g., α-hydroxy ketone) polar_impurity->workup_check Yes reagent_check Review Reaction: Unreacted Starting Material or Isomeric Byproduct polar_impurity->reagent_check No triturate->is_impure chromatography Flash Column Chromatography recrystallize Recrystallization chromatography->recrystallize If >90% Pure chromatography->end_pure recrystallize->end_pure workup_check->chromatography reagent_check->chromatography

Caption: Decision tree for selecting a purification strategy.

Potential Impurity Formation Pathway

This diagram illustrates the potential for hydrolysis of the α-chloro ketone during an aqueous workup.

Hydrolysis_Pathway reactant_node This compound (Product) reagent Aqueous Workup (H₂O, OH⁻) reactant_node->reagent product_node 2-Hydroxy-1-(6-chloropyridin-3-yl)ethanone (Polar Impurity) reagent->product_node

Caption: Formation of α-hydroxy ketone impurity via hydrolysis.

Table 1: Common Impurities and Characteristics
Impurity NameLikely OriginRelative Polarity (TLC)Recommended Removal Method
6-chloronicotinic acid / 2-chloro-N-aryl acetamideUnreacted starting materialMore PolarColumn Chromatography / Recrystallization
2-hydroxy-1-(6-chloropyridin-3-yl)ethanoneHydrolysis during workupMore PolarCareful (non-basic) workup; Column Chromatography
Isomeric Acylation ProductsFriedel-Crafts side reaction[6]SimilarHigh-resolution Column Chromatography / HPLC
High-boiling solvents (DMF, NMP)SynthesisN/AHigh-vacuum evaporation; Co-evaporation with toluene

References

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. IJPSR. Retrieved from [Link]

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloroacetophenone on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. RSC Publishing. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Chloroacetamide. Org. Synth. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. SciELO. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Friedel-Crafts Reactions. In Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]

  • ChemUniverse. (n.d.). 2-CHLORO-1-(PYRIDIN-3-YL)ETHANONE HYDROCHLORIDE. ChemUniverse. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone. Google Patents.
  • PubChem. (n.d.). Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloropyridines. Google Patents.
  • Arctom. (n.d.). This compound. Arctom. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Google Patents.
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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone and 2-Bromo-1-(6-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, α-haloketones stand out as exceptionally versatile intermediates, pivotal in the construction of complex molecular architectures found in pharmaceuticals and agrochemicals.[1][2] Their utility stems from the dual reactivity conferred by the carbonyl group and the adjacent carbon-halogen bond. This guide provides an in-depth, objective comparison of two key α-haloketone building blocks: 2-Chloro-1-(6-chloropyridin-3-yl)ethanone and its bromo-analogue, 2-Bromo-1-(6-chloropyridin-3-yl)ethanone.

Our analysis focuses on the fundamental principles governing their reactivity, supported by established chemical theory and practical synthetic considerations. For researchers and process chemists, understanding the nuanced differences between these reagents is critical for optimizing reaction conditions, improving yields, and making informed decisions in multi-step synthetic campaigns, such as the widely used synthesis of neonicotinoid insecticides like Imidacloprid.[3][4][5][6]

Molecular Profile: Structural and Electronic Foundations

The reactivity of any molecule is intrinsically linked to its structure. The two compounds share the same core structure—a 1-(6-chloropyridin-3-yl)ethanone backbone—but differ in the halogen atom at the α-position. This single atomic substitution is the primary determinant of their differential reactivity.

PropertyThis compound2-Bromo-1-(6-chloropyridin-3-yl)ethanone
CAS Number 136592-00-2[7][8]23794-13-0[9][10]
Molecular Formula C₇H₅Cl₂NO[7]C₇H₅BrClNO[9]
Molecular Weight 190.02 g/mol [7]234.48 g/mol [9]
Appearance Solid[8]Solid[9]

The key features influencing reactivity are:

  • Electrophilic Carbon Center: The electron-withdrawing nature of the adjacent carbonyl group and the 6-chloropyridin-3-yl moiety polarizes the α-carbon-halogen bond, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles.[11][12]

  • The α-Halogen: The identity of the halogen (Cl vs. Br) at the α-position is the most critical variable. It dictates two key factors: the carbon-halogen bond strength and the stability of the halide anion as a leaving group.

The Decisive Factor: Leaving Group Ability and Bond Strength

The most common reaction pathway for α-haloketones is nucleophilic substitution, typically proceeding via an Sₙ2 mechanism. The rate of this reaction is highly dependent on the efficacy of the leaving group.

A fundamental principle in organic chemistry is that weaker bases make better leaving groups .[13][14][15] This is because weaker bases are more stable on their own and can better accommodate the negative charge they acquire upon departing the molecule.[15][16] When comparing the halide ions, their basicity decreases down the group:

F⁻ > Cl⁻ > Br⁻ > I⁻ (Strongest Base to Weakest Base)

Consequently, their proficiency as leaving groups follows the inverse trend:

I⁻ > Br⁻ > Cl⁻ > F⁻ (Best Leaving Group to Poorest Leaving Group)[13][15]

Therefore, the bromide ion (Br⁻) is a significantly better leaving group than the chloride ion (Cl⁻). This is further compounded by the difference in bond energies. The C-Br bond (average bond energy ~285 kJ/mol) is weaker and thus more easily cleaved than the C-Cl bond (~340 kJ/mol).[17]

This leads to a clear and predictable difference in reactivity:

Feature2-Chloro- Derivative2-Bromo- DerivativeRationale
C-X Bond Strength Higher (~340 kJ/mol)[17]Lower (~285 kJ/mol)[17]C-Cl bonds are stronger than C-Br bonds.
Leaving Group Ability ModerateGoodBromide is a weaker base and thus a better leaving group than chloride.[13][15]
Predicted Reactivity Lower Higher The combination of a weaker bond and a superior leaving group accelerates nucleophilic substitution.[17]

Caption: Generalized Sₙ2 mechanism for nucleophilic substitution on an α-haloketone.

Practical Implications: A Cost vs. Reactivity Paradigm

While the bromo-derivative offers higher reactivity, which can translate to faster reaction times, milder conditions, or higher yields, the chloro-derivative is often more cost-effective and readily available.[17] This creates a classic process chemistry dilemma:

  • For rapid, high-yield synthesis , especially in discovery phases or for high-value products, the 2-bromo-1-(6-chloropyridin-3-yl)ethanone is often the superior choice.

  • For large-scale industrial production where cost per kilogram is a major driver, the less reactive but more economical This compound may be preferred, with reaction conditions optimized (e.g., higher temperature, longer reaction time) to achieve the desired conversion.

Experimental Protocol: Synthesis of a Model N-Substituted Aminoketone

This protocol describes a representative Sₙ2 reaction to validate the reactivity principles discussed. The experiment involves the N-alkylation of a primary amine, a key step analogous to the synthesis of various bioactive molecules.

Objective: To synthesize 2-(benzylamino)-1-(6-chloropyridin-3-yl)ethanone via nucleophilic substitution.

Materials:

  • 2-halo-1-(6-chloropyridin-3-yl)ethanone (either the chloro- or bromo-derivative) (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-halo-1-(6-chloropyridin-3-yl)ethanone (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.2 M concentration of the ketone).

  • Nucleophile Addition: Add benzylamine (1.1 eq) to the mixture dropwise at room temperature while stirring.

  • Reaction: Heat the reaction mixture to 60°C and stir. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent), checking for the consumption of the starting ketone.

    • Self-Validating Checkpoint: It is anticipated that the reaction with the bromo-ketone will proceed to completion significantly faster than the reaction with the chloro-ketone under identical conditions.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary to obtain the pure 2-(benzylamino)-1-(6-chloropyridin-3-yl)ethanone.

Caption: Step-by-step experimental workflow for the synthesis of an N-substituted aminoketone.

Conclusion

The choice between this compound and 2-bromo-1-(6-chloropyridin-3-yl)ethanone is a strategic decision guided by the fundamental principles of chemical reactivity. The bromo-derivative is unequivocally the more reactive substrate for nucleophilic substitution reactions due to the superior leaving group ability of bromide and the weaker carbon-bromine bond. This enhanced reactivity can be leveraged to achieve faster and more efficient syntheses. However, this is often balanced by the economic advantage of the chloro-analogue, particularly in large-scale applications. This guide provides the foundational understanding for chemists to select the optimal reagent, balancing the demands of reaction efficiency with practical economic constraints.

References

  • Other Factors that Affect SN2 Reactions. Organic Chemistry I, Manifold @CUNY. [Link]

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A Senior Application Scientist's Guide to Imidazole Synthesis: A Comparative Analysis of Alternatives to α-Haloketone Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products like histidine and histamine, as well as a vast array of synthetic therapeutic agents.[1][2][3][4] Its unique electronic properties and ability to act as a proton donor or acceptor make it a privileged scaffold in drug design, with applications ranging from antifungal and anticancer to anti-inflammatory agents.[1][3][4][5][6]

A widely employed and classical method for synthesizing substituted imidazoles is the condensation of an α-haloketone with an amidine. Reagents such as 2-Chloro-1-(6-chloropyridin-3-yl)ethanone serve as a key building block in this approach, providing a direct route to valuable pyridinyl-substituted imidazoles.[7][8][9] While effective, this pathway is not without its limitations, including the use of halogenated intermediates, potentially harsh reaction conditions, and the use of non-benign solvents like chloroform, which can present challenges in terms of safety, environmental impact, and process scale-up.[7][8]

This guide provides a comprehensive comparison of viable and innovative alternative synthetic strategies to the α-haloketone route. We will delve into the mechanistic underpinnings, practical applications, and experimental data for each methodology, offering researchers, scientists, and drug development professionals the insights needed to select the optimal synthetic pathway for their specific target molecules.

The Benchmark: The α-Haloketone/Amidine Condensation

Before exploring alternatives, it is crucial to understand the benchmark reaction. The synthesis of 2,4-disubstituted imidazoles via the condensation of an α-haloketone (e.g., an α-bromoketone) with an amidine is a workhorse in organic synthesis.[7][9][10] The reaction proceeds by initial N-alkylation of the amidine by the α-haloketone, followed by cyclization and dehydration to form the aromatic imidazole ring.

Causality in Experimental Choice: The primary advantage of this method is its directness. If the desired α-haloketone and amidine are readily available, it provides a two-component, convergent synthesis. However, early iterations of this protocol often suffered from inconsistent yields and relied on chlorinated solvents.[7][8] Modern optimizations have sought to address these issues. For instance, Murry et al. developed a robust, scalable process using a biphasic THF/water system with potassium bicarbonate as the base, which avoids chlorinated solvents and delivers high yields of pure product without the need for column chromatography.[7][8] This demonstrates a critical principle: even classical reactions can be rendered more efficient and environmentally benign through careful process optimization.

Caption: The two-stage mechanism of the Debus-Radziszewski reaction.

Data-Driven Comparison of Catalytic Systems

The versatility of the Debus-Radziszewski reaction is highlighted by the wide array of catalysts that can be employed to promote the transformation. The choice of catalyst impacts reaction time, yield, and overall process "greenness".

Catalyst SystemStarting MaterialsConditionsTimeYield (%)Reference
CuCl₂·2H₂O Benzil, 4-Methoxybenzaldehyde, NH₄OAcMicrowave (Solvent-free)12 min92%[11]
MIL-101(Cr) MOF Benzil, 4-Chlorobenzaldehyde, NH₄OAc120 °C (Solvent-free)10 min95%[12]
MoO₃/SiO₂ Benzil, Benzaldehyde, NH₄OAcAcetonitrile (Reflux)1.5 hr95%[13]
Ionic Liquid Benzil, Aldehydes, NH₄OAc120 °C40-180 min75-95%[14]
Lemon Juice Benzil, Benzaldehyde, NH₄OAcEthanol (Reflux)3 hr92%[15][16]
Experimental Protocol: Microwave-Assisted Synthesis using CuCl₂

This protocol is adapted from the work of Nikpassand et al. and demonstrates a rapid, efficient, and solvent-free approach. [11]

  • Reagent Preparation: In a microwave-safe vessel, combine benzil (1 mmol, 210 mg), 4-methoxybenzaldehyde (1 mmol, 136 mg), ammonium acetate (2.5 mmol, 193 mg), and cupric chloride dihydrate (CuCl₂·2H₂O) (10 mol%, 17 mg).

  • Microwave Irradiation: Securely cap the vessel and place it in a laboratory microwave reactor. Irradiate the mixture at a power level sufficient to maintain a temperature of approximately 120-140°C for 12 minutes.

  • Work-up and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. Add 20 mL of ice-cold water to the reaction mixture.

  • Purification: The solid product will precipitate. Collect the crude product by vacuum filtration. Recrystallize the solid from ethanol to afford the pure 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole.

Alternative Strategy 2: The Marckwald Synthesis for 2-Thioimidazoles

The Marckwald synthesis offers a distinct pathway, particularly for accessing imidazoles through a 2-mercaptoimidazole intermediate. [1][17][18]The core transformation involves the cyclization of an α-aminoketone with a thiocyanate source, such as potassium thiocyanate (KSCN).

Trustworthiness & Causality: This method is a self-validating system because it proceeds in two distinct, high-yielding stages. First, the cyclization to the stable imidazoline-2-thione (mercaptoimidazole). Second, the oxidative desulfurization to the final imidazole. This stepwise approach allows for the isolation and characterization of the intermediate, providing a clear checkpoint for reaction success. The choice to use this route is often dictated by the availability of the α-aminoketone precursor and the desire for a specific substitution pattern that may be difficult to achieve via other methods.

Caption: The two-stage workflow of the Marckwald Synthesis.

Experimental Protocol: Marckwald Synthesis

This generalized protocol illustrates the two key steps of the synthesis.

Step 1: Synthesis of 2-Mercaptoimidazole

  • Reaction Setup: Dissolve the α-amino ketone hydrochloride (1 equivalent) in water. Add potassium thiocyanate (1.1 equivalents) to the solution.

  • Cyclization: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Isolation: Upon completion, cool the mixture in an ice bath. The 2-mercaptoimidazole product will often precipitate and can be collected by filtration, washed with cold water, and dried.

Step 2: Oxidative Desulfurization

  • Oxidation: Suspend the 2-mercaptoimidazole (1 equivalent) from Step 1 in dilute nitric acid or treat with hydrogen peroxide in acetic acid.

  • Reaction: Gently warm the mixture. The reaction is often accompanied by the evolution of gas. Monitor by TLC until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture carefully with a base (e.g., ammonium hydroxide). The desired imidazole product will precipitate.

  • Purification: Collect the product by filtration and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure imidazole.

Summary and Application Scientist's Recommendations

The choice of a synthetic route to the imidazole core is a critical decision that impacts yield, purity, scalability, and environmental impact. While the classical α-haloketone condensation remains a viable and direct method, particularly with modern, optimized protocols, the alternatives offer significant advantages in specific contexts.

Synthetic StrategyKey Starting ReagentsCore AdvantagesCore DisadvantagesBest Suited For
α-Haloketone Condensation α-Haloketone, AmidineDirect, convergent, well-established.Requires halogenated starting materials, potential for side reactions.Scale-up of a specific target where starting materials are readily available. [7][9]
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, NH₃ sourceOne-pot, high atom economy, ideal for library synthesis, avoids halides.Can give poor yields without optimization, mechanism not fully certain. [19][20]High-throughput screening, lead discovery, and generating diverse libraries of 2,4,5-trisubstituted imidazoles. [11][21][12]
Marckwald Synthesis α-Amino Ketone, ThiocyanateAccess to unique substitution patterns, proceeds via stable intermediate.Two-step process, requires an oxidative desulfurization step.Synthesizing specific targets where the α-amino ketone is more accessible than the corresponding α-haloketone. [1][17][22]

Final Recommendation:

  • For exploratory chemistry and library synthesis , the Debus-Radziszewski reaction is unparalleled in its efficiency and flexibility. The adoption of microwave-assisted, solvent-free conditions with modern catalysts represents a green and powerful approach.

  • For large-scale process development of a specific 2,4-disubstituted imidazole, an optimized α-haloketone/amidine condensation using non-hazardous solvents (e.g., THF/water) can provide a robust and high-yielding pathway. [7][8]* The Marckwald synthesis should be considered a valuable tool for accessing specific imidazole derivatives when other routes are not feasible, or when the 2-mercaptoimidazole intermediate is itself of interest.

Ultimately, the most effective strategy is the one that is tailored to the specific goals of the research program, balancing the need for speed, diversity, scalability, and sustainability.

References

  • Debus–Radziszewski imidazole synthesis - Wikipedia. [Link]

  • Nikpassand, M., et al. (2011). One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Rasayan J. Chem.[Link]

  • Shaik, S. P., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. [Link]

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  • Deka, S. (2016). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. [Link]

  • Deka, S. (2016). Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]

  • Murry, J. A., et al. (2001). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. The Journal of Organic Chemistry. [Link]

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A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a detailed comparative analysis of the spectroscopic methods used to characterize 2-Chloro-1-(6-chloropyridin-3-yl)ethanone and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document provides in-depth insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural elucidation. We will explore the causal relationships behind experimental choices and present self-validating protocols to ensure technical accuracy and trustworthiness.

Introduction: The Synthetic Versatility of an α-Haloketone

This compound is a pivotal intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure is characterized by two key reactive features: a 6-chloropyridine ring and an α-chloroacetyl group. The α-haloketone moiety is particularly susceptible to nucleophilic attack, making this compound a versatile building block for a wide array of heterocyclic structures.[1] The electron-withdrawing nature of the carbonyl group enhances the polarity of the carbon-chlorine bond, increasing the electrophilicity of the α-carbon and rendering it highly reactive towards various nucleophiles.[1]

Understanding the reaction products formed from this intermediate requires robust analytical techniques capable of providing unambiguous structural information. This guide compares the utility of ¹H NMR, ¹³C NMR, IR, and MS in characterizing these products, providing the necessary data to confirm successful synthesis and identify potential byproducts.

Reaction Pathways and Spectroscopic Interrogation

The primary reaction pathway for this compound involves the nucleophilic substitution of the α-chloro group. This SN2 reaction is highly efficient with a range of nucleophiles, including amines, thiols, and alcohols, leading to the formation of α-amino ketones, α-thio ketones, and α-hydroxy ketones, respectively. The following workflow illustrates the general process of synthesis and subsequent analysis.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start This compound + Nucleophile (Nu-H) reaction Nucleophilic Substitution (SN2) start->reaction product Product: 2-(Nu)-1-(6-chloropyridin-3-yl)ethanone reaction->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Characterization ir IR Spectroscopy product->ir Characterization ms Mass Spectrometry product->ms Characterization

Caption: Synthetic and analytical workflow for this compound reaction products.

Comparative Spectroscopic Analysis

The choice of spectroscopic method is dictated by the specific information required. While each technique provides valuable data, a combined approach is essential for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

Expertise & Experience: The key to using NMR effectively is to identify the diagnostic signals that confirm the transformation of the starting material into the desired product. For this system, the most informative signal is that of the methylene protons (–CH₂–) adjacent to the carbonyl group.

  • ¹H NMR Analysis: In the starting material, the methylene protons (–CH₂Cl) are deshielded by both the adjacent carbonyl group and the electronegative chlorine atom, typically appearing as a singlet in the range of δ 4.8-5.0 ppm . Upon substitution with a nucleophile (e.g., an amine, R-NH₂), the chlorine is replaced, and the chemical environment changes significantly. The signal for these protons (now –CH₂-NRH) will shift upfield to approximately δ 3.5-4.5 ppm , and may exhibit coupling if the nitrogen atom bears a proton. The aromatic protons on the chloropyridine ring provide a consistent fingerprint region, typically appearing between δ 7.5 and 9.0 ppm .[2]

  • ¹³C NMR Analysis: The carbonyl carbon provides a distinct signal in the downfield region of the spectrum (δ 190-200 ppm ).[3] The α-carbon (–CH₂Cl) in the starting material typically resonates around δ 45-50 ppm . Following nucleophilic substitution, this carbon's chemical shift will change, reflecting the electronegativity of the new substituent. For instance, substitution with a nitrogen atom will shift this signal to the δ 50-60 ppm range.

Data Presentation: NMR Chemical Shifts (δ ppm)

CompoundDiagnostic ¹H Signal (–CH₂–)Diagnostic ¹³C Signal (–CH₂–)¹³C Signal (C=O)
Starting Material: this compound~4.9 (s, 2H)~46~191
Alternative 1 (Amine Product): 2-(Anilino)-1-(6-chloropyridin-3-yl)ethanone~4.3 (s, 2H)~55~194
Alternative 2 (Thiol Product): 2-(Phenylthio)-1-(6-chloropyridin-3-yl)ethanone~4.1 (s, 2H)~40~192

Note: Values are representative and can vary based on solvent and specific substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Its primary utility in this context is to monitor the carbonyl group and detect the introduction of new functional groups from the nucleophile.

Expertise & Experience: The C=O stretching vibration is a strong, sharp absorption that is highly diagnostic. For α-haloketones, this band is typically found at a higher wavenumber (~1720-1740 cm⁻¹ ) compared to simple aliphatic ketones (~1715 cm⁻¹) due to the inductive effect of the halogen.[4][5][6] Conjugation with the pyridine ring can slightly lower this frequency.[5][6]

When the starting material reacts with a nucleophile like a primary or secondary amine, the resulting product will exhibit new N-H stretching bands in the 3300-3500 cm⁻¹ region, providing clear evidence of a successful reaction.

Data Presentation: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchN-H / O-H StretchC-Cl Stretch
Starting Material: this compound~1725Absent~750
Alternative 1 (Amine Product): 2-(Anilino)-1-(6-chloropyridin-3-yl)ethanone~1700~3350Absent
Alternative 2 (Alcohol Product): 2-Hydroxy-1-(6-chloropyridin-3-yl)ethanone~1710~3400 (broad)Absent
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation patterns. For compounds containing halogens, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

Expertise & Experience: this compound contains two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[7] Therefore, the molecular ion peak in the mass spectrum will appear as a cluster of peaks:

  • M⁺: Contains two ³⁵Cl atoms.

  • [M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

  • [M+4]⁺: Contains two ³⁷Cl atoms.

The relative intensities of these peaks will be approximately 9:6:1 , providing a definitive signature for a dichlorinated compound.[7]

Upon reaction with a non-halogenated nucleophile, one chlorine atom is displaced. The resulting product will show an isotopic cluster characteristic of a monochlorinated compound, with M⁺ and [M+2]⁺ peaks in a 3:1 ratio .[7][8] This change in the isotopic pattern is a powerful confirmation of the desired substitution reaction.

Data Presentation: Mass Spectrometry Data (m/z)

CompoundMolecular Weight ( g/mol )Key Isotopic Peaks (and Ratio)
Starting Material: this compound190.02[9]M⁺, [M+2]⁺, [M+4]⁺ (9:6:1)
Alternative 1 (Aniline Product): 2-(Anilino)-1-(6-chloropyridin-3-yl)ethanone246.70M⁺, [M+2]⁺ (3:1)
Alternative 2 (Thiophenol Product): 2-(Phenylthio)-1-(6-chloropyridin-3-yl)ethanone263.74M⁺, [M+2]⁺ (3:1)

Logical Workflow for Structural Confirmation

A systematic approach ensures efficient and accurate characterization of an unknown reaction product. The following workflow is recommended:

G start Unknown Reaction Product ir_spec Acquire IR Spectrum start->ir_spec co_check C=O stretch present? (~1700 cm⁻¹) ir_spec->co_check nh_oh_check N-H / O-H stretch present? (3300-3500 cm⁻¹) co_check->nh_oh_check Yes reassess Re-evaluate Reaction / Purify co_check->reassess No ms_spec Acquire Mass Spectrum nh_oh_check->ms_spec Yes (if expected) nh_oh_check->reassess No (if expected) isotope_check Isotopic pattern match? (e.g., 3:1 for mono-Cl) ms_spec->isotope_check nmr_spec Acquire ¹H & ¹³C NMR isotope_check->nmr_spec Yes isotope_check->reassess No nmr_check ¹H: -CH₂- signal shifted? ¹³C: Carbon count match? nmr_spec->nmr_check structure_confirmed Structure Confirmed nmr_check->structure_confirmed Yes nmr_check->reassess No

Caption: Logical workflow for the spectroscopic confirmation of reaction products.

Detailed Experimental Protocols

Trustworthiness: The following protocols are standardized procedures designed to yield high-quality, reproducible data.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of the dried product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a spectral width of ~16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans for an optimal signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum at a corresponding frequency (e.g., 100 MHz for a 400 MHz instrument). Use a proton-decoupled pulse sequence with a spectral width of ~240 ppm. A longer acquisition time and more scans (~1024 or more) may be necessary due to the lower natural abundance of ¹³C.

Protocol 2: IR Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum on an FT-IR spectrometer from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty sample holder or KBr pellet, which is then automatically subtracted from the sample spectrum. Co-add 32 scans to improve the signal-to-noise ratio.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Use Electron Ionization (EI) for fragmentation data or a soft ionization technique like Electrospray Ionization (ESI) to prioritize the molecular ion. For EI, use a standard electron energy of 70 eV.[10]

  • Mass Analysis: Introduce the sample into the mass spectrometer (e.g., via direct infusion for ESI or a GC inlet for EI). Scan a mass-to-charge (m/z) range appropriate for the expected product, typically from 50 to 500 amu.

  • Data Interpretation: Analyze the resulting spectrum for the molecular ion peak and its isotopic cluster to confirm the molecular weight and elemental composition. Analyze the fragmentation pattern to further support the proposed structure.

Conclusion

The structural characterization of reaction products from this compound is most effectively achieved through a synergistic application of NMR, IR, and Mass Spectrometry. While IR provides rapid confirmation of functional group transformations and MS definitively establishes molecular weight and halogen content, NMR spectroscopy remains the unparalleled technique for complete and unambiguous structural elucidation. By following the comparative methods and logical workflows presented in this guide, researchers can confidently and efficiently analyze their synthetic products, accelerating the pace of discovery and development.

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A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-1-(6-chloropyridin-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative and qualitative analysis of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone and its derivatives. As critical intermediates in the synthesis of various pharmaceutical and agrochemical compounds, ensuring their purity and stability is paramount. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into method selection, validation, and implementation in alignment with global regulatory standards.

The narrative explains the causality behind experimental choices, grounding protocols in the authoritative framework of the International Council for Harmonisation (ICH) guidelines.[1][2][3] Every protocol described is designed as a self-validating system, ensuring scientific integrity and trustworthiness.

The Imperative for Validated, Stability-Indicating Methods

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] For intermediates like this compound, this extends beyond simple quantification. It is crucial to develop stability-indicating methods , which are capable of unequivocally assessing the analyte in the presence of its potential degradation products, process impurities, and other matrix components.[5][6][7]

Forced degradation studies are the cornerstone of developing such methods.[8][9] By intentionally subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light), we can generate potential degradants. The analytical method is then validated to prove it can separate and quantify the intact substance from these newly formed impurities, ensuring that a loss in assay value is accompanied by a corresponding increase in impurities.[7][9]

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions API API Sample (this compound) Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal Stress API->Thermal Photo Photolytic Stress API->Photo Analysis Analyze Stressed Samples (e.g., HPLC, GC-MS) Acid->Analysis Generate Degradants Base->Analysis Generate Degradants Oxidation->Analysis Generate Degradants Thermal->Analysis Generate Degradants Photo->Analysis Generate Degradants Validation Method Validation (Specificity, Peak Purity) Analysis->Validation Assess Separation

Caption: Workflow for a forced degradation study.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is dictated by the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability. For this compound derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent and powerful techniques.[10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase mode (RP-HPLC), is the gold standard for the analysis of non-volatile or thermally labile pharmaceutical compounds.[10][11] Its versatility, reproducibility, and high resolving power make it ideal for both assay and impurity profiling of the target derivatives.

Causality of Method Choice:

  • Versatility: RP-HPLC can separate a wide range of polar and non-polar compounds, making it suitable for the parent molecule and its diverse potential impurities.

  • Specificity: When coupled with a photodiode array (PDA) detector, HPLC can provide spectral data to assess peak purity, a critical component of specificity in a stability-indicating method.

  • ICH Alignment: The validation parameters defined by ICH Q2(R2) are readily applicable and demonstrable with modern HPLC systems.[2][12]

Validation ParameterHPLC with UV/PDA DetectionGas Chromatography-Mass Spectrometry (GC-MS)Typical ICH Acceptance Criteria
Specificity Baseline resolution from degradants and impurities. Peak purity index > 0.995.Unique mass spectrum for the analyte. No co-eluting peaks with interfering m/z ions.Method must be specific for the analyte.[5]
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.998 (Assay & Impurities)
Range (% of Nominal) 80-120% (Assay); LOQ-120% (Impurities)80-120% (Assay); LOQ-120% (Impurities)Defined by application.[6][12]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0% for drug substance assay.[13]
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Repeatability: ≤ 1.5%; Intermediate: ≤ 2.5%≤ 2.0% for drug substance assay.[14]
Limit of Quantitation (LOQ) Typically 0.05% - 0.1% of nominal concentrationTypically < 0.05% of nominal concentrationSufficiently low for impurity quantification.
Robustness Unaffected by minor changes in pH (±0.2), mobile phase composition (±2%), flow rate (±10%).Unaffected by minor changes in inlet temp (±5°C), oven ramp rate (±1°C/min), flow rate (±5%).%RSD of results should remain low.[5]
  • Chromatographic System:

    • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile and 20mM Phosphate Buffer (pH 3.0) in a 60:40 v/v ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 275 nm.

    • Injection Volume: 10 µL.

  • Validation Procedure:

    • Specificity: Perform forced degradation. Inject blank, placebo, standard, and stressed samples. Ensure the principal peak is resolved from all degradation peaks with a resolution (Rs) > 2.0.

    • Linearity: Prepare a series of at least five concentrations of the reference standard, from the LOQ to 120% of the nominal assay concentration. Plot peak area against concentration and determine the correlation coefficient (r²).[12]

    • Accuracy: Analyze samples of known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.[13]

    • Precision:

      • Repeatability: Perform six replicate injections of a single standard preparation. Calculate the Relative Standard Deviation (%RSD).

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Compare the results.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

    • Robustness: Deliberately vary method parameters (e.g., mobile phase pH, flow rate, column temperature) and assess the impact on the results and system suitability parameters (e.g., tailing factor, theoretical plates).[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or certain degradation byproducts.[10][11] Its primary advantage is the high specificity afforded by the mass spectrometer, which provides structural information and can distinguish between compounds with similar chromatographic retention times.[15]

Causality of Method Choice:

  • High Sensitivity & Specificity: GC-MS offers excellent sensitivity and provides a mass spectrum "fingerprint" for each compound, making identification highly reliable.[15][16]

  • Volatile Impurity Analysis: It is the preferred method for analyzing residual solvents or low molecular weight, volatile byproducts that may not be well-retained in RP-HPLC.

  • Structural Elucidation: The fragmentation patterns observed in the mass spectrum are invaluable for the structural elucidation of unknown impurities.[17]

  • Chromatographic System:

    • Instrument: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Splitless mode, 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • MS Mode: Full Scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Validation Procedure:

    • Specificity: Analyze a blank solvent and a spiked sample. In full scan mode, confirm the mass spectrum of the analyte. In SIM mode, monitor characteristic ions and ensure no interfering peaks are present at the retention time of the analyte.

    • Linearity, Accuracy, Precision, LOD/LOQ, Robustness: Follow similar principles as described in the HPLC protocol, using appropriate concentration levels and parameter variations relevant to the GC-MS system.

The Analytical Method Lifecycle: A Holistic View

Modern regulatory expectations, guided by ICH Q14 (Analytical Procedure Development), view method validation not as a one-time event, but as part of a continuous lifecycle.[1][18] A well-developed method, based on a scientific and risk-based approach, leads to a more robust and reliable validation package.

G cluster_0 Analytical Procedure Lifecycle (ICH Q14 & Q2) Dev 1. Development (ICH Q14) - Define Analytical Target Profile (ATP) - Risk Assessment - Method Optimization Val 2. Validation (ICH Q2) - Demonstrate 'Fit for Purpose' - Execute Validation Protocols - Assess Parameters (Accuracy, Precision, etc.) Dev->Val Transfer to Validation Routine 3. Routine Use - Quality Control Testing - System Suitability Monitoring Val->Routine Implement for QC LCM 4. Lifecycle Management - Continuous Monitoring - Change Control - Revalidation if needed Routine->LCM Ongoing Performance LCM->Dev Requires Method Change

Caption: The continuous lifecycle of an analytical method.

Conclusion

The validation of analytical methods for this compound derivatives is a mandatory and scientifically rigorous process. While RP-HPLC with PDA detection often serves as the primary workhorse for assay and stability testing due to its versatility with non-volatile compounds, GC-MS provides unparalleled specificity and is essential for analyzing volatile impurities and aiding in structural elucidation.

The choice between these methods is not mutually exclusive; often, a combination of chromatographic techniques is required for comprehensive characterization and control of a drug substance.[19][20] The ultimate goal is to implement a suite of validated, robust, and stability-indicating methods that guarantee the identity, purity, and quality of the compound, thereby ensuring the safety and efficacy of the final product. This must be managed within a lifecycle framework to ensure the method remains fit for purpose over time.[18]

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  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
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  • ResearchGate. (2025). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • Preprints.org. (2025). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • The University of Manchester. (2024). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample.
  • MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma.
  • ResearchGate. (n.d.). Development and Validation of HPLC Method for Chlorohexidine.
  • International Journal of Pharmaceutical Erudition. (2014). A Review on Development and Validation of RP-HPLC Method to Detect Impurity Profiling of Methylthioninium Chloride in.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2023). gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria.
  • MDPI. (2023). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies.
  • Scirp.org. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features.
  • Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for 1-(3-Bromopyridin-2-yl)ethanone.
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
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A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the strategic selection of starting materials is paramount. The compound 2-Chloro-1-(6-chloropyridin-3-yl)ethanone serves as a versatile scaffold, a foundational building block for a diverse array of heterocyclic compounds exhibiting a wide spectrum of biological activities. This guide provides an in-depth, comparative analysis of the primary classes of compounds synthesized from this key intermediate, with a focus on their insecticidal, antimicrobial, and antifungal properties. We will delve into the experimental data that underpins their efficacy, compare their performance against established alternatives, and provide detailed methodologies for reproducible in-vitro evaluation.

The Central Role of a Versatile Precursor

The reactivity of the α-chloro ketone and the electronic properties of the chloropyridinyl moiety in this compound make it a favored precursor for the synthesis of a multitude of bioactive molecules. The primary focus of research stemming from this compound has been in the development of neonicotinoid insecticides. However, its utility extends to the synthesis of other heterocyclic systems, such as thiazoles and triazoles, which have shown promise as antimicrobial and antifungal agents. This guide will explore these distinct avenues of biological activity, offering a comparative perspective for researchers in the field.

Part 1: Neonicotinoid Analogues - Potent Insecticidal Agents

The most prominent application of this compound is in the synthesis of neonicotinoid insecticides, a class of neuro-active insecticides modeled after nicotine. These compounds are highly effective against a broad range of sucking and chewing insects.

Mechanism of Action: Targeting the Insect Nervous System

Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][2] Their binding to these receptors is irreversible, leading to a continuous influx of sodium ions, which results in the hyperexcitation of nerve cells, followed by paralysis and death of the insect.[2] The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their favorable toxicological profile for non-target species.[3]

Neonicotinoid_Mechanism cluster_synapse Insect Synapse ACH Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACH->nAChR Binds and opens channel Neonicotinoid Neonicotinoid Insecticide Neonicotinoid->nAChR Irreversibly binds, prolonged channel opening Postsynaptic_Neuron Postsynaptic Neuron nAChR->Postsynaptic_Neuron Depolarization Paralysis & Death Paralysis & Death Postsynaptic_Neuron->Paralysis & Death Hyperexcitation Na_ion Na+ Na_ion->nAChR Influx Pyrethroids Pyrethroids Organophosphates Organophosphates Spinosyns Spinosyns

Caption: Mechanism of action of neonicotinoid insecticides.

Comparative Insecticidal Efficacy

The efficacy of neonicotinoid analogues derived from this compound, such as imidacloprid, is well-documented. The following table provides a comparative overview of the lethal concentration (LC50) values of imidacloprid and other neonicotinoids against various insect pests, alongside data for alternative insecticide classes.

Insecticide ClassActive IngredientTarget PestLC50 Value (ppm)Reference
Neonicotinoid ImidaclopridAphis glycines (Soybean aphid)4.44[3]
Neonicotinoid ThiamethoxamAphis glycines (Soybean aphid)7.05[3]
Neonicotinoid ClothianidinAphis craccivora (Cowpea aphid)0.031 (24h)[4]
Neonicotinoid ThiaclopridAphis craccivora (Cowpea aphid)0.042 (24h)[4]
Pyrethroid BifenthrinAphis craccivora (Cowpea aphid)0.117 (24h)[4]
Spinosyn SpinosadHeliothis virescens (Tobacco budworm)0.3[5]
Phenylpyrazole FipronilVarious-[6]

Note: Lower LC50 values indicate higher toxicity to the target pest.

Experimental Protocol: Insecticidal Bioassay (Contact Vial Method)

This protocol is adapted from established methods for determining the contact toxicity of insecticides.[7][8]

Insecticidal_Bioassay_Workflow A Prepare Stock Solution of Test Compound in Acetone B Serially Dilute Stock Solution to Obtain a Range of Concentrations A->B C Coat Inner Surface of Glass Vials with 0.5 mL of Each Dilution B->C D Evaporate Solvent by Rolling Vials, Leaving a Thin Film of Insecticide C->D E Introduce Target Insects (e.g., 20-30 adults) into Each Vial D->E F Seal Vials with Perforated Lids and Incubate at 25±2°C E->F G Record Mortality at Predetermined Intervals (e.g., 24h, 48h, 72h) F->G H Analyze Data Using Probit Analysis to Determine LC50 Values G->H

Caption: Workflow for a contact vial insecticidal bioassay.

Step-by-Step Methodology:

  • Preparation of Test Solutions: Dissolve the synthesized compound in a suitable solvent, such as acetone, to prepare a stock solution of known concentration. Perform serial dilutions to obtain a range of concentrations for testing.

  • Vial Treatment: Add 0.5 mL of each concentration to the inside of a 20 mL glass scintillation vial.

  • Solvent Evaporation: Roll the vials on a hot dog roller or similar apparatus until the solvent has completely evaporated, leaving a uniform film of the insecticide on the inner surface. A control group of vials should be treated with solvent only.

  • Insect Introduction: Introduce a known number of target insects (e.g., 20-30 adult aphids) into each vial.

  • Incubation: Seal the vials with perforated lids to allow for air exchange and incubate at a constant temperature and humidity (e.g., 25 ± 2°C and 60 ± 5% RH).

  • Mortality Assessment: Record the number of dead or moribund insects at specified time points (e.g., 24, 48, and 72 hours).

  • Data Analysis: Use probit analysis to calculate the LC50 value, which is the concentration of the compound that causes 50% mortality in the test population.

Part 2: Thiazole and Triazole Derivatives - Emerging Antimicrobial and Antifungal Agents

Beyond insecticides, this compound can be utilized to synthesize heterocyclic compounds with potential therapeutic applications, including thiazole and triazole derivatives.

Antimicrobial Thiazole Derivatives

Thiazole-containing compounds have demonstrated a broad spectrum of antimicrobial activity.[9][10][11] Their mechanism of action can vary, with some derivatives inhibiting essential bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis.[12][13]

Antifungal Triazole Derivatives

Triazole antifungals are a cornerstone of treating fungal infections. Their primary mode of action is the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[14][15] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, compromising cell membrane integrity and inhibiting fungal growth.[1][16]

Antifungal_Triazole_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51A1 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Substrate Ergosterol Ergosterol CYP51A1->Ergosterol Biosynthesis Disrupted Membrane Disrupted Membrane CYP51A1->Disrupted Membrane Ergosterol Depletion Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Fungal Growth Fungal Growth Cell_Membrane->Fungal Growth Maintains Integrity Triazole Triazole Antifungal Triazole->CYP51A1 Inhibition Fungal Cell Death Fungal Cell Death Disrupted Membrane->Fungal Cell Death

Caption: Mechanism of action of triazole antifungals.

Comparative Antimicrobial and Antifungal Efficacy

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative thiazole and triazole derivatives against various microbial pathogens.

Compound ClassDerivative TypeTarget OrganismMIC (µg/mL)Reference
Thiazole Heteroaryl ThiazoleS. aureus (MRSA)0.23 - 0.7[11]
Thiazole 2-Amino ThiazoleB. subtilis50 - 100[17]
Thiazole 2-Amino ThiazoleE. coli50 - 100[17]
Triazole Miconazole-based AzoleC. albicans (Fluconazole-resistant)< 1.52[18]
Triazole Miconazole-based AzoleC. albicans0.53[18]
Standard Antibiotic AmpicillinS. aureus (MRSA)> 256[11]
Standard Antifungal FluconazoleC. albicans1.52[18]

Note: Lower MIC values indicate greater antimicrobial/antifungal potency.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[19][20][21][22]

Antimicrobial_Susceptibility_Workflow A Prepare a Stock Solution of the Test Compound B Perform Serial Two-Fold Dilutions in a 96-Well Microtiter Plate A->B C Prepare a Standardized Microbial Inoculum (e.g., 0.5 McFarland Standard) B->C D Inoculate Each Well with the Microbial Suspension C->D E Incubate the Plate at 37°C for 18-24 Hours D->E F Visually or Spectrophotometrically Assess Microbial Growth E->F G Determine the Minimum Inhibitory Concentration (MIC) F->G

Sources

A Comparative Guide to Novel Compounds from 2-Chloro-1-(6-chloropyridin-3-yl)ethanone: Synthesis, Characterization, and Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffolding Potential of a Key Precursor

In the landscape of modern medicinal and agricultural chemistry, the strategic selection of a starting material is paramount to the successful discovery of novel bioactive compounds. 2-Chloro-1-(6-chloropyridin-3-yl)ethanone is a prime example of such a critical precursor.[1] Its structure, featuring a reactive α-haloketone and the toxophoric 6-chloropyridine moiety, makes it an exceptionally versatile building block for a diverse range of heterocyclic compounds. This guide provides a comparative analysis of several classes of novel compounds synthesized from this precursor, with a focus on their chemical characterization and a data-driven comparison of their biological performance. We will delve into the synthetic rationale, present detailed characterization protocols, and offer insights into the structure-activity relationships that govern their function.

The primary impetus for the extensive use of this precursor lies in its direct lineage to the neonicotinoid class of insecticides.[2] Neonicotinoids act as potent agonists of the insect nicotinic acetylcholine receptor (nAChR), leading to overstimulation of the nervous system and resulting in paralysis and death.[3] The 6-chloropyridin-3-ylmethyl group is a key pharmacophore that confers high affinity and selectivity for insect nAChRs over their mammalian counterparts.[2] This guide will explore not only the synthesis of classic neonicotinoid analogs but also the development of novel sulfonamide and thiazole derivatives, which represent attempts to diversify the biological activity and potentially mitigate challenges such as insect resistance.

Part 1: Synthesis of Novel Compound Classes

The reactivity of the α-chloroketone function in this compound is the cornerstone of its synthetic utility. This electrophilic center readily participates in reactions with a variety of nucleophiles, enabling the construction of diverse heterocyclic systems.

Neonicotinoid Analogs: The Established Pathway

The synthesis of neonicotinoid analogs from the title precursor is a well-trodden path, typically involving a multi-step sequence. A common strategy involves the initial reaction with an appropriate amine to form an intermediate, which is then cyclized or further modified to yield the final neonicotinoid scaffold.[4][5] For instance, chiral neonicotinoid analogs have been synthesized and evaluated, showing that stereochemistry can play a significant role in insecticidal activity.[4][6]

The general synthetic approach often involves the reaction of the precursor with a diamine, followed by cyclization and reaction with a nitro- or cyano-containing reagent to install the characteristic electron-withdrawing group of the neonicotinoid pharmacophore. Fluorinated neonicotinoids have also been developed to enhance hydrophobicity and metabolic stability, which can lead to increased insecticidal activity.[7][8]

Neonicotinoid Synthesis precursor This compound intermediate1 Amine Adduct Intermediate precursor->intermediate1 + Amine (e.g., Ethylenediamine) intermediate2 Cyclized Scaffold intermediate1->intermediate2 Cyclization final_product Neonicotinoid Analog (e.g., Imidacloprid analog) intermediate2->final_product + Reagent (e.g., Nitroguanidine)

Caption: Generalized synthetic workflow for neonicotinoid analogs.

Sulfonamide Derivatives: Exploring New Chemical Space

To explore novel bioactivities and potentially develop compounds with different modes of action, sulfonamide moieties have been incorporated. Sulfonamides are a well-known class of compounds with a broad range of biological activities, including antibacterial and anticancer properties.[1][9] The synthesis of sulfonamide derivatives from our precursor can be achieved by first converting the chloroketone to an amine, followed by reaction with a sulfonyl chloride.

This approach introduces a flexible linker and a sulfonamide group that can participate in different biological interactions compared to the more rigid neonicotinoid structures. The characterization of these novel sulfonamides relies heavily on spectroscopic methods to confirm the successful incorporation of the sulfonyl group and to determine the overall structure.[10]

Thiazole and Thiazolidine Derivatives: Bioisosteric Replacements

Thiazole and its reduced form, thiazolidine, are important heterocyclic rings found in many biologically active compounds, including the antibiotic penicillin.[11] The Hantzsch thiazole synthesis is a classic method for forming this ring system, which involves the reaction of an α-haloketone with a thioamide.[12][13] This makes this compound an ideal starting material for the synthesis of novel thiazole derivatives.

The incorporation of a thiazole ring can significantly alter the electronic properties and three-dimensional shape of the molecule, leading to new interactions with biological targets. These derivatives have been investigated for a range of activities, including antimicrobial and insecticidal properties.[11][14][15]

Part 2: A Guide to Structural Characterization

The unambiguous determination of a novel compound's structure is a critical step in the drug discovery process. A combination of spectroscopic techniques is typically employed to elucidate the exact arrangement of atoms.

Characterization Workflow synthesis Crude Product Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification prelim_analysis Preliminary Analysis (TLC, Melting Point) purification->prelim_analysis spectroscopy Spectroscopic Analysis (NMR, MS, IR) prelim_analysis->spectroscopy structure_elucidation Structure Elucidation spectroscopy->structure_elucidation final_confirmation Final Confirmation (e.g., X-ray Crystallography) structure_elucidation->final_confirmation

Caption: Standard workflow for the characterization of novel compounds.

Key Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework of a molecule.[10] Chemical shifts, coupling constants, and integration values provide detailed information about the electronic environment and connectivity of atoms. 2D NMR techniques like COSY and HMQC can be used to establish proton-proton and proton-carbon correlations, respectively.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition.[4] Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. For example, the presence of a carbonyl (C=O) group or a sulfonamide (S=O) group can be readily identified.

  • X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state.

Protocol: Structural Elucidation using NMR Spectroscopy

This protocol outlines the general steps for characterizing a novel compound derived from this compound using NMR.

Objective: To confirm the identity and structure of a newly synthesized compound.

Materials:

  • Synthesized compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Rationale: The choice of deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum. The solvent should fully dissolve the compound.

    • Weigh 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the appropriate deuterated solvent.

    • Cap the tube and gently invert it several times or use a vortex mixer to ensure the sample is completely dissolved.

  • Acquisition of ¹H NMR Spectrum:

    • Rationale: The ¹H NMR spectrum provides information about the number, type, and connectivity of protons in the molecule.

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum.

  • Acquisition of ¹³C NMR Spectrum:

    • Rationale: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.[16]

  • Acquisition of 2D NMR Spectra (if necessary):

    • Rationale: If the 1D spectra are complex or ambiguous, 2D NMR experiments can provide definitive connectivity information.

    • Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.

    • Acquire an HSQC or HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) spectrum to identify direct one-bond proton-carbon correlations.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (ppm) and coupling patterns (multiplicity, J-values) to assign signals to specific protons and carbons in the proposed structure.

    • Use the 2D spectra to confirm the assignments and establish the final structure.

Part 3: Comparative Performance Analysis

A direct comparison of the physicochemical and biological properties of the different compound classes derived from this compound is essential for understanding their potential applications.

Physicochemical Properties

The following table summarizes typical characterization data for representative compounds from each class. Note that specific values will vary depending on the exact substituents.

Compound Class Representative Structure Typical Yield (%) Melting Point (°C) Key ¹H NMR Signals (ppm) Key IR Bands (cm⁻¹)
Neonicotinoid Analog Imidacloprid-like40-70140-1708.2-8.4 (pyridyl), 5.3 (CH₂), 3.0-3.5 (imidazolidine)1570 (C=N), 1350 (NO₂)
Sulfonamide Derivative Benzenesulfonamide50-80120-1508.3-8.5 (pyridyl), 7.4-7.8 (phenyl), 5.3 (CH₂)3300 (N-H), 1340 & 1160 (SO₂)
Thiazole Derivative 2-Amino-4-arylthiazole60-85180-2208.2-8.4 (pyridyl), 7.2-7.8 (aryl), 6.5-7.0 (thiazole-H)3400 & 3300 (NH₂), 1620 (C=N)
Biological Activity Comparison

The ultimate goal of synthesizing these novel compounds is often the discovery of potent biological activity. The table below provides a comparative overview of the reported activities.

Compound Class Primary Target Reported Activity Typical Potency (Example) Supporting References
Neonicotinoid Analog Insect nAChRInsecticidalIC₅₀ = 0.7-38 nM (for [³H]IMI binding)[5]
Sulfonamide Derivative Various (e.g., bacterial enzymes)AntibacterialMIC < 55 µg/mL (against E. coli)[1]
Thiazole Derivative VariousAntimicrobial, InsecticidalMIC = 32 µg/mL (against MDR S. aureus)[14]
Structure-Activity Relationship (SAR) Insights

The comparison of these different compound classes allows for the development of preliminary structure-activity relationships (QSAR).[17][18][19][20][21]

  • The 6-Chloropyridine Moiety: This group is consistently present in the most active insecticidal compounds, confirming its role as a key pharmacophore for nAChR binding.

  • The Linker and Heterocycle: Replacing the imidazolidine ring of neonicotinoids with sulfonamide or thiazole moieties generally leads to a shift in biological activity from insecticidal to antimicrobial. This highlights the critical role of the central heterocyclic system in determining target specificity.

  • Stereochemistry: For chiral neonicotinoids, the absolute configuration can have a dramatic impact on insecticidal potency. For example, some studies have shown that compounds with an R configuration are significantly more active than their S enantiomers, suggesting a specific stereochemical requirement for optimal binding to the nAChR.[6]

  • Substituents: The addition of fluorinated groups to neonicotinoids can increase their lipophilicity and metabolic stability, often resulting in enhanced insecticidal activity.[7][8]

SAR Core 6-Chloropyridine Core Linker Linker/Central Heterocycle Core->Linker Essential for Insecticidal Activity Activity Biological Activity Linker->Activity Determines Target (Insect vs. Microbe) Group Terminal Group Group->Activity Modulates Potency (e.g., Fluorination)

Caption: Key structure-activity relationship (SAR) determinants.

Conclusion and Future Directions

This compound has proven to be a remarkably fruitful starting point for the synthesis of diverse and biologically active molecules. While its role in the generation of potent neonicotinoid insecticides is well-established, this guide has demonstrated its utility in accessing novel sulfonamide and thiazole derivatives with distinct antimicrobial properties. The comparative data presented herein underscore the profound impact that modifications to the central heterocyclic scaffold can have on biological targeting.

Future research in this area should continue to explore novel heterocyclic systems derived from this precursor. A systematic approach, combining synthetic chemistry with computational modeling and QSAR studies, could lead to the rational design of compounds with enhanced potency and selectivity. Furthermore, investigating the mechanism of action of the non-neonicotinoid derivatives could unveil new biological targets and pave the way for the development of next-generation therapeutic or crop protection agents.

References

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  • Atanasova, M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024, m1879. [Link]

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  • de Oliveira, C. R., et al. (2020). Synthesis, molecular docking studies, and larvicidal activity evaluation of new fluorinated neonicotinoids against Anopheles darlingi larvae. ResearchGate. [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]

  • Bonilla-Landa, I., et al. (2022). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. MDPI. [Link]

  • ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. [Link]

  • de Oliveira, C. R., et al. (2020). Synthesis, molecular docking studies, and larvicidal activity evaluation of new fluorinated neonicotinoids against Anopheles darlingi larvae. CABI Digital Library. [Link]

  • Systematic Reviews in Pharmacy. (n.d.). Full Text. [Link]

  • He, Y., et al. (2013). Synthesis, insecticidal, and antibacterial activities of novel neonicotinoid analogs with dihydropyridine. Chemistry Central Journal, 7(76). [Link]

  • Hrynko, I., et al. (2019). A holistic study of neonicotinoids neuroactive insecticides—properties, applications, occurrence, and analysis. Environmental Science and Pollution Research, 26, 32796-32812. [Link]

  • Lees, J., et al. (2022). Quantitative Structure-Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Medicinal Chemistry, 65(10), 7262-7277. [Link]

  • Latli, B., & Casida, J. E. (1997). Synthesis of a novel [125I]neonicotinoid photoaffinity probe for the Drosophila nicotinic acetylcholine receptor. Bioconjugate Chemistry, 8(1), 7-14. [Link]

  • Lees, J., et al. (2022). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. National Institutes of Health. [Link]

  • Wang, Y., et al. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry, 11. [Link]

  • Journal of the Chilean Chemical Society. (n.d.). View of SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. [Link]

  • Tiwari, A. K., et al. (2017). QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone Derivatives. ResearchGate. [Link]

  • Wang, X., et al. (2023). A Novel Sulfonamide, Molecularly Imprinted, Upconversion Fluorescence Probe Prepared by Pickering Emulsion Polymerization and Its Adsorption and Optical Sensing Performance. Molecules, 28(8), 3465. [Link]

  • Jeschke, P., et al. (2010). Overview of the Status and Global Strategy for Neonicotinoids. Journal of Agricultural and Food Chemistry, 58(5), 2915-2923. [Link]

  • Sheridan, R., et al. (2008). Analysis and occurrence of 14 sulfonamide antibacterials and chloramphenicol in honey by solid-phase extraction followed by LC/MS/MS analysis. Journal of Agricultural and Food Chemistry, 56(10), 3509-3516. [Link]

  • Smith, K. M., & Unsworth, J. F. (1975). Carbon-13 NMR spectra of some chlorins and other chlorophyll degradation products. ResearchGate. [Link]

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A Senior Scientist's Guide to Purity Assessment of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and agrochemical synthesis, the purity of intermediates is not merely a quality metric; it is the bedrock of final product safety and efficacy. 2-Chloro-1-(6-chloropyridin-3-yl)ethanone and its analogues are critical precursors, notably in the synthesis of neonicotinoid insecticides like Imidacloprid.[1] Ensuring the purity of this intermediate is paramount, as even trace impurities can lead to undesirable side products, reduced yield, and potential toxicity in the final active ingredient.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for purity assessment, focusing on High-Performance Liquid Chromatography (HPLC) as the primary technique. We will explore the causality behind methodological choices, present a robust, self-validating HPLC protocol, and contextualize its performance against alternative methods, supported by experimental data and authoritative standards.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique for purity profiling is a critical decision dictated by the analyte's properties and the specific requirements of the analysis (e.g., routine quality control vs. unknown impurity identification). While several techniques can be employed, they offer different balances of sensitivity, selectivity, and complexity.[2][3]

Technique Primary Use Case Sensitivity Selectivity Throughput Key Limitations
HPLC-UV Quantitative Purity & Impurity Profiling High (ppb-ppm)HighHighRequires chromophores; limited structural information.[3]
GC-MS Volatile & Thermally Stable ImpuritiesVery High (ppb)Very HighMediumNot suitable for thermolabile or non-volatile compounds.[4]
LC-MS Impurity Identification & Quantification Very High (ppb-ppt)Very HighMediumHigher cost and complexity than HPLC-UV.[2]
qNMR Structural Confirmation & Absolute Quantification Moderate (ppm)HighLowLower sensitivity for trace impurities; complex mixtures are challenging.[5]

Causality of Selection: For routine quality control of this compound, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) emerges as the gold standard. Here’s why:

  • Analyte Properties: The compound possesses a pyridine ring, a strong chromophore, making it ideally suited for UV detection.[6] Its moderate polarity makes it a perfect candidate for retention and separation on a non-polar stationary phase like C18.

  • Versatility & Robustness: HPLC is a highly versatile technique capable of separating a wide range of impurities with varying polarities, from starting materials to degradation products.[4] Its robustness is well-established in QC environments.

  • Cost-Effectiveness: Compared to mass spectrometry-based methods, HPLC-UV offers a lower cost of operation and maintenance, making it practical for high-throughput screening.[7]

While GC-MS is excellent for volatile impurities, this analyte and its potential process-related impurities are often not sufficiently volatile or may degrade at high temperatures.[4] LC-MS is invaluable for identifying unknown peaks during method development or troubleshooting but is often unnecessary for routine purity checks where impurity profiles are established.[3] Quantitative NMR (qNMR) is a powerful tool for absolute purity assignment of a reference standard but lacks the sensitivity needed to detect and quantify trace-level impurities typically specified by regulatory bodies.[5]

The Workflow for Purity Assessment

A robust analytical workflow ensures that results are reliable and reproducible. The process extends beyond the instrumental analysis itself, encompassing sample preparation and data integrity.

Purity_Assessment_Workflow cluster_0 Pre-Analysis cluster_1 Analysis cluster_2 Post-Analysis SamplePrep Sample Preparation (Dissolution & Filtration) SST System Suitability Test (SST) SamplePrep->SST StandardPrep Standard Preparation (Reference & Working) StandardPrep->SST Analysis HPLC-UV Analysis (Sequence Injection) SST->Analysis If SST Passes Integration Peak Integration & Identification Analysis->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Workflow for HPLC-based purity determination.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a self-validating system. The inclusion of a System Suitability Test (SST) before sample analysis ensures that the chromatographic system is performing adequately on the day of analysis. This approach is in line with international regulatory guidelines such as ICH Q2(R1).[8][9]

Materials and Reagents
  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).

  • Reagents: Phosphoric Acid (ACS Grade).

  • Reference Standard: this compound, certified purity >99.5%.

  • Sample: Batch of this compound to be tested.

Chromatographic Conditions
Parameter Condition Justification
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD/VWDStandard, reliable instrumentation for QC labs.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmC18 provides excellent hydrophobic retention for the analyte. The 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase sharpens peaks for acidic analytes and suppresses silanol activity on the stationary phase.[10]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography with good UV transparency.
Elution Mode GradientA gradient is superior to isocratic elution for impurity profiling, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted effectively within a reasonable runtime.
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 85% B; 15-17 min: 85% B; 17.1-20 min: 30% BThis gradient profile provides a shallow ramp to separate closely related impurities from the main peak, followed by a steeper ramp to quickly elute highly retained compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Volume 5 µLA small volume minimizes potential for peak distortion due to solvent effects.
Detection UV at 270 nmThe pyridine moiety exhibits strong absorbance around this wavelength, providing high sensitivity for the main peak and related impurities.[6]
Preparation of Solutions
  • Diluent: Acetonitrile/Water (50:50, v/v). This composition is chosen to be compatible with the mobile phase and ensure good solubility of the analyte.

  • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard (0.1 mg/mL): Dilute 2.5 mL of the stock solution to 25 mL with diluent.

  • Sample Preparation (0.1 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.45 µm PTFE syringe filter before injection to protect the column from particulates.

System Suitability Test (SST)
  • Procedure: Inject the Working Standard solution five times consecutively.

  • Acceptance Criteria (based on ICH guidelines):

    • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

    • Theoretical Plates (Efficiency): ≥ 5000 for the main peak.

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0% for the five replicate injections.

  • Causality: The SST is a critical self-validation step. Tailing factor and plate count confirm column performance and peak integrity, while the %RSD demonstrates the precision of the injector and detector.[11] Failure to meet these criteria indicates a problem with the system (e.g., column degradation, pump malfunction) that must be rectified before proceeding.

Analysis and Calculation
  • Once the SST passes, inject the sample preparation in duplicate.

  • Integrate all peaks in the chromatogram, typically down to a threshold of 0.05% of the main peak area.

  • Calculate the purity using the area normalization method:

    % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

This method assumes that all compounds have a similar response factor at the chosen wavelength, which is a common and accepted practice for purity analysis of related substances.

Method Selection Logic

The choice of analytical method is a balance of technical requirements and practical constraints. This decision tree illustrates a logical approach for a scientist tasked with purity analysis.

Method_Selection_Logic start Purity Analysis Required q1 Is this for routine QC of known impurities? start->q1 hplc Use Validated RP-HPLC-UV Method q1->hplc Yes lcms Use LC-MS for Impurity ID & Profiling q1->lcms No (Unknowns Present) q2 Are impurities volatile & thermally stable? q3 Need absolute purity of a reference standard? q2->q3 No gcms Consider GC-MS q2->gcms Yes q3->hplc No (Routine Purity) qnmr Use qNMR q3->qnmr Yes lcms->q2

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The purity assessment of this compound derivatives is a critical step in ensuring the quality of downstream products. While various analytical techniques exist, a well-developed and validated RP-HPLC-UV method offers the optimal combination of sensitivity, robustness, and efficiency for routine quality control. By understanding the chemical properties of the analyte and implementing self-validating systems like the System Suitability Test, researchers can generate trustworthy and reproducible data. This guide provides a comprehensive framework, from method selection to execution, grounded in scientific principles and regulatory expectations, empowering professionals to maintain the highest standards of quality in their work.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines Overview. International Council for Harmonisation. [Link]

  • Starodub, A. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Carlier, J., et al. (2022). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. PMC - NIH. [Link]

  • Hassan, R. M., et al. (2016). Different techniques for determination of imidacloprid insecticide residues. ResearchGate. [Link]

  • Bayer. Bayer residue method 00200. [Link]

  • Al-Adileh, A. A., et al. (2024). A New Spectrophotometric Method for the Determination of Imidacloprid in Real Samples by Diazotization-Coupling Reaction. MDPI. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Kumar, S., & Singh, A. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Baskaran, S., et al. (1997). Determination of the insecticide imidacloprid in water and soil using high-performance liquid chromatography. PubMed. [Link]

  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • Cowles, J. (2001). METHOD FOR THE EXTRACTION AND ANALYSIS OF IMIDACLOPRID RESIDUES IN PLANT MATERIAL BY ENZYME-LINKED IMMUNOSORBENT ASSAY (ELISA). [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • Waters Corporation. (2010). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • Patel, D. B., et al. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Research and Applications. [Link]

  • ACE. (2023). A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

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A Senior Application Scientist's Guide: Cost-Benefit Analysis of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone in Neonicotinoid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of neonicotinoid insecticides, a cornerstone of modern crop protection, relies on a handful of critical chemical intermediates. Among these, 2-Chloro-1-(6-chloropyridin-3-yl)ethanone has traditionally held a significant role. However, evolving economic pressures, process optimization demands, and increasing scrutiny of the environmental and safety profiles of chemical processes necessitate a continuous re-evaluation of established synthetic routes. This guide provides a detailed cost-benefit analysis of using this compound, primarily in the synthesis of Imidacloprid, and objectively compares it to the most prevalent industrial alternative pathway, which utilizes 2-chloro-5-chloromethylpyridine (CCMP). We will dissect these pathways through the lenses of reagent cost, process efficiency, yield, and safety, providing researchers, chemists, and process development professionals with the data-driven insights required to make informed strategic decisions.

Introduction: The Strategic Importance of Pyridinyl Intermediates

Neonicotinoids, such as Imidacloprid, are systemic insecticides valued for their high efficacy against a wide range of pests.[1][2] Their synthesis is a multi-step process where the choice of the core pyridinyl building block profoundly impacts the overall economic viability and sustainability of the manufacturing process.

This compound (CAS 136592-00-2) is a key precursor in certain synthetic approaches to Imidacloprid and its analogues.[3] Its structure features a chloropyridinyl ring functionalized with a chloroethanone side chain, which provides a reactive site for constructing the final imidazolidine ring of the insecticide.

However, the dominant industrial synthesis route for Imidacloprid often bypasses this intermediate in favor of an alternative precursor: 2-chloro-5-chloromethylpyridine (CCMP) (CAS 70258-18-3).[4][5][6] This guide will focus on the comparative analysis of the synthetic pathway proceeding through this compound against the more common CCMP-based route.

The Two Competing Pathways to Imidacloprid

To establish a clear basis for comparison, we will delineate the final key steps of the two major synthetic routes leading to Imidacloprid.

Pathway A: The this compound Route

This pathway, while less common industrially, is chemically straightforward. It involves the condensation of the ethanone intermediate with a suitably functionalized diamine, followed by cyclization to form the nitroguanidine moiety. The core reaction is the formation of the imidazolidine ring by reacting the ketone with N-(2-aminoethyl)nitroguanidine.

Pathway B: The 2-chloro-5-chloromethylpyridine (CCMP) Route

This is the more established and widely documented industrial method.[5][7] It involves the direct alkylation of 2-nitroiminoimidazolidine with the highly reactive chloromethyl group of CCMP. This nucleophilic substitution reaction is typically carried out in the presence of a base.[5][7]

Workflow Visualization

To better illustrate the process logic, the following diagrams outline the two synthetic workflows.

Diagram 1: Imidacloprid Synthesis via Pathway A

cluster_start Starting Materials (Pathway A) cluster_process Core Reaction cluster_end Final Product A This compound C Reductive Amination & Cyclization A->C Condensation B N-(2-aminoethyl)nitroguanidine B->C Reactant D Imidacloprid C->D Yields ~70-80%

Caption: Workflow for Imidacloprid synthesis using the ethanone intermediate.

Diagram 2: Imidacloprid Synthesis via Pathway B (CCMP)

cluster_start_B Starting Materials (Pathway B) cluster_process_B Core Reaction cluster_end_B Final Product E 2-chloro-5-chloromethylpyridine (CCMP) H Nucleophilic Substitution E->H F 2-Nitroiminoimidazolidine F->H G Base (e.g., K₂CO₃) G->H Catalyst/Base I Imidacloprid H->I Yields >95% reported

Caption: Predominant industrial workflow for Imidacloprid via CCMP.

Cost-Benefit Analysis

The selection of a synthetic pathway is a multi-faceted decision. Here, we compare the two routes across key performance and economic indicators.

Reagent Cost and Availability

The cost of starting materials is often the most significant driver of the final product's price.

ReagentCAS NumberTypical PurityRepresentative Small-Scale Price (USD)Representative Bulk Price (USD/kg)Availability
This compound 136592-00-297-98%~$115 / 250mg[8]Inquiry-based, higher costSpecialized Suppliers
2-chloro-5-chloromethylpyridine (CCMP) 70258-18-395-98%~$50 / 5g[4]~$15-20 / kg[9]High, multiple vendors

Analysis: There is a stark contrast in the cost and availability of the two primary precursors. CCMP is a widely produced commodity chemical with a significantly lower cost, especially at industrial scale.[4][9] this compound is more of a specialty reagent, commanding a much higher price and sourced from fewer suppliers.[8][10][11] From a raw materials cost perspective, the CCMP pathway (Pathway B) offers a decisive advantage.

Process Efficiency and Yield

High yield and simple processing are critical for minimizing costs and waste.

MetricPathway A (Ethanone)Pathway B (CCMP)Sources
Typical Yield 70-80%Can exceed 95%[12],[13]
Reaction Conditions Often requires multi-step condensation and cyclization.Single-step nucleophilic substitution, often under reflux.[7]
Reaction Time Can be longer due to multiple transformations.Typically 3-5 hours under reflux.[5][14]
Downstream Processing May require more complex purification to remove byproducts.Often results in a cleaner product, simplifying isolation.[5]

Analysis: Pathway B (CCMP) is demonstrably more efficient. Patents and literature describe yields for the CCMP route that are consistently high, with some cascade reaction methodologies reporting yields as high as 96.35%.[13] The reaction is a robust, single-step transformation. In contrast, Pathway A involves more complex chemistry which can lead to lower overall yields and potentially more challenging purification steps.

Safety, Handling, and Environmental Profile

The EHS (Environment, Health, and Safety) profile is a non-negotiable aspect of modern chemical synthesis.

FactorThis compound2-chloro-5-chloromethylpyridine (CCMP)General Considerations
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]Similar hazards to the ethanone; a potent alkylating agent.Both are chlorinated heterocyclic compounds and should be handled with appropriate PPE in well-ventilated areas.
Byproducts Dependent on the specific cyclization chemistry used.Primarily inorganic salts (e.g., KCl) if using K₂CO₃ as a base, which are easier to handle and dispose of.The CCMP route generally produces a simpler waste stream.
Environmental Impact The synthesis of all neonicotinoids is under environmental scrutiny due to their impact on non-target organisms, particularly pollinators.[15][16][17] The choice of synthetic route does not alter the final product's environmental profile, but a more efficient process (like Pathway B) reduces overall waste and energy consumption per unit of product.The high efficiency of the CCMP route contributes to a better "green chemistry" profile through higher atom economy and lower E-Factor (environmental factor).Only 2-20% of the active ingredient from seed coatings is absorbed by the crop, leaving the majority in the environment.[16] This highlights the importance of minimizing overuse, regardless of the synthesis method.

Analysis: While both precursors are hazardous materials requiring careful handling, the CCMP pathway's higher efficiency and simpler byproduct profile present a tangible EHS advantage. Generating less waste and maximizing the conversion of raw materials into the final product is a key principle of sustainable chemical manufacturing.

Experimental Protocols

To provide a practical context for this analysis, the following are representative, high-level laboratory protocols for the synthesis of Imidacloprid via both pathways.

Protocol B: Synthesis via CCMP (Pathway B)

This protocol is based on established literature methods for the nucleophilic substitution route.[18]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitroiminoimidazolidine (1.2 equivalents) and potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add a suitable solvent, such as acetonitrile, to the flask.

  • Reactant Addition: Begin stirring and heat the mixture to reflux. Slowly add a solution of 2-chloro-5-chloromethylpyridine (CCMP) (1 equivalent) in acetonitrile dropwise over 1-2 hours.[7]

  • Reaction: Maintain the reaction at reflux for an additional 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash with fresh acetonitrile.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the resulting crude solid from a suitable solvent (e.g., ethanol) to yield pure Imidacloprid.

Conclusion and Recommendation

The cost-benefit analysis overwhelmingly favors the use of 2-chloro-5-chloromethylpyridine (CCMP) over this compound for the synthesis of Imidacloprid, particularly for large-scale production.

Key Findings:

  • Cost: CCMP is a commodity intermediate with a significantly lower bulk cost, providing a critical economic advantage.

  • Efficiency: The CCMP pathway (Pathway B) is a more efficient, higher-yielding, single-step reaction compared to the more complex chemistry required when starting from the ethanone intermediate.

  • Sustainability: The superior atom economy and simpler waste stream of the CCMP route align better with the principles of green chemistry, reducing the overall environmental footprint of the manufacturing process.

While this compound remains a viable reagent for specific, small-scale research applications or the synthesis of niche analogues, it is not economically or logistically competitive for the bulk synthesis of Imidacloprid. For researchers, scientists, and drug development professionals aiming for scalable and cost-effective production, the synthetic strategy should be firmly oriented around the CCMP intermediate.

References

  • Environmental Risks and Challenges Associated with Neonicotinoid Insecticides. (2018). Environmental Science & Technology, 52(5), 2634-2644.
  • Cimino, A. M., et al. (2017). A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health. Environmental Health Perspectives, 125(2), 155-162.
  • Shree Sadguru Enterprise. (n.d.). 2-chloro 5-chloro Methyl Pyridine. TradeIndia. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2024). Synthesis, Insecticidal Activities, Toxicity Assessment, and Environmental Implications of (R)- and (S)-Proline-Derived Chiral Neonicotinoid Derivatives. ACS Agricultural Science & Technology. [Link]

  • Chemsrc.com. (n.d.). 2-Chloro-5-chloromethylpyridine Price. Retrieved January 14, 2026, from [Link]

  • MDPI. (2023). A Review of the Adverse Effects of Neonicotinoids on the Environment. International Journal of Environmental Research and Public Health. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • MDPI. (2024). Toxic and Environmental Effects of Neonicotinoid Based Insecticides. Applied Sciences. [Link]

  • ResearchGate. (2009). Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes. Journal of Heterocyclic Chemistry. [Link]

  • Google Patents. (n.d.). US6307053B1 - Process for preparing imidacloprid.
  • ResearchGate. (2015). Study on synthesis of imidacloprid via cascade reaction. Retrieved January 14, 2026, from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Imidacloprid. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN103772354A - Synthesis method of imidacloprid as insecticide.
  • Belov, V., & Käfferlein, H. U. (2019). Total synthesis of 13C2,15N-imidacloprid with three stable isotopes in the pyridine ring. Journal of Labelled Compounds and Radiopharmaceuticals, 62(3), 126-131. [Link]

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A Senior Application Scientist's Guide to Alkylating Agents: The Strategic Advantages of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall yield. Among the diverse array of alkylating agents, 2-Chloro-1-(6-chloropyridin-3-yl)ethanone has emerged as a reagent of significant interest, particularly as a key intermediate in the synthesis of neonicotinoid insecticides. This guide provides an in-depth, objective comparison of this compound with other classes of alkylating agents, supported by established chemical principles and available experimental data.

The Fundamental Chemistry of Alkylation and the Unique Profile of an α-Chloro Ketone

Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of organic synthesis. The efficacy of an alkylating agent is largely dictated by the nature of the leaving group and the electrophilicity of the carbon atom to which it is attached.

This compound is an α-chloro ketone. The presence of the carbonyl group adjacent to the carbon bearing the chlorine atom is a key structural feature that significantly enhances its reactivity as an alkylating agent. The electron-withdrawing nature of the carbonyl group polarizes the C-Cl bond, increasing the electrophilicity of the α-carbon and making it more susceptible to nucleophilic attack. Furthermore, the departing chloride ion is a good leaving group, facilitating the reaction.

The Strategic Importance of the 6-Chloropyridin-3-yl Moiety

Beyond the inherent reactivity of the α-chloro ketone functionality, the 6-chloropyridin-3-yl group imparts specific advantageous properties to the molecule. This heterocyclic ring system is a crucial pharmacophore in a number of commercially significant insecticides, including Imidacloprid.[1][2] The presence of this moiety in the alkylating agent streamlines the synthetic pathway to these target molecules, often leading to higher overall yields and fewer reaction steps compared to constructing the pyridine ring at a later stage.

Comparative Analysis with Other Alkylating Agents

To fully appreciate the advantages of this compound, a comparison with other common classes of alkylating agents is essential.

The Halogen Effect: A Comparison of 2-Halo-1-(6-chloropyridin-3-yl)ethanones

In the realm of α-halo ketones, the nature of the halogen atom (Cl, Br, I) plays a pivotal role in determining reactivity. The general trend for leaving group ability follows the order I > Br > Cl. This is attributed to the weaker carbon-halogen bond strength as one descends the group. Consequently, the bromo and iodo analogues of this compound are expected to be more reactive.

Alkylating AgentLeaving GroupExpected ReactivityKey Considerations
2-Iodo -1-(6-chloropyridin-3-yl)ethanoneI⁻HighestOften the most reactive, but may be less stable and more expensive.
2-Bromo -1-(6-chloropyridin-3-yl)ethanoneBr⁻HighA good balance of reactivity and stability.[4]
2-Chloro -1-(6-chloropyridin-3-yl)ethanoneCl⁻ModerateMore stable and cost-effective, with sufficient reactivity for many applications.

Despite the potentially lower reactivity of the chloro-analogue, its increased stability and lower cost often make it the preferred reagent for large-scale industrial syntheses where controlled reactivity and economic viability are paramount. The high yields reported in the synthesis of neonicotinoids using this compound (often in the range of 80-97.4%) attest to its efficacy.[5][6]

Comparison with Simple Alkyl Halides

Simple alkyl halides, such as methyl iodide and benzyl bromide, are workhorse alkylating agents in organic synthesis. However, in the context of synthesizing complex molecules like neonicotinoids, this compound offers a distinct advantage.

Alkylating AgentKey FeatureAdvantagesDisadvantages
This compoundContains the desired chloropyridinylmethyl moietyDirect incorporation of a key structural motif, leading to shorter synthetic routes.More complex structure and higher molecular weight.
Methyl IodideSimple methylating agentHigh reactivity, small size.Introduces only a methyl group.
Benzyl BromideSimple benzylating agentHigh reactivity.Introduces only a benzyl group.

The use of this compound allows for the direct introduction of the entire (6-chloropyridin-3-yl)methyl fragment, a significant convergent advantage in a multi-step synthesis.

Experimental Protocols: A Representative Application in Neonicotinoid Synthesis

The synthesis of Imidacloprid provides a practical example of the application of this compound.

Synthesis of N-(6-chloro-3-pyridylmethyl)ethylene-diamine

This intermediate is a key precursor for many neonicotinoids.

Materials:

  • This compound

  • Ethylenediamine

  • Suitable solvent (e.g., ethanol, acetonitrile)

  • Reducing agent (e.g., Sodium borohydride, NaBH₄)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add an excess of ethylenediamine to the solution.

  • Stir the reaction mixture at room temperature to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., NaBH₄) in portions to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

experimental_workflow cluster_synthesis Synthesis of N-(6-chloro-3-pyridylmethyl)ethylene-diamine start Dissolve this compound add_amine Add excess Ethylenediamine start->add_amine form_imine Stir at RT (Imine formation) add_amine->form_imine cool Cool in ice bath form_imine->cool add_reductant Add NaBH₄ cool->add_reductant warm Warm to RT and stir add_reductant->warm quench Quench with water warm->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify dry->purify end_product N-(6-chloro-3-pyridylmethyl)ethylene-diamine purify->end_product

Diagram 1: Experimental workflow for the synthesis of a key neonicotinoid intermediate.

Logical Framework for Selecting an Alkylating Agent

The choice of an alkylating agent is a multifactorial decision. The following diagram illustrates the key considerations.

logical_framework cluster_decision Alkylating Agent Selection cluster_reactivity Reactivity cluster_selectivity Selectivity cluster_economics Economics & Practicality cluster_synthesis Synthetic Strategy reactivity_node Desired Reaction Rate (I > Br > Cl) decision Optimal Alkylating Agent reactivity_node->decision selectivity_node Regio- and Chemoselectivity selectivity_node->decision cost Cost of Reagent cost->decision stability Stability and Handling stability->decision availability Commercial Availability availability->decision convergence Convergent vs. Linear Synthesis convergence->decision

Diagram 2: Decision-making framework for selecting an alkylating agent.

Conclusion

This compound stands out as a strategically advantageous alkylating agent in specific synthetic contexts, most notably in the production of neonicotinoid insecticides. While its bromo and iodo counterparts may offer higher reactivity, the chloro derivative provides a compelling balance of reactivity, stability, and cost-effectiveness for large-scale applications. Its key advantage lies in its ability to introduce a significant, pre-functionalized building block in a single step, thereby enhancing the overall efficiency and convergence of a synthetic route. For researchers and process chemists, a thorough understanding of the principles outlined in this guide will enable the rational selection of the most appropriate alkylating agent to achieve their synthetic goals.

References

  • Journal of the Chemical Society, Chemical Communications. The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species. [Link]

  • ResearchGate. Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes. [Link]

  • ResearchGate. Study on synthesis of imidacloprid via cascade reaction. [Link]

  • Google Patents. Synthesis method of imidacloprid as insecticide.
  • Journal of Labelled Compounds and Radiopharmaceuticals. Total synthesis of 13C2,15N-imidacloprid with three stable isotopes in the pyridine ring. [Link]

  • PubMed Central. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][7]naphthyrin-5(6H)-one. [Link]

  • Google Patents. Process for preparing imidacloprid.
  • PubChem. 2-Bromo-1-(6-chloropyridin-3-YL)ethanone. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis

In the fast-paced environment of drug discovery and development, our focus is often directed toward synthesis, characterization, and application. However, the lifecycle of a chemical intermediate like 2-Chloro-1-(6-chloropyridin-3-yl)ethanone (CAS No. 136592-00-2) extends beyond the reaction flask.[1] Its responsible management, particularly its disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a procedural framework grounded in scientific principles to ensure this halogenated ketone is handled and disposed of with the expertise and foresight it demands. The procedures outlined here are designed to be a self-validating system, ensuring that safety and compliance are integrated directly into the laboratory workflow.

Part 1: Hazard Profile and Immediate Safety Protocols

Understanding the inherent risks of a compound is the foundation of its safe handling. This compound is a reactive intermediate with a significant hazard profile that necessitates stringent safety measures.

Core Hazards Assessment

The primary hazards associated with this compound are summarized below. This information is synthesized from globally recognized safety data sheets and chemical databases.[1][2]

Hazard ClassificationDescriptionGHS Hazard Statement(s)
Acute Oral Toxicity Harmful if ingested.[1][2]H302: Harmful if swallowed
Skin Corrosion/Irritation Causes severe skin burns and irritation upon contact.[1][2]H314: Causes severe skin burns and eye damage
Serious Eye Damage Poses a high risk of serious, potentially irreversible, eye damage.[1][2]H318: Causes serious eye damage
Respiratory Irritation Inhalation of dust or vapors may cause respiratory tract irritation.[1]H335: May cause respiratory irritation
Combustion Hazards In the event of a fire, it can decompose to produce toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[2]Not Applicable
Mandatory Personal Protective Equipment (PPE)

Given the corrosive and irritant nature of this compound, a comprehensive PPE strategy is non-negotiable. The selection of PPE is a direct response to the identified hazards.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be used in situations with a high risk of splashing.

  • Skin Protection: An impervious, flame-resistant laboratory coat is required.[3] Nitrile gloves are the minimum requirement for hand protection; change them immediately if contamination occurs.[4][5] Ensure full skin coverage by tucking sleeves into gloves and wearing closed-toe shoes.[4][5]

  • Respiratory Protection: All handling of solid or concentrated solutions of this compound must be conducted within a properly functioning chemical fume hood to prevent inhalation.[4][5] If exposure limits are at risk of being exceeded, a full-face respirator with appropriate cartridges must be used.[3]

First-Aid Protocols in Case of Exposure

Immediate and correct first aid is critical to mitigating harm. All laboratory personnel must be familiar with these procedures before handling the compound.

  • Inhalation: Immediately move the affected individual to fresh air.[2][6] If breathing is difficult, qualified personnel should administer oxygen. If breathing ceases, begin artificial respiration, but avoid mouth-to-mouth resuscitation.[6] Seek immediate medical attention.[2][7]

  • Skin Contact: Instantly remove all contaminated clothing.[2][7] Immediately flush the affected skin area with copious amounts of water for at least 15 minutes, followed by a shower if necessary.[2][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with large volumes of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[7] An immediate consultation with an ophthalmologist is required.[2][7]

  • Ingestion: If the person is conscious, have them rinse their mouth thoroughly with water and drink two glasses of water at most.[2] Crucially, do not induce vomiting , as this poses a risk of perforating the digestive tract.[2] Seek immediate medical attention.

Part 2: Waste Management and Disposal Workflow

The proper disposal of this compound is governed by its chemical nature as a halogenated organic compound. Halogenated compounds are specifically regulated because their incineration can produce highly toxic and persistent environmental pollutants like dioxins and furans if not performed under the correct conditions. Therefore, they must never be mixed with non-halogenated organic waste.[4][5]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow from the moment waste is generated to its final, compliant disposal.

G cluster_prep Waste Generation & Segregation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Waste Generated (e.g., residual solid, reaction quench, contaminated materials) B Is the waste contaminated with This compound? A->B C Segregate as 'Halogenated Organic Waste' B->C Yes D Follow standard procedures for non-halogenated waste B->D No E Select appropriate, designated, and properly vented waste container C->E F Transfer waste into container inside a chemical fume hood E->F G Securely cap the container F->G H Label container with: - 'Halogenated Organic Waste' - Chemical Constituents (including full name of this compound) - Hazard Symbols (Corrosive, Toxic) - Date of Accumulation G->H I Store container in a designated, well-ventilated, secondary containment area H->I J Away from incompatible materials (e.g., strong oxidizers, bases) I->J K Arrange for pickup by a licensed chemical waste disposal vendor J->K L Complete all required waste manifests and documentation K->L M Final Disposal via Controlled Incineration with Flue Gas Scrubbing L->M

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocols
  • Designate: Establish a clearly labeled, dedicated waste container for "Halogenated Organic Waste" in the laboratory, preferably within a fume hood or a ventilated cabinet.[4][5]

  • Segregate: All waste streams containing this compound—including unreacted material, solutions, and contaminated consumables (e.g., pipette tips, weighing paper)—must be placed exclusively in this container.[4][5]

  • Document: Maintain a log sheet on or near the container to record the contents being added, including chemical names and approximate quantities. This is crucial for the final waste manifest.

  • Store Safely: Ensure the waste container is kept securely closed when not in use and is stored in secondary containment to prevent spills.

Accidental releases must be managed promptly and safely to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate non-essential personnel.

  • Contain: Prevent the spill from spreading or entering any drains by using an inert absorbent material like vermiculite, dry sand, or specialized chemical spill pads.[8][9] Do not use combustible materials like paper towels for large spills.

  • Neutralize (if applicable): While direct neutralization is not recommended for the pure compound, for acidic or basic solutions resulting from a reaction quench, careful neutralization may be considered by trained personnel before absorption.

  • Collect: Wearing full PPE, carefully collect the absorbed material using spark-proof tools and place it into a suitable, sealable container for disposal.[6][10] Label this container clearly as "Halogenated Spill Debris" with the chemical name.

  • Decontaminate: Clean the spill area thoroughly.

    • Wipe the surface with a suitable solvent (e.g., isopropanol or ethanol), collecting the cleaning materials as hazardous waste.

    • Follow with a wash using soap and water.

    • All cleaning materials (wipes, gloves, etc.) must be disposed of as halogenated organic waste.

  • Equipment Decontamination: For laboratory equipment, disassemble as much as is safe and practical.[11] Thoroughly wipe all contaminated surfaces with a suitable solvent, followed by soap and water.[11] All cleaning materials must be disposed of as hazardous waste.

Empty containers are not truly empty and retain chemical residues. They must be handled as hazardous waste until properly decontaminated.[2]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[3][6] Each rinse should use approximately 10% of the container's volume.

  • Collect Rinsate: Crucially, collect all rinsate and place it into the designated "Halogenated Organic Waste" container.[6] Do not pour it down the drain.[4][6]

  • De-face Label: Obliterate or remove the original manufacturer's label to prevent misuse.

  • Final Disposal: The triple-rinsed container can then be punctured to render it unusable and disposed of according to institutional guidelines, which may include recycling or disposal as solid waste.[3][6]

Conclusion: A Culture of Safety

The responsible disposal of this compound is not an afterthought but an integral part of the scientific process. By adhering to these scientifically-grounded procedures for segregation, containment, and disposal, we protect ourselves, our colleagues, and the environment. This commitment to meticulous waste management builds a deep, institutional trust in our laboratory's safety culture, demonstrating a value that extends far beyond the products we create.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a deep understanding of both the material's intrinsic properties and the procedural safeguards necessary to ensure personnel safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with 2-Chloro-1-(6-chloropyridin-3-yl)ethanone (CAS No. 136592-00-2). Our focus extends beyond simple compliance, aiming to instill a culture of safety through a thorough understanding of the "why" behind each recommendation.

Foundational Knowledge: A Hazard-Based Approach to PPE Selection

This compound is a compound that demands respect. A review of its hazard profile is the critical first step in establishing a robust safety protocol. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance presents several key hazards that directly inform our PPE choices.

The compound is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[1].

  • Causes skin irritation [1][2]. Some data suggests it may cause severe skin burns [3].

  • Causes serious eye irritation [1][4]. Some classifications indicate it can cause serious eye damage [3].

  • May cause respiratory irritation [1].

These classifications are not merely labels; they are directives. Skin and eye irritation signals the necessity of creating impermeable barriers. The potential for respiratory irritation dictates the need for controlled ventilation and, in certain scenarios, respiratory protection. Understanding these risks is fundamental to appreciating why a specific glove, goggle, or lab coat is not just recommended, but essential.

Core PPE Ensemble: Your Non-Negotiable Laboratory Armor

For any procedure involving the handling of this compound, a baseline ensemble of PPE is mandatory. This core setup is designed to mitigate the primary routes of exposure—dermal, ocular, and respiratory.

Eye and Face Protection: The eyes are exceptionally vulnerable to chemical splashes and airborne particles. Standard safety glasses are insufficient.

  • Mandatory: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes.[2]

  • Recommended for High-Risk Tasks: When handling larger quantities or if there is a significant risk of splashing, a full face shield should be worn in addition to safety goggles.[5] This provides a secondary layer of protection for the entire face.

Hand Protection: Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Mandatory: Handle the chemical with chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2] Nitrile gloves are a common and effective choice, but it is crucial to check the manufacturer's glove compatibility data for breakthrough time and permeation rate for this specific chemical or class of chemicals.

  • Best Practice: Always inspect gloves for any signs of degradation or puncture before use.[2] Employ the "double-gloving" technique for added protection during high-risk procedures. After handling, wash and dry your hands thoroughly.[2]

Body Protection: Protecting the skin from potential contact is paramount.

  • Mandatory: A chemically resistant lab coat or coveralls are required. For more extensive handling, wear fire/flame resistant and impervious clothing.[2]

  • Contamination Protocol: All protective clothing must be removed before leaving the laboratory. Contaminated clothing must be taken off immediately and washed separately before reuse.[2][3]

Respiratory Protection:

  • Standard Handling: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6][7]

  • Elevated Risk Scenarios: If engineering controls are not sufficient, exposure limits are exceeded, or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[2][8] In case of inadequate ventilation, wear respiratory protection.[9]

Task-Specific PPE Protocols

The level of required PPE can and should be adapted to the specific task and the associated risk of exposure. The following table provides guidance for common laboratory operations.

Laboratory Task Potential Exposure Risk Minimum Required PPE Recommended Best Practice
Weighing Solid Compound Low (Inhalation of dust, minor skin contact)Nitrile Gloves, Lab Coat, Tightly-fitting Safety GogglesDouble gloves, weighing in a ventilated enclosure or fume hood.
Preparing Solutions Moderate (Splashes, skin and eye contact)Nitrile Gloves, Lab Coat, Tightly-fitting Safety GogglesDouble gloves, face shield over goggles, work within a chemical fume hood.
Running Reactions/Transfers High (Splashes, aerosol generation, inhalation)Chemical-Resistant Gloves, Impervious Lab Coat/Coverall, Tightly-fitting Safety Goggles, Face ShieldDouble gloves, chemical splash suit, work within a chemical fume hood. Consider a respirator if aerosols are likely.[2]
Handling Spills Severe (Large-scale skin, eye, and respiratory exposure)Full PPE ensemble including double gloves, chemical splash suit, boots, and a full-face respirator or SCBA.[2][10]See Emergency Spill Response Workflow below.
Emergency Protocol: Spill Response Workflow

In the event of a spill, a calm, procedural response is critical to ensure safety and prevent further contamination. The PPE requirements are elevated to the highest level due to the uncontrolled nature of the hazard.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Personnel start->evacuate assess Assess Spill Size & Location evacuate->assess is_major Major Spill? assess->is_major call_ehs Call Emergency Response / EH&S is_major->call_ehs Yes don_ppe Don Full Spill Response PPE: - Chemical Splash Suit - Double Gloves (outer taped) - Boots - Full-Face Respirator/SCBA is_major->don_ppe No (Minor Spill) call_ehs->don_ppe contain Contain Spill (Use appropriate absorbent) don_ppe->contain cleanup Collect & Arrange Disposal Decontaminate Area contain->cleanup doff_ppe Doff & Dispose of Contaminated PPE Properly cleanup->doff_ppe end Incident Report Complete doff_ppe->end

Caption: Workflow for a safe response to a chemical spill.

Operational Discipline: Donning, Doffing, and Disposal

The protection afforded by PPE is only effective if it is used correctly. Contamination during the removal (doffing) process is a common and avoidable error.

Donning Sequence (Putting On):

  • Protective Gown/Suit: Put on the lab coat or chemical suit.

  • Respiratory Protection: If required, fit your respirator. Perform a seal check.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of your gown. If double-gloving, don the inner pair first.

Doffing Sequence (Taking Off): This process is designed to move from most contaminated to least contaminated.

  • Gloves (Outer Pair): If double-gloved, remove the outer, most contaminated pair first.

  • Gown/Suit: Remove the suit by rolling it down and away from your body, turning it inside out as you go.

  • Goggles/Face Shield: Remove from the back of your head, avoiding touching the front surface.

  • Respirator: Remove from the back of your head.

  • Gloves (Inner Pair): Remove the final pair of gloves, peeling them off so they end up inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal: All disposable PPE used when handling this compound should be considered hazardous waste.

  • Place all used gloves, gowns, and other contaminated disposable items into a designated hazardous waste container.[3][7]

  • Never reuse disposable PPE.

  • Follow your institution's specific guidelines for hazardous waste disposal. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[7]

By integrating this comprehensive, risk-based approach to PPE selection and use, you build a resilient safety culture that protects you, your colleagues, and your research.

References

  • Scimplify. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Echemi. (n.d.). Ethanone, 2-chloro-1-(6-chloro-3-pyridinyl)- (9CI) Safety Data Sheets.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • PubChem. (n.d.). This compound.
  • Vector SDS and Chemical Management. (2018, January 17). SAFETY DATA SHEET.
  • Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 2-chloro-1-(1-chlorocyclopropyl)ethanone.
  • Echemi. (n.d.). Ethanone, 2-chloro-1-(6-chloro-1-naphthalenyl)- Safety Data Sheets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.